Product packaging for 6-chloroisoquinolin-1(2H)-one(Cat. No.:CAS No. 131002-09-0)

6-chloroisoquinolin-1(2H)-one

Cat. No.: B169989
CAS No.: 131002-09-0
M. Wt: 179.6 g/mol
InChI Key: AVLGVJHAZWURPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Chloroisoquinolin-1(2H)-one (CAS 131002-09-0) is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its structure serves as a key intermediate in the synthesis of diverse heterocyclic compounds, particularly for constructing isoquinolin-1(2H)-one and 1,6-naphthyridin-5(6H)-one frameworks, which are privileged structures in pharmaceutical development . Recent research highlights the potential of isoquinolin-1(2H)-one derivatives as novel therapeutic agents. For instance, such derivatives have been identified as positive ago-allosteric modulators (PAAMs) of the 5-HT2C receptor (5-HT2CR), representing a promising strategy for developing treatments for neurological disorders . More broadly, the isoquinoline core is found in compounds with a wide range of pharmacological activities, including antibacterial, antifungal, antituberculosis, antiprotozoal, and antineoplastic effects . As a building block, this compound enables researchers to explore these therapeutic areas. The compound should be stored sealed in a dry environment at 2-8°C to ensure stability . This product is intended for research and development purposes in a laboratory setting only and is not classified as a drug or for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6ClNO B169989 6-chloroisoquinolin-1(2H)-one CAS No. 131002-09-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLGVJHAZWURPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CNC2=O)C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20617932
Record name 6-Chloroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131002-09-0
Record name 6-Chloroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-1,2-dihydroisoquinolin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-chloroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for 6-chloroisoquinolin-1(2H)-one, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The isoquinoline scaffold is a core structural motif in numerous biologically active natural products and synthetic pharmaceuticals. The presence of a chlorine atom at the 6-position and a lactam functionality at the 1-position makes this compound a valuable intermediate for the synthesis of a diverse range of novel chemical entities.

This document outlines a robust two-step synthesis commencing with the construction of the 6-chloroisoquinoline core via the Pomeranz-Fritsch reaction, followed by its conversion to the target this compound through a Reissert compound intermediate.

Quantitative Data Summary

While specific quantitative data for the synthesis of this compound is not extensively reported in the literature, the following table summarizes the key physical properties of the starting materials and the final product. Experimental determination of yields and spectroscopic data is recommended for process validation.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical State (Predicted)
4-ChlorobenzaldehydeC₇H₅ClO140.57Solid
2,2-DiethoxyethylamineC₆H₁₅NO₂133.19Liquid
6-ChloroisoquinolineC₉H₆ClN163.61Solid
2-Benzoyl-6-chloro-1,2-dihydroisoquinoline-1-carbonitrileC₁₇H₁₁ClN₂O306.74Solid
This compoundC₉H₆ClNO179.60Solid

Synthesis Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-stage process. The first stage involves the construction of the 6-chloroisoquinoline ring system using the Pomeranz-Fritsch reaction. The second stage entails the conversion of 6-chloroisoquinoline to the target lactam via a Reissert reaction, followed by hydrolysis.

Synthesis_Pathway Start 4-Chlorobenzaldehyde + 2,2-Diethoxyethylamine Intermediate1 Benzalaminoacetal (Schiff Base) Start->Intermediate1 Toluene, p-TSA (cat.), Reflux Intermediate2 6-Chloroisoquinoline Intermediate1->Intermediate2 Conc. H₂SO₄, Heat Intermediate3 2-Benzoyl-6-chloro-1,2-dihydro- isoquinoline-1-carbonitrile (Reissert Compound) Intermediate2->Intermediate3 Benzoyl Chloride, KCN, DCM/H₂O Product This compound Intermediate3->Product Acid or Base Hydrolysis

A two-stage synthetic pathway to this compound.

Experimental Protocols

The following protocols are based on well-established procedures for the synthesis of analogous compounds and provide a reliable framework for the preparation of this compound.

Stage 1: Synthesis of 6-Chloroisoquinoline via Pomeranz-Fritsch Reaction

This stage involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of 4-chlorobenzaldehyde and 2,2-diethoxyethylamine.

Step 1a: Formation of the Benzalaminoacetal (Schiff Base)

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 4-chlorobenzaldehyde (1.0 mol, 140.57 g) and 2,2-diethoxyethylamine (1.1 mol, 146.51 g, 163.5 mL) in toluene (500 mL).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 0.02 mol, 3.8 g).

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by the collection of water in the Dean-Stark trap.

  • Work-up: Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator to yield the crude benzalaminoacetal. This intermediate is often used in the next step without further purification.

Step 1b: Cyclization to 6-Chloroisoquinoline

  • Reaction Setup: In a large, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place ice-cold concentrated sulfuric acid (approx. 500 mL).

  • Addition: Slowly add the crude benzalaminoacetal dropwise to the stirred sulfuric acid, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 100-120 °C and maintain this temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Basify the acidic solution by the slow addition of a concentrated sodium hydroxide solution until a pH of >10 is achieved, ensuring the temperature remains below 20 °C.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 300 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 6-chloroisoquinoline.

Stage 2: Synthesis of this compound via Reissert Reaction

This stage involves the formation of a Reissert compound from 6-chloroisoquinoline, followed by its hydrolysis to the target lactam.

Step 2a: Formation of 2-Benzoyl-6-chloro-1,2-dihydroisoquinoline-1-carbonitrile

  • Reaction Setup: In a two-phase system, vigorously stir a solution of 6-chloroisoquinoline (1.0 mol, 163.61 g) in dichloromethane (500 mL) and a solution of potassium cyanide (1.5 mol, 97.65 g) in water (250 mL).

  • Addition: Add benzoyl chloride (1.1 mol, 155.13 g, 128.2 mL) dropwise to the stirred mixture over 1 hour. The reaction is exothermic and may require cooling to maintain a gentle reflux.

  • Reaction: Continue stirring for an additional 2-3 hours after the addition is complete.

  • Work-up: Separate the organic layer and wash it successively with water, 5% HCl, water, 5% NaOH, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude Reissert compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Step 2b: Hydrolysis to this compound

The hydrolysis of the Reissert compound can be achieved under either acidic or basic conditions.

Acidic Hydrolysis Protocol:

  • Reaction Setup: Suspend the purified 2-benzoyl-6-chloro-1,2-dihydroisoquinoline-1-carbonitrile (1.0 mol, 306.74 g) in a mixture of concentrated hydrochloric acid (e.g., 37%, 500 mL) and glacial acetic acid (250 mL).

  • Reaction: Heat the mixture to reflux for several hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the solution with a concentrated sodium hydroxide or sodium carbonate solution to a pH of 7-8.

  • Isolation: The product may precipitate upon neutralization. If so, collect the solid by filtration, wash with water, and dry. If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Basic Hydrolysis Protocol:

  • Reaction Setup: Dissolve the Reissert compound (1.0 mol, 306.74 g) in a suitable solvent such as ethanol or tetrahydrofuran.

  • Reaction: Add an aqueous solution of a strong base, such as sodium hydroxide (e.g., 10-20% w/v), and heat the mixture to reflux for several hours.

  • Work-up: After cooling, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

  • Isolation and Purification: Follow the same isolation and purification procedures as described for the acidic hydrolysis.

Logical Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Logical_Workflow Start Starting Materials: 4-Chlorobenzaldehyde, 2,2-Diethoxyethylamine Step1 Condensation (Schiff Base Formation) Start->Step1 Step2 Cyclization (Pomeranz-Fritsch) Step1->Step2 Purification1 Purification of 6-Chloroisoquinoline Step2->Purification1 Intermediate 6-Chloroisoquinoline Purification1->Intermediate Step3 Reissert Reaction Intermediate->Step3 Intermediate2 Reissert Compound Step3->Intermediate2 Step4 Hydrolysis (Acidic or Basic) Intermediate2->Step4 Purification2 Purification of Final Product Step4->Purification2 FinalProduct This compound Purification2->FinalProduct

Logical workflow for the synthesis of this compound.

This comprehensive guide provides a strong foundation for the successful synthesis of this compound. Researchers are encouraged to adapt and optimize the described protocols to suit their specific laboratory conditions and scale requirements, while adhering to all necessary safety precautions.

An In-depth Technical Guide on the Physicochemical Properties of 6-Chloroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloroisoquinolin-1(2H)-one is a heterocyclic organic compound belonging to the isoquinoline family. The isoquinoline scaffold is a prominent structural motif found in numerous natural products and synthetic compounds with a wide range of biological activities. The presence of a chlorine atom at the 6-position and a ketone group at the 1-position of the isoquinoline ring system can significantly influence the molecule's physicochemical properties and its potential as a lead compound in drug discovery. This technical guide provides a comprehensive overview of the available physicochemical data for this compound, detailed experimental protocols for its characterization, and a discussion of its potential biological relevance based on related structures.

Physicochemical Properties

Quantitative data for this compound is limited in publicly available literature. The following table summarizes the available information, with a clear distinction between experimental and predicted values.

PropertyValueSource
Molecular Formula C₉H₆ClNOBOC Sciences[]
Molecular Weight 179.60304 g/mol BOC Sciences[]
CAS Number 131002-09-0---
Melting Point Data not available---
Boiling Point Data not available---
Solubility Data not available---
pKa Data not available---
LogP (Predicted) 1.8 - 2.2 (estimated)Based on related structures

Experimental Protocols

Due to the lack of specific published experimental data for this compound, the following are detailed, generalized protocols for determining key physicochemical properties, which can be adapted for this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Materials:

  • This compound, finely powdered

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

  • Thermometer

Procedure:

  • Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

  • Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.

  • Reporting: The melting point is reported as a range of these two temperatures.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in water at a specific temperature.

Materials:

  • This compound

  • Distilled or deionized water

  • Shake-flask or orbital shaker in a temperature-controlled environment

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of water in a sealed flask.

  • Equilibration: The flask is agitated in a shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully removed and centrifuged to separate any remaining solid particles.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of this compound.

Materials:

  • This compound

  • Standardized acidic and basic titrants (e.g., HCl and NaOH)

  • Co-solvent (if the compound has low aqueous solubility, e.g., methanol or DMSO)

  • Potentiometer with a pH electrode

  • Stirrer

Procedure:

  • Sample Preparation: A precise amount of this compound is dissolved in a known volume of a suitable solvent (e.g., a water/co-solvent mixture).

  • Titration: The solution is titrated with a standardized acid or base, and the pH is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For poorly soluble compounds, specialized software may be used to analyze the titration curve and calculate the pKa.

Potential Biological Activity and Signaling Pathways

While no specific biological studies on this compound have been reported, the isoquinoline scaffold is a well-known pharmacophore present in many biologically active molecules. Derivatives of isoquinoline have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[2] A common mechanism of action for many isoquinoline derivatives is the inhibition of protein kinases, which are key regulators of cellular signaling pathways.[3]

For instance, tetrahydroisoquinoline-based compounds have been shown to induce apoptosis (programmed cell death) in human cells through the activation of the ERK1/2 and p38-MAPK signaling pathways.[4] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. It is plausible that this compound could exert cytotoxic effects on cancer cells through a similar mechanism.

Visualizations

The following diagrams illustrate a typical experimental workflow for assessing anticancer activity and a hypothetical signaling pathway that could be modulated by this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis start Start prep_compound Prepare stock solution of This compound in DMSO start->prep_compound prep_cells Culture cancer cell line start->prep_cells treat_cells Treat cells with serial dilutions of compound prep_compound->treat_cells seed_cells Seed cells into 96-well plates prep_cells->seed_cells seed_cells->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate calc_viability Calculate percent cell viability read_plate->calc_viability plot_curve Plot dose-response curve calc_viability->plot_curve calc_ic50 Determine IC50 value plot_curve->calc_ic50 end_node End calc_ic50->end_node

Caption: Workflow for determining the in vitro anticancer activity (IC50) of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound This compound MEK MEK1/2 compound->MEK Inhibition? RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Apoptosis Apoptosis ERK->Apoptosis Activation? GeneExpression Altered Gene Expression Transcription->GeneExpression Proliferation Cell Proliferation & Survival GeneExpression->Proliferation

Caption: Hypothetical modulation of the MAPK/ERK signaling pathway by this compound.

Conclusion

This compound is a molecule of interest for which a comprehensive experimental physicochemical profile is yet to be established. The provided protocols offer a framework for the systematic characterization of this compound. Based on the known biological activities of the broader isoquinoline class, this compound warrants further investigation, particularly for its potential as a modulator of key signaling pathways implicated in diseases such as cancer. Further research is essential to elucidate its precise physicochemical properties and to explore its therapeutic potential.

References

An In-depth Technical Guide to 6-chloroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 131002-09-0[1]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-chloroisoquinolin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related compounds to project its chemical properties, plausible synthetic routes, and potential biological activities. The isoquinoline scaffold is a well-established pharmacophore present in numerous natural products and synthetic drugs, suggesting the potential of this compound as a valuable intermediate for the development of novel therapeutic agents.

Introduction

The isoquinoline core is a privileged structural motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. The introduction of a chlorine atom at the 6-position and a carbonyl group at the 1-position of the isoquinoline ring, as in this compound, is anticipated to modulate its physicochemical properties and biological profile. This document aims to serve as a foundational resource for researchers, providing predicted data, detailed hypothetical experimental protocols, and potential research directions for this compound.

Physicochemical Properties

PropertyPredicted ValueNotes
Molecular Formula C₉H₆ClNODerived from its chemical structure.
Molecular Weight 179.60 g/mol Calculated based on the molecular formula.[2]
Appearance White to off-white solidTypical for similar heterocyclic compounds.
Melting Point Not availableExpected to be a solid at room temperature.
Boiling Point Not available
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol.Based on the general solubility of heterocyclic compounds.
pKa Not availableThe lactam proton is weakly acidic.

Spectroscopic Data (Predicted)

Detailed, experimentally verified spectroscopic data for this compound is not widely published. The following data is predicted based on the known spectral characteristics of related isoquinolinone and chloro-substituted aromatic compounds.

TechniquePredicted Spectral Features
¹H NMR Aromatic protons in the δ 7.0-8.5 ppm range with characteristic splitting patterns. A broad singlet for the N-H proton of the lactam, typically downfield.
¹³C NMR Carbonyl carbon signal around δ 160-170 ppm. Aromatic carbon signals in the δ 120-150 ppm range.
Mass Spectrometry A molecular ion peak (M+) and an M+2 peak in an approximate 3:1 ratio, characteristic of a monochlorinated compound.
IR Spectroscopy A strong C=O stretching vibration for the lactam carbonyl group around 1650-1680 cm⁻¹. N-H stretching vibration in the 3200-3400 cm⁻¹ region.

Proposed Synthetic Pathways

General Synthetic Strategy

A logical approach to the synthesis of this compound involves the construction of a suitably substituted benzene derivative followed by cyclization to form the isoquinolinone ring.

G A Substituted Benzoic Acid Derivative B Cyclization Precursor A->B Multi-step functional group transformations C This compound B->C Intramolecular Cyclization G cluster_cell Target Cell Receptor Smoothened (SMO) Receptor Gli Gli Transcription Factors Receptor->Gli Activates TargetGenes Target Gene Expression (Proliferation, Survival) Gli->TargetGenes Hedgehog Hedgehog Ligand Hedgehog->Receptor Activates Compound This compound (Hypothetical Inhibitor) Compound->Receptor Inhibits G A Seed Cells in 96-well plate B Treat with This compound A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add Solubilizing Agent E->F G Measure Absorbance F->G H Calculate IC50 G->H

References

The Biological Potential of 6-Chloroisoquinolin-1(2H)-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific data on the biological activity of 6-chloroisoquinolin-1(2H)-one. This guide, therefore, extrapolates potential biological activities, experimental protocols, and signaling pathways based on studies of structurally related compounds, including 6-chloroisoquinoline-1-carbaldehyde and other substituted isoquinoline and quinoline derivatives. The information presented herein is intended to serve as a foundational resource to guide future research into the therapeutic potential of this compound.

Introduction

The isoquinoline scaffold is a key pharmacophore in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs with a broad spectrum of biological activities.[1] Halogenation, particularly chlorination, is a common strategy to modulate the physicochemical and pharmacological properties of such compounds, often enhancing their potency, selectivity, and metabolic stability.[1] This technical guide explores the hypothetical biological activity of this compound, drawing insights from related molecules to provide a framework for its investigation as a potential therapeutic agent.

Hypothesized Biological Activities

Based on the activities of analogous compounds, this compound is postulated to exhibit potential in the following therapeutic areas:

  • Anticancer Activity: Derivatives of the closely related 6-chloroisoquinoline-1-carbaldehyde have shown promise as antineoplastic agents.[2] The proposed mechanisms often involve the induction of apoptosis and the inhibition of key cellular signaling pathways.[3] It is plausible that this compound could exhibit cytotoxic effects against various cancer cell lines.

  • Kinase Inhibition: The isoquinoline core is a well-established framework for the development of kinase inhibitors.[1] Kinases are crucial regulators of cellular processes, and their dysregulation is implicated in many diseases, including cancer.[1][4] The chloro-substitution may enhance the binding affinity of the compound to the ATP-binding pocket of various kinases.

  • Anti-inflammatory Activity: Isoquinoline derivatives have been investigated for their ability to modulate inflammatory pathways.[2] A potential mechanism could be the inhibition of nitric oxide (NO) production in macrophages, a key mediator in inflammation.[2]

  • Antimicrobial Activity: Schiff bases derived from related chloro-quinoline carbaldehydes have demonstrated moderate activity against bacteria and fungi, suggesting that derivatives of this compound could be explored for antimicrobial properties.[2]

Quantitative Data on Related Compounds

While no specific quantitative data exists for this compound, the following table summarizes IC50 values for related isoquinoline and quinoline derivatives to provide a reference for potential potency.

Compound ClassTargetCell Line/EnzymeIC50 ValueReference
Methoxy-substituted biisoquinolinesAnticancerTriple-negative breast cancersNot specified[4]
Pyrazolo[3,4-g]isoquinolinesHaspin kinaseEnzyme AssayNanomolar range[4]
BenzoisoquinolinonesChk1 kinaseEnzyme AssayNot specified[4]
Quinoline-based dihydrazonesAnticancerVarious cancer cell lines7.01 to 34.32 μM[4]
6-chloro-quinazolin derivativesAnticancerMGC-803, Bcap-37, PC3Not specified (induce apoptosis at 10 μM)[3]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential biological activities of this compound.

In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is indicative of cell viability and proliferation.[1][2]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • This compound (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar detection reagent)

  • 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Assay Preparation: Prepare a reaction mixture containing the kinase, its substrate, and the assay buffer.

  • Compound Addition: Add various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a known inhibitor as a positive control.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time.

  • Signal Detection: Stop the reaction and measure the remaining ATP levels using a luminescent detection reagent according to the manufacturer's protocol. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Evaluation synthesis Synthesis of this compound characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity kinase_assay Kinase Inhibition Assay characterization->kinase_assay anti_inflammatory Anti-inflammatory Assay (NO production) characterization->anti_inflammatory antimicrobial Antimicrobial Assay (MIC determination) characterization->antimicrobial apoptosis Apoptosis Assays (Annexin V, Caspase) cytotoxicity->apoptosis western_blot Western Blot (Signaling Proteins) kinase_assay->western_blot cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis->cell_cycle animal_model Xenograft Animal Model apoptosis->animal_model toxicity Toxicity Studies animal_model->toxicity

Proposed experimental workflow for evaluating the biological activity of this compound.

hypothetical_signaling_pathway cluster_kinase Kinase Cascade cluster_survival Cell Survival Pathway cluster_apoptosis Apoptosis compound This compound RAF RAF compound->RAF Inhibition AKT AKT compound->AKT Inhibition Bcl2 Bcl-2 compound->Bcl2 Inhibition RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation ERK->Proliferation PI3K PI3K PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival mTOR->Survival Bax Bax Bcl2->Bax Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Hypothetical signaling pathways modulated by this compound, leading to decreased proliferation and survival, and increased apoptosis.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently unavailable, the rich pharmacology of the isoquinoline scaffold suggests that this compound represents a promising starting point for drug discovery efforts. The chlorine substitution at the 6-position is anticipated to favorably influence its biological profile. The experimental protocols and hypothesized mechanisms of action outlined in this guide provide a strategic framework for the systematic evaluation of this compound and its derivatives as potential novel therapeutics in oncology, inflammation, and infectious diseases. Further investigation is warranted to unlock the full therapeutic potential of this and related compounds.

References

spectroscopic analysis of 6-chloroisoquinolin-1(2H)-one (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 6-chloroisoquinolin-1(2H)-one. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide synthesizes predicted spectroscopic data and complements it with experimental data from structurally analogous compounds. This approach offers a valuable resource for the identification and characterization of this and related molecules.

Mass Spectrometry

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, the presence of a chlorine atom results in a characteristic isotopic pattern.

Predicted Mass Spectrometry Data

The predicted mass spectral data for this compound (C₉H₆ClNO) would exhibit a monoisotopic mass of approximately 179.0138 m/z. A key feature to expect in the mass spectrum is the isotopic pattern characteristic of a molecule containing one chlorine atom, with M+ and M+2 peaks in an approximate 3:1 ratio.[1]

Adduct Predicted m/z
[M]⁺179.0138
[M+H]⁺180.0211
[M+Na]⁺202.0030

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its key structural features.

Predicted Infrared (IR) Spectroscopy Data

Functional Group Predicted Absorption Range (cm⁻¹) Vibration Mode
N-H3300-3100Stretching (lactam)
Aromatic C-H3100-3000Stretching[2]
C=O1680-1640Stretching (lactam)
Aromatic C=C1600-1450Stretching
C-Cl800-600Stretching

The spectrum of the related compound, isoquinoline, shows characteristic peaks in the aromatic C-H stretching region and the fingerprint region, which can be used as a reference.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule by providing information about the chemical environment of individual atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the N-H proton of the lactam. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atom and the carbonyl group.

Predicted ¹H NMR Data (in CDCl₃)

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-3~6.5d~7.5
H-4~7.2d~7.5
H-5~7.6d~8.5
H-7~7.4dd~8.5, ~2.0
H-8~8.2d~2.0
NHbroad s-

Note: Predicted values are based on the analysis of similar structures and may vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (ppm)
C-1 (C=O)~162
C-3~105
C-4~135
C-4a~128
C-5~129
C-6~132
C-7~126
C-8~130
C-8a~138

Note: Predicted values are based on the analysis of similar structures and may vary based on the solvent and experimental conditions.

Experimental Protocols

Mass Spectrometry (Electron Ionization - EI)

  • Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography.

  • Ionization: In the ion source, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR beam is passed through the crystal, where it interacts with the sample at the surface.

  • Spectrum Generation: The detector measures the absorption of IR radiation at different wavenumbers to generate the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer's magnet. A series of radiofrequency pulses are applied, and the resulting signals from the nuclei are detected.

  • Data Processing: The raw data is Fourier transformed to produce the NMR spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).[4]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification MassSpec Mass Spectrometry Purification->MassSpec Determine Molecular Weight IRSpec IR Spectroscopy Purification->IRSpec Identify Functional Groups NMRSpec NMR Spectroscopy Purification->NMRSpec Determine Connectivity StructureElucidation Structure Elucidation MassSpec->StructureElucidation IRSpec->StructureElucidation NMRSpec->StructureElucidation FinalReport FinalReport StructureElucidation->FinalReport Final Report

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

A Technical Guide to the Solubility of 6-Chloroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that significantly influences its bioavailability and therapeutic efficacy.[1][2][3] 6-Chloroisoquinolin-1(2H)-one, a heterocyclic compound, is of interest in medicinal chemistry. Understanding its solubility in different solvent systems is fundamental for formulation development, preclinical studies, and ensuring consistent biological performance. This technical guide outlines the methodologies for determining the solubility of this compound and provides a structured approach to data collection and representation.

Data Presentation

While specific experimental values for this compound are not currently published, it is crucial to record solubility data in a structured and comparable manner. The following table provides a template for researchers to document their findings. It is recommended to determine solubility at controlled temperatures, such as ambient temperature (e.g., 25 °C) and physiological temperature (37 °C).[4]

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)Solubility (µg/mL)Molar Solubility (mol/L)Method Used
e.g., Water25Shake-Flask
e.g., Phosphate-Buffered Saline (PBS, pH 7.4)37Shake-Flask
e.g., Ethanol25Shake-Flask
e.g., Dimethyl Sulfoxide (DMSO)25Shake-Flask
e.g., 0.1N HCl37Shake-Flask

Experimental Protocols

The determination of solubility can be approached through two primary methods: thermodynamic solubility and kinetic solubility.[4][5] The choice of method often depends on the stage of drug development.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. The shake-flask method is the gold standard for determining thermodynamic solubility.[4]

Principle: An excess amount of the solid compound is agitated in a chosen solvent for a sufficient period to reach equilibrium. The concentration of the dissolved solute in the supernatant is then determined.

Apparatus and Reagents:

  • This compound (solid)

  • Selected solvents (e.g., water, PBS pH 7.4, ethanol, DMSO)

  • Shaker or agitator (e.g., orbital shaker, magnetic stirrer)

  • Constant temperature bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., glass vial). The presence of undissolved solid is essential to ensure saturation.

  • Place the container in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required to reach equilibrium should be determined experimentally.[6]

  • After the incubation period, allow the suspension to settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved solid particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[1][3]

  • Prepare a calibration curve using standard solutions of known concentrations of this compound to determine the concentration of the unknown sample.

  • Calculate the solubility by taking into account the dilution factor.

Kinetic Solubility Determination

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).[3][5] This high-throughput method is often used in early drug discovery for rapid screening of compounds.[5]

Principle: A concentrated stock solution of the compound in an organic solvent (e.g., DMSO) is added to an aqueous buffer. The concentration at which precipitation is observed is determined, often by nephelometry or UV absorption.[3]

Apparatus and Reagents:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Multi-well plates (e.g., 96-well plates)

  • Automated liquid handling system (optional)

  • Plate reader with nephelometry or UV-Vis capabilities

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • In a multi-well plate, serially dilute the stock solution with the aqueous buffer to create a range of concentrations.

  • Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Measure the turbidity (nephelometry) or the absorbance at a specific wavelength for each well.

  • The kinetic solubility is defined as the concentration at which a significant increase in turbidity or a deviation from linear absorbance is observed, indicating precipitation.

Visualizations

Experimental Workflow for Thermodynamic Solubility

The following diagram illustrates the key steps in the shake-flask method for determining the thermodynamic solubility of this compound.

G A Add excess this compound to solvent B Equilibrate with agitation (24-72h at constant T) A->B C Centrifuge to separate solid B->C D Filter supernatant C->D E Dilute filtrate D->E F Quantify concentration (e.g., HPLC, UV-Vis) E->F G Calculate solubility F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Logical Relationship for Solubility Assay Selection

The choice between kinetic and thermodynamic solubility assays is often dictated by the stage of the drug development process. This diagram outlines the logical considerations for selecting the appropriate assay.

G node_rect node_rect Start Stage of Drug Development? Early Early Discovery/ Lead Identification Start->Early Early Stage Late Lead Optimization/ Pre-formulation Start->Late Later Stage Kinetic Kinetic Solubility Assay (High-throughput) Early->Kinetic Thermo Thermodynamic Solubility Assay (Gold Standard) Late->Thermo

Caption: Decision Tree for Solubility Assay Selection.

References

An In-depth Technical Guide to the Molecular Structure of 6-chloroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of 6-chloroisoquinolin-1(2H)-one (CAS No: 131002-09-0). Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from chemical databases and provides inferred properties based on structurally related analogues, namely isoquinolin-1(2H)-one and 6-chloro-3,4-dihydroisoquinolin-1(2H)-one. This document covers the core structural details, predicted physicochemical properties, a plausible synthetic protocol, and a discussion on potential biological activities to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.

Molecular Structure and Identification

This compound is a heterocyclic organic compound featuring an isoquinoline core. The structure is characterized by a chlorine atom substituted at the 6-position and a ketone group at the 1-position, with the nitrogen at position 2 being part of a lactam ring.

IdentifierValue
IUPAC Name 6-chloro-2H-isoquinolin-1-one
CAS Number 131002-09-0
Molecular Formula C₉H₆ClNO
Molecular Weight 179.60 g/mol
Canonical SMILES C1=CC2=C(C=C(C=C2)Cl)C(=O)N1
InChI InChI=1S/C9H6ClNO/c10-7-2-1-6-3-4-11-9(12)8(6)5-7/h1-5H,(H,11,12)
InChIKey YWUCOQGBXQHOJM-UHFFFAOYSA-N

Physicochemical Properties

PropertyThis compound (Predicted/Inferred)isoquinolin-1(2H)-one (Experimental/Calculated)[1][2]6-chloro-3,4-dihydroisoquinolin-1(2H)-one (Computed)[3]
Melting Point Data not available208-211 °CData not available
Boiling Point Data not available337.9 °C (predicted)441.2 °C at 760 mmHg (predicted)
Water Solubility Low (inferred)log10WS: -2.59 (calculated)Data not available
LogP (Octanol/Water Partition Coefficient) Higher than 1.94 (inferred)1.94 (calculated)1.9 (calculated)
pKa Weakly acidic (lactam proton) (inferred)Data not availableData not available

The introduction of a chlorine atom is expected to increase the lipophilicity and boiling point compared to the unsubstituted isoquinolin-1(2H)-one.

Spectroscopic Data (Predicted)

Experimentally recorded spectra for this compound are not widely available. The following are predicted spectroscopic characteristics based on the analysis of its structural analogues.

1H NMR Spectroscopy

The 1H NMR spectrum is expected to show signals in the aromatic region for the protons on the benzene ring and the vinyl proton of the pyridinone ring, as well as a broad singlet for the N-H proton. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atom and the lactam carbonyl group.

13C NMR Spectroscopy

The 13C NMR spectrum would display nine distinct signals corresponding to the carbon atoms in the molecule. The carbonyl carbon of the lactam is expected to appear significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum is predicted to show characteristic absorption bands for the N-H stretching of the lactam, the C=O stretching of the lactam carbonyl, and C-Cl stretching.

Functional GroupPredicted Wavenumber (cm-1)
N-H Stretch (lactam)3200-3000
C=O Stretch (lactam)1680-1640
C=C Stretch (aromatic)1600-1450
C-Cl Stretch800-600
Mass Spectrometry

The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M+) at m/z 179 and a characteristic M+2 peak at m/z 181 with an intensity of approximately one-third of the molecular ion peak, which is indicative of the presence of a single chlorine atom.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be adapted from general methods for the synthesis of substituted isoquinolin-1(2H)-ones. One common approach is the cyclization of a substituted 2-vinylbenzamide.

Proposed Synthetic Protocol: Heck Cyclization

This protocol is a generalized procedure based on known methodologies for the synthesis of similar compounds.

Step 1: Synthesis of 2-amino-5-chlorostyrene This intermediate can be prepared from 4-chloro-2-nitrotoluene through a series of standard organic transformations.

Step 2: Acylation of 2-amino-5-chlorostyrene The amino group of 2-amino-5-chlorostyrene is acylated, for instance with acryloyl chloride, to yield the corresponding N-(2-amino-5-chlorophenyl)acrylamide.

Step 3: Intramolecular Heck Cyclization The resulting N-(2-amino-5-chlorophenyl)acrylamide undergoes a palladium-catalyzed intramolecular Heck cyclization to form the this compound ring system.

Experimental Details (Illustrative):

  • Reaction Setup: To a solution of N-(2-amino-5-chlorophenyl)acrylamide (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq), a phosphine ligand (e.g., PPh₃, 0.1 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Potential Biological Activity

While there is no specific information in the scientific literature detailing the biological activity of this compound, the isoquinoline scaffold is a well-established pharmacophore present in numerous biologically active natural products and synthetic drugs. Derivatives of isoquinoline have been reported to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of the chlorine atom may enhance the lipophilicity and metabolic stability of the compound, potentially influencing its biological activity. Further research is required to explore the therapeutic potential of this molecule.

Visualization of Structural Relationships

G cluster_0 Structural Analogues for Data Inference A This compound (Target Compound) C₉H₆ClNO B isoquinolin-1(2H)-one (Unsaturated Parent Analogue) C₉H₇NO A->B Removal of Chlorine C 6-chloro-3,4-dihydroisoquinolin-1(2H)-one (Saturated Analogue) C₉H₈ClNO A->C Saturation of C3-C4 bond

Caption: Relationship between the target compound and its structural analogues.

Conclusion

This compound is a structurally interesting heterocyclic compound with potential applications in medicinal chemistry. This technical guide has summarized the available structural information and provided inferred physicochemical and spectroscopic properties based on closely related analogues. A plausible synthetic route has been proposed to facilitate its preparation for further investigation. The lack of extensive experimental data highlights the need for further research to fully characterize this molecule and explore its potential biological activities.

References

Preliminary Bioactivity Screening of 6-Chloroisoquinolin-1(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific bioactivity data for 6-chloroisoquinolin-1(2H)-one. This guide, therefore, provides a framework for its preliminary biological screening based on the known activities of the broader isoquinoline and quinoline scaffolds, which are recognized for their diverse pharmacological properties.

Introduction

The isoquinoline core is a prominent scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The presence of a chlorine atom and a lactam function in this compound suggests the potential for unique pharmacological effects, making it a candidate for bioactivity screening. This document outlines a proposed workflow and experimental protocols for the initial biological evaluation of this compound.

Potential Bioactivities of the Isoquinoline Scaffold

Derivatives of the parent isoquinoline ring system have shown a variety of biological activities. A preliminary screening of this compound could logically begin by exploring these established areas.

Biological ActivityExamples in Related Compounds
Anticancer Quinoline and quinazoline derivatives have demonstrated cytotoxic effects against various cancer cell lines.[3][4] Some act by inducing apoptosis.[3]
Antimicrobial Quinoline derivatives have been evaluated for their in vitro activity against Gram-positive and Gram-negative bacteria, as well as fungi.[5]
Antiviral Isoquinoline alkaloids have been investigated for their potential to inhibit viral replication.[6]
Enzyme Inhibition Certain quinoxalinone derivatives, which share structural similarities, have been identified as inhibitors of reverse transcriptase, suggesting potential anti-HIV activity.[7]
Receptor Modulation A synthesized dihydroisoquinoline derivative was found to modulate muscarinic acetylcholine and 5-hydroxytryptamine (5-HT) receptors, affecting smooth muscle contractility.[8]

Proposed Preliminary Screening Workflow

A tiered approach is recommended for the initial bioactivity screening of a novel compound like this compound. The following workflow outlines a logical progression from broad cytotoxicity assessment to more specific assays based on initial findings.

G cluster_0 Phase 1: Initial Viability and Toxicity Screening cluster_1 Phase 2: Secondary Targeted Screening cluster_2 Phase 3: Mechanism of Action Studies A Compound Synthesis and Characterization B In Vitro Cytotoxicity Assays (e.g., MTT, LDH) A->B C Data Analysis: Determine IC50/LC50 B->C G Apoptosis Assays (e.g., Annexin V/PI Staining) B->G D Antimicrobial Assays (MIC Determination) C->D If cytotoxic at low concentrations E Antiviral Assays (e.g., Plaque Reduction) C->E If cytotoxic at low concentrations F Enzyme Inhibition Assays (e.g., Kinase Panel) C->F If cytotoxic at low concentrations H Signaling Pathway Analysis (e.g., Western Blot) F->H

A proposed workflow for the preliminary bioactivity screening of a novel compound.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the effect of this compound on the viability of a cancer cell line.

1. Cell Culture and Seeding:

  • Culture a human cancer cell line (e.g., MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Trypsinize and count the cells.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Perform serial dilutions of the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Remove the old media from the cells and add 100 µL of the media containing the different concentrations of the compound. Include a vehicle control (media with DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 48-72 hours.

3. MTT Assay:

  • Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).

  • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value.

Potential Signaling Pathway Involvement

Given that many quinoline and isoquinoline derivatives with anticancer activity function as kinase inhibitors, a hypothetical signaling pathway that could be investigated if initial cytotoxicity is observed is presented below.

Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Downstream_Kinases Downstream Kinases (e.g., PI3K, MAPK) Receptor_Tyrosine_Kinase->Downstream_Kinases Transcription_Factors Transcription Factors Downstream_Kinases->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression 6_chloroisoquinolin_1_2H_one This compound 6_chloroisoquinolin_1_2H_one->Receptor_Tyrosine_Kinase 6_chloroisoquinolin_1_2H_one->Downstream_Kinases

Hypothetical inhibition of a growth factor signaling pathway.

Conclusion

While direct biological data for this compound is not currently available, its structural relationship to pharmacologically active isoquinoline and quinoline compounds provides a strong rationale for its investigation. The proposed screening workflow, beginning with general cytotoxicity assays and progressing to more specific mechanistic studies, offers a systematic approach to elucidating the potential therapeutic value of this novel compound. The provided experimental protocol for the MTT assay serves as a foundational method for the initial assessment of its antiproliferative effects. Further studies would be necessary to explore other potential bioactivities and to determine its precise mechanism of action.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Anticancer Evaluation of 6-Chloroisoquinolin-1(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of 6-chloroisoquinolin-1(2H)-one derivatives as anticancer agents. The isoquinoline scaffold is a key pharmacophore in numerous biologically active compounds, and the introduction of a chlorine atom at the 6-position can significantly influence the molecule's electronic properties and biological activity, making it a promising area for anticancer drug discovery.

Data Presentation: Cytotoxicity of Isoquinolinone and Related Derivatives

The following tables summarize the in vitro anticancer activity of various isoquinolin-1(2H)-one and related quinoline/quinazoline derivatives against a panel of human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, providing a quantitative measure of the compounds' cytotoxic potential.

Table 1: Anticancer Activity of 3-Amino-Substituted Isoquinolin-1(2H)-one Derivatives

CompoundSubstituent at C-3Cancer Cell LineActivity MetricValueReference
1 1,3-Thiazol-2-ylaminoMDA-MB-468 (Breast)GP (%)10.72[1]
1 1,3-Thiazol-2-ylaminoMCF7 (Breast)GP (%)26.62[1]
1 1,3-Thiazol-2-ylaminoUO-31 (Renal)GP (%)22.78[1]
1 1,3-Thiazol-2-ylaminoSK-MEL-5 (Melanoma)GP (%)22.08[1]
2 DimethylpyrazolylA498 (Renal)GP (%)-3.00 (Lethal)[1]
2 DimethylpyrazolylSK-MEL-5 (Melanoma)GP (%)25.26[1]
3 TrimethylpyrazolylSK-MEL-5 (Melanoma)GP (%)-12.06 (Lethal)[1]
3 TrimethylpyrazolylA498 (Renal)GP (%)25.60[1]

*GP (Growth Percentage) values are from the NCI-60 screen at a single 10µM concentration. A value below 100 indicates growth inhibition.[1]

Table 2: Cytotoxicity of Chloro-Substituted Quinoline and Quinazolinone Derivatives

CompoundStructureCancer Cell LineIC50 (µM)Reference
4 7-Chloro-quinoline derivativeLovo (Colon)28.82 (µg/ml)[2]
4 7-Chloro-quinoline derivativeMDA-MB231 (Breast)26.54 (µg/ml)[2]
5 7-Chloro-quinazolinone derivativeHCT-116 (Colon)8.00[3]
6 7-Chloro-quinazolinone derivativeHepG-2 (Liver)17.78[3]
7 7-Chloro-quinazolinone derivativeMCF-7 (Breast)-[3]

Experimental Protocols

Detailed methodologies for the synthesis of this compound precursors and derivatives, along with protocols for key anticancer assays, are provided below.

Synthesis Protocols

Protocol 1: Synthesis of 6-Chloroisoquinoline-1-carbaldehyde (Precursor)

This protocol describes a plausible two-step synthesis of the key precursor, 6-chloroisoquinoline-1-carbaldehyde, which can be further modified to generate a library of this compound derivatives.

Step 1: Synthesis of 6-Chloroisoquinoline

  • Schiff Base Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-chlorobenzaldehyde (1.0 mol) and 2,2-diethoxyethylamine (1.1 mol) in toluene (500 mL).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture until the theoretical amount of water is collected.

  • Cool the reaction mixture and remove the toluene under reduced pressure to obtain the crude benzalaminoacetal.

  • Cyclization: Carefully add the crude benzalaminoacetal dropwise to ice-cold concentrated sulfuric acid (500 mL) with vigorous stirring.

  • Allow the mixture to warm to room temperature and then heat at 80°C for 4 hours.

  • Cool the reaction mixture in an ice bath and pour it onto crushed ice.

  • Basify the solution with concentrated sodium hydroxide to pH >10, keeping the temperature below 20°C.

  • Extract the aqueous layer with dichloromethane (3 x 300 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-chloroisoquinoline.

Step 2: Vilsmeier-Haack Formylation to 6-Chloroisoquinoline-1-carbaldehyde

  • Vilsmeier Reagent Preparation: In a flask, cool dimethylformamide (DMF) to 0°C.

  • Add phosphorus oxychloride (3.0 mol) dropwise with stirring, maintaining the temperature below 10°C.

  • Stir the mixture at room temperature for 30 minutes.

  • Formylation: Dissolve 6-chloroisoquinoline (1.0 mol) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.

  • Heat the reaction mixture at 90°C for 6-8 hours, monitoring by TLC.

  • Cool the reaction to room temperature and pour it onto crushed ice.

  • Neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 400 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization or column chromatography to yield 6-chloroisoquinoline-1-carbaldehyde.

Protocol 2: General Synthesis of N-Substituted this compound Derivatives

This protocol outlines a general method for the synthesis of N-substituted derivatives from a suitable precursor.

  • To a solution of a suitable starting material (e.g., a 6-chloro-isocoumarin or a related precursor) (1.0 mmol) in a suitable solvent (e.g., ethanol, DMF), add the desired primary amine (1.1 mmol).

  • The reaction may be heated under reflux or stirred at room temperature, depending on the reactivity of the amine.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with a suitable solvent, and dry.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Anticancer Study Protocols

Protocol 3: Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of the synthesized compounds by measuring the metabolic activity of cancer cells.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 100 µL of the diluted compound solutions to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Protocol 4: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.

  • Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 5: Cell Cycle Analysis

This protocol analyzes the distribution of cells in different phases of the cell cycle after compound treatment.

  • Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for a predetermined duration.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing RNase A and Propidium Iodide (PI).

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate potential signaling pathways affected by this compound derivatives and the general experimental workflows.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation start Starting Materials (e.g., 4-chlorobenzaldehyde) precursor Precursor Synthesis (6-Chloroisoquinoline-1-carbaldehyde) start->precursor derivatives Derivative Synthesis (N- or C3-Substituted Analogs) precursor->derivatives purification Purification & Characterization (Chromatography, NMR, MS) derivatives->purification cytotoxicity Cytotoxicity Screening (MTT Assay) purification->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 apoptosis Apoptosis Analysis (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle mechanism Mechanism of Action Studies (e.g., Western Blot) apoptosis->mechanism cell_cycle->mechanism

Caption: General experimental workflow for synthesis and anticancer evaluation.

apoptosis_pathway compound This compound Derivative ros Increased ROS compound->ros mito Mitochondrial Dysfunction compound->mito ros->mito bax Bax Activation mito->bax bcl2 Bcl-2 Inhibition mito->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Potential intrinsic apoptosis pathway induced by derivatives.

pi3k_akt_pathway rtk Receptor Tyrosine Kinase (e.g., EGFR) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt activates mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation compound This compound Derivative compound->pi3k Inhibition? compound->akt Inhibition?

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.

References

The Versatile Intermediate: 6-Chloroisoquinolin-1(2H)-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 6-chloroisoquinolin-1(2H)-one as a key intermediate in organic synthesis, with a particular focus on its application in the development of bioactive molecules. The unique structural features of this compound, namely the reactive lactam functionality and the presence of a chlorine atom on the benzene ring, make it a valuable building block for creating diverse molecular scaffolds.

Introduction

This compound is a heterocyclic compound belonging to the isoquinolinone class. The isoquinolinone core is a prevalent motif in numerous biologically active natural products and synthetic pharmaceuticals. The strategic placement of a chlorine atom at the 6-position offers a handle for further functionalization through various cross-coupling reactions, enhancing its utility as a versatile intermediate in medicinal chemistry and drug discovery. This document outlines its synthesis and potential applications in the construction of complex molecules, including potent enzyme inhibitors.

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and scientifically sound synthetic pathway can be proposed based on established methods for the synthesis of the parent 6-chloroisoquinoline scaffold.[1] The synthesis can be envisioned in a two-step process starting from 4-chlorobenzaldehyde.

Step 1: Synthesis of 6-Chloroisoquinoline

The initial step involves the construction of the 6-chloroisoquinoline ring system via the Pomeranz-Fritsch reaction.[1] This classic method involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of an aromatic aldehyde and a 2,2-dialkoxyethylamine.[1]

Step 2: Conversion to this compound

The subsequent conversion of 6-chloroisoquinoline to this compound can be achieved through methods such as oxidation or other functional group interconversions.

Below is a generalized workflow for the synthesis:

Synthesis_Workflow cluster_step1 Step 1: Pomeranz-Fritsch Reaction cluster_step2 Step 2: Conversion 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde Benzalaminoacetal Benzalaminoacetal 4-Chlorobenzaldehyde->Benzalaminoacetal Condensation 2,2-Diethoxyethylamine 2,2-Diethoxyethylamine 2,2-Diethoxyethylamine->Benzalaminoacetal 6-Chloroisoquinoline 6-Chloroisoquinoline Benzalaminoacetal->6-Chloroisoquinoline Acid-catalyzed cyclization This compound This compound 6-Chloroisoquinoline->this compound Oxidation/ Functionalization

Figure 1: Proposed synthetic workflow for this compound.

Applications in the Synthesis of Bioactive Molecules

The isoquinolinone scaffold is a key pharmacophore in the development of various therapeutic agents, most notably Poly(ADP-ribose) polymerase (PARP) inhibitors.[2][3] PARP enzymes are crucial for DNA repair, and their inhibition is a validated strategy in cancer therapy. Several isoquinolinone-based PARP inhibitors have been investigated, highlighting the potential of this compound as a precursor for novel anticancer agents.[2][3][4]

The general structure of these inhibitors often involves substitution at the N2 position of the isoquinolinone ring. Therefore, this compound can serve as a key building block for generating a library of potential PARP inhibitors through N-alkylation followed by further diversification at the 6-position via cross-coupling reactions.

PARP_Inhibitor_Signaling DNA_Damage DNA Damage (Single-Strand Break) PARP_Activation PARP Activation DNA_Damage->PARP_Activation DNA_Repair DNA Repair PARP_Activation->DNA_Repair Repair_Inhibition Inhibition of DNA Repair PARP_Activation->Repair_Inhibition Cell_Survival Cell Survival DNA_Repair->Cell_Survival PARP_Inhibitor PARP Inhibitor (e.g., Isoquinolinone-based) PARP_Inhibitor->PARP_Activation DSB_Formation Double-Strand Break Formation Repair_Inhibition->DSB_Formation Apoptosis Apoptosis (Cell Death) DSB_Formation->Apoptosis

Figure 2: Simplified signaling pathway of PARP inhibition leading to cancer cell death.

Experimental Protocols

The following protocols are proposed based on established methodologies for similar compounds and are intended to serve as a starting point for researchers. Optimization may be required for specific substrates and scales.

Protocol 1: N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of the lactam nitrogen, a key step in the synthesis of many isoquinolinone-based bioactive molecules.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile (MeCN))

  • Deionized water

  • Brine

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equiv.) in the chosen anhydrous solvent, add the base (1.1-1.5 equiv.) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 equiv.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

Quantitative Data (Hypothetical):

EntryAlkyl HalideBaseSolventReaction Time (h)Yield (%)
1Benzyl bromideNaHDMF685
2Methyl iodideK₂CO₃MeCN1278
Protocol 2: Suzuki-Miyaura Cross-Coupling of N-Alkylated this compound

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl substituents at the 6-position.[5][6][7]

Materials:

  • N-Alkylated this compound

  • Aryl or heteroaryl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water)

  • Deionized water

  • Brine

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine the N-alkylated this compound (1.0 equiv.), the boronic acid/ester (1.2-1.5 equiv.), the palladium catalyst (0.02-0.05 equiv.), and the base (2.0-3.0 equiv.).

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir for 6-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 6-aryl/heteroaryl substituted product.

Quantitative Data (Hypothetical):

EntryBoronic AcidCatalystBaseSolventReaction Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1275
23-Pyridinylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O1868

Logical Workflow for Drug Discovery Application

The following diagram illustrates a logical workflow for utilizing this compound in a drug discovery program targeting PARP.

Drug_Discovery_Workflow Start This compound N_Alkylation N-Alkylation (Protocol 1) Start->N_Alkylation Suzuki_Coupling Suzuki Coupling (Protocol 2) N_Alkylation->Suzuki_Coupling Library_Synthesis Library of Diversified Isoquinolinones Suzuki_Coupling->Library_Synthesis Biological_Screening Biological Screening (e.g., PARP Inhibition Assay) Library_Synthesis->Biological_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Figure 3: Logical workflow for the development of isoquinolinone-based PARP inhibitors.

Conclusion

This compound represents a valuable and versatile intermediate for the synthesis of complex heterocyclic molecules. Its strategic functionalization through N-alkylation and palladium-catalyzed cross-coupling reactions opens avenues for the creation of diverse compound libraries with potential therapeutic applications, particularly in the realm of oncology as PARP inhibitors. The provided protocols, based on established chemical principles, offer a solid foundation for researchers to explore the synthetic utility of this promising building block. Further investigation into the synthesis and reactivity of this compound is warranted to fully unlock its potential in drug discovery and development.

References

Application Notes and Protocols: 6-Chloroisoquinolin-1(2H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, 6-chloroisoquinolin-1(2H)-one has emerged as a significant pharmacophore, particularly in the development of inhibitors targeting Poly(ADP-ribose) polymerase (PARP). PARP enzymes, especially PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs). The inhibition of PARP in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to a synthetic lethal phenotype, making PARP inhibitors a targeted and effective cancer therapy.[1]

These application notes provide a comprehensive overview of the medicinal chemistry applications of this compound, with a focus on its role as a PARP inhibitor. This document includes a summary of its biological activity, detailed experimental protocols for its evaluation, and visualizations of relevant biological pathways and experimental workflows.

Biological Activity and Data Presentation

While specific quantitative data for this compound as a PARP inhibitor is not extensively available in the public domain, the isoquinolin-1(2H)-one core is a well-established motif in potent PARP inhibitors. Structure-activity relationship (SAR) studies on related analogs demonstrate that substitutions on the isoquinoline ring significantly influence inhibitory activity. Halogenation, such as the chlorine at the 6-position, is a common strategy to modulate the physicochemical and pharmacological properties of drug candidates.[2]

To provide a framework for comparison, the following tables summarize the biological activity of closely related isoquinolin-1(2H)-one derivatives and other relevant PARP inhibitors.

Disclaimer: The following data is for illustrative purposes and is based on published results for structurally related compounds. It should be used as a reference for guiding experimental design and not as absolute values for this compound.

Table 1: In Vitro PARP1 and PARP2 Enzyme Inhibition

Compound IDModificationPARP1 IC50 (nM)PARP2 IC50 (nM)Reference Compound
Analog A 5-Bromoisoquinolin-1(2H)-onePotent (nanomolar range)-Olaparib (IC50 ~1-5 nM)
Analog B 5-Iodoisoquinolin-1(2H)-onePotent (nanomolar range)-Rucaparib (IC50 ~1-7 nM)
Analog C Isoquinolinone-Naphthoquinone Hybrid (5c)2.4-Talazoparib (IC50 <1 nM)
Analog D Isoquinolinone-Naphthoquinone Hybrid (5d)4.8-Niraparib (IC50 ~2-4 nM)

Data for Analogs A and B are based on preliminary in vitro screens indicating high potency.[3] Data for Analogs C and D are from a study on fused hybrid molecules.[2]

Table 2: Cellular Activity of Related PARP Inhibitors in Cancer Cell Lines

CompoundCell LineCancer TypeBRCA StatusCellular IC50 (µM)
Olaparib MDA-MB-436BreastBRCA1 mutant0.0047
Olaparib CAPAN-1PancreaticBRCA2 mutant0.001
Rucaparib Capan-1PancreaticBRCA2 mutant0.005
Niraparib PEO1OvarianBRCA2 mutant0.0075
Talazoparib MX-1BreastBRCA1/2 wild-type0.0005

This table presents representative IC50 values for well-established PARP inhibitors in cancer cell lines with and without BRCA mutations to provide a benchmark for evaluating novel compounds.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for this compound as a PARP inhibitor is the disruption of the DNA single-strand break repair pathway, leading to the accumulation of double-strand breaks and subsequent cell death in homologous recombination-deficient cancer cells.

PARP_Inhibition_Pathway PARP Inhibition and Synthetic Lethality Pathway cluster_dna_damage DNA Damage & Repair cluster_inhibition Therapeutic Intervention cluster_outcome Cellular Outcome DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_SSB->PARP1 senses BER Base Excision Repair (BER) PARP1->BER initiates PARP_Trapping PARP Trapping PARP1->PARP_Trapping leads to Cell_Survival Cell Survival BER->Cell_Survival leads to DNA_DSB Double-Strand Break (DSB) HRR Homologous Recombination Repair (HRR) DNA_DSB->HRR repaired by Apoptosis Apoptosis / Cell Death DNA_DSB->Apoptosis unrepaired HRR->Cell_Survival PARP_Inhibitor This compound PARP_Inhibitor->PARP1 inhibits PARP_Trapping->DNA_DSB causes BRCA_Deficient BRCA-deficient Cancer Cell BRCA_Deficient->HRR

Caption: PARP1 inhibition disrupts DNA repair, leading to synthetic lethality in BRCA-deficient cells.

The following workflow outlines the key steps for evaluating the potential of this compound as a PARP inhibitor.

Experimental_Workflow Workflow for Evaluation of this compound Start Start Synthesis Synthesis of this compound Start->Synthesis Purification Purification & Characterization Synthesis->Purification Enzyme_Assay In Vitro PARP1/2 Enzyme Inhibition Assay Purification->Enzyme_Assay Cellular_Assay Cellular PARylation Assay Enzyme_Assay->Cellular_Assay Viability_Assay Cell Viability Assay (BRCA-proficient vs. BRCA-deficient cells) Cellular_Assay->Viability_Assay Data_Analysis IC50 Determination & SAR Analysis Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: A streamlined workflow for the synthesis and biological evaluation of this compound.

Experimental Protocols

Protocol 1: In Vitro PARP1 Enzyme Inhibition Assay (Chemiluminescent)

This protocol is adapted from commercially available PARP1 assay kits and is designed to determine the in vitro potency of this compound.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA

  • Biotinylated NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl₂)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Wash Buffer (e.g., PBST)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • This compound (dissolved in DMSO)

  • Microplate luminometer

Procedure:

  • Plate Preparation: Wash the histone-coated 96-well plate three times with 200 µL of Wash Buffer per well. Block the wells by adding 200 µL of Blocking Buffer and incubate for 1-2 hours at room temperature. Wash the plate again three times.

  • Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer. The final DMSO concentration should not exceed 1%.

  • Reaction Setup: In each well, add the following in order:

    • 50 µL of Assay Buffer

    • 10 µL of Activated DNA

    • 10 µL of the test compound or vehicle (for positive and negative controls)

    • 10 µL of PARP1 enzyme

  • Initiate Reaction: Add 20 µL of biotinylated NAD+ to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Wash the plate three times with Wash Buffer.

    • Add 100 µL of Streptavidin-HRP conjugate (diluted in Blocking Buffer) to each well and incubate for 30 minutes at room temperature.

    • Wash the plate three times with Wash Buffer.

    • Add 100 µL of chemiluminescent HRP substrate to each well.

  • Measurement: Immediately measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cellular PARylation Assay (ELISA-based)

This protocol measures the ability of this compound to inhibit PARP activity within a cellular context.

Materials:

  • BRCA-deficient cancer cell line (e.g., MDA-MB-436)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., H₂O₂)

  • Cell lysis buffer

  • Commercial cellular PARylation ELISA kit

  • This compound (dissolved in DMSO)

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-4 hours.

    • Induce DNA damage by adding a DNA damaging agent (e.g., 10 mM H₂O₂ for 10 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells according to the manufacturer's protocol for the cellular PARylation ELISA kit.

  • ELISA Procedure:

    • Perform the ELISA according to the kit manufacturer's instructions. This typically involves capturing PARylated proteins on an antibody-coated plate, followed by detection with a primary anti-PAR antibody and a secondary HRP-conjugated antibody.

  • Measurement: Measure the chemiluminescent or colorimetric signal using a microplate reader.

  • Data Analysis: Normalize the signal to the vehicle-treated, DNA damage-induced control and calculate the IC50 value for the inhibition of cellular PARylation.

Protocol 3: Cell Viability Assay (CellTiter-Glo®)

This assay determines the cytotoxic effect of this compound on cancer cell lines, comparing its effect on BRCA-deficient versus BRCA-proficient cells to assess synthetic lethality.

Materials:

  • BRCA-deficient cell line (e.g., MDA-MB-436)

  • BRCA-proficient cell line (e.g., MDA-MB-231)

  • Cell culture medium and supplements

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • This compound (dissolved in DMSO)

  • Luminometer

Procedure:

  • Cell Seeding: Seed both cell lines in separate opaque-walled 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include vehicle-only controls.

  • Incubation: Incubate the plates for 72-120 hours in a humidified incubator at 37°C with 5% CO₂.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells and calculate the IC50 values for each cell line. A significantly lower IC50 in the BRCA-deficient cell line is indicative of synthetic lethality.

Conclusion

This compound represents a promising scaffold for the development of novel PARP inhibitors. The protocols and data presented in these application notes provide a comprehensive framework for researchers to synthesize, evaluate, and characterize the medicinal chemistry applications of this compound and its derivatives. Further investigation into the specific biological activity and structure-activity relationships of this compound is warranted to fully elucidate its therapeutic potential in oncology.

References

Application Notes and Protocols for Reactions of 6-Chloroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and functionalization of 6-chloroisoquinolin-1(2H)-one, a key heterocyclic scaffold in medicinal chemistry. The protocols focus on palladium-catalyzed cross-coupling reactions, which are instrumental in the synthesis of diverse molecular libraries for drug discovery, particularly for targets such as Poly(ADP-ribose) polymerase (PARP).

Synthesis of this compound

While a direct, one-pot synthesis of this compound is not widely reported, a reliable multi-step synthetic strategy can be employed. This involves the initial construction of the 6-chloroisoquinoline core, followed by functionalization at the C1 position. A plausible route involves the Pomeranz-Fritsch reaction to form 6-chloroisoquinoline, followed by an oxidation step to yield the desired product.

Protocol 1: Synthesis of 6-Chloroisoquinoline via Pomeranz-Fritsch Reaction[1][2]

This reaction builds the isoquinoline ring from 4-chlorobenzaldehyde and an aminoacetaldehyde diethyl acetal.

Step 1: Formation of the Schiff Base (Benzalaminoacetal)

  • In a round-bottom flask, combine 4-chlorobenzaldehyde (1.0 mole equivalent) and aminoacetaldehyde diethyl acetal (1.0 mole equivalent) in ethanol.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to yield the crude Schiff base. This can often be used in the next step without further purification.

Step 2: Cyclization

  • Slowly add the crude Schiff base to a stirred solution of a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, at a controlled temperature of 0-10 °C.

  • After the addition is complete, heat the reaction mixture to 100-120 °C for several hours.

  • After cooling, carefully pour the mixture onto crushed ice and neutralize with a base (e.g., aqueous sodium hydroxide) to a pH of 8-9.

  • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel to afford 6-chloroisoquinoline.

Protocol 2: Oxidation to this compound

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the 6-position of this compound is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The following sections provide general protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between this compound and various aryl or vinyl boronic acids or esters.

  • To a dry reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%).

  • Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The following table summarizes representative yields for Suzuki-Miyaura reactions of various chloro-substituted N-heterocycles with different boronic acids. This data can serve as a reference for expected outcomes with this compound.

Aryl HalideBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
3-Chloroindazole5-Indoleboronic acidPd₂(dba)₃ (2) / XPhos (3)K₃PO₄ (2)Dioxane/H₂O1001592[1]
6-ChloroindolePhenylboronic acidP1 (1.0-1.5)K₃PO₄ (2)Dioxane/H₂O605-897[1]
Aryl ChlorideArylboronic acidPdCl₂(IMes) (in situ)K₂CO₃Toluene110-High[2]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling this compound with a wide range of primary and secondary amines.

  • In an inert atmosphere glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 1.2-2.4 equiv. relative to Pd), and a base (e.g., NaOt-Bu, K₃PO₄, 1.2-2.0 equiv.) to a dry reaction vessel.

  • Add this compound (1.0 equiv.) and the amine (1.0-1.5 equiv.).

  • Add an anhydrous solvent (e.g., toluene, dioxane, or THF).

  • Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring for 2-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent and water, and separate the layers.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

The following table presents data from Buchwald-Hartwig amination reactions of similar chloro-substituted heterocycles, providing an indication of the potential substrate scope and yields.

Aryl HalideAmineCatalyst (mol%)LigandBase (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
6-Bromo-2-chloroquinolineMorpholinePd(OAc)₂ (5)BINAPCs₂CO₃ (1.4)Toluene1001685[3]
1-Chloro-3,6-dimethoxyisoquinolineAnilinePd₂(dba)₃ (2.5)XPhos (6)NaOt-Bu (1.4)Toluene1101892[4]
ChlorobenzeneAnilineγ‑Fe₂O₃@MBD/Pd‑Co (0.07)-t-BuONaToluene802498[5]
Sonogashira Coupling

The Sonogashira coupling is used to form a carbon-carbon bond between this compound and a terminal alkyne.

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Add an anhydrous and degassed solvent (e.g., THF or DMF).

  • Add an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS.

  • Once complete, cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

The following table provides examples of Sonogashira coupling reactions with chloro-heterocyclic compounds.

Aryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
1-Chloro-3,6-dimethoxyisoquinolinePhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃N (2)THFRT-[6]
Aryl ChlorideTerminal AlkynePdCl₂(PPh₃)₂ (3)-TBAF (3)Solvent-free-Moderate to Excellent[7]
Aryl BromideAryl Alkyne(NHC)-Pd (0.01)(NHC)-Cu (1)---High[5]

Analytical Protocols

Protocol 3: High-Performance Liquid Chromatography (HPLC)[11]
  • System: Standard analytical HPLC with UV detector.

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient could be 10-90% B over 10 minutes, followed by a 3-minute hold at 90% B, and then re-equilibration at 10% B for 2 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 225 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg/mL of the sample in a 1:1 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.

Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy[12][13]
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer.

  • ¹³C NMR: Acquire the spectrum on a 100 MHz or higher field spectrometer.

  • 2D NMR: For complete structural elucidation, especially of novel derivatives, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.

Visualizations

PARP1 Signaling Pathway in Single-Strand Break Repair

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks (SSBs). Upon detection of a SSB, PARP1 binds to the damaged DNA, leading to its catalytic activation. Activated PARP1 synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, creating a scaffold that recruits other DNA repair proteins, such as XRCC1, to the site of damage. This facilitates the subsequent steps of DNA repair.

PARP1_Signaling_Pathway PARP1 Signaling in Single-Strand Break Repair DNA_damage DNA Single-Strand Break (SSB) PARP1_inactive PARP1 (inactive) DNA_damage->PARP1_inactive Detection & Binding DNA_Repair DNA Repair PARP1_active PARP1 (active) PARP1_inactive->PARP1_active Conformational Change PAR Poly(ADP-ribose) (PAR) Chains PARP1_active->PAR Catalysis NAD NAD+ NAD->PARP1_active Substrate XRCC1 XRCC1 Recruitment PAR->XRCC1 Scaffolding Repair_Complex DNA Repair Complex (Ligase, Polymerase, etc.) XRCC1->Repair_Complex Recruitment Repair_Complex->DNA_Repair Assembly at SSB

Caption: PARP1 signaling pathway in response to a DNA single-strand break.

General Experimental Workflow for Palladium-Catalyzed Cross-Coupling

The following diagram illustrates a typical workflow for performing a palladium-catalyzed cross-coupling reaction, from reaction setup to product characterization.

Experimental_Workflow General Workflow for Palladium-Catalyzed Cross-Coupling cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Characterization reagents Combine Reactants: Aryl Halide, Coupling Partner, Base, Catalyst, Ligand solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (Ar or N₂) solvent->inert heating Heat and Stir (e.g., 80-110 °C) inert->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Cool and Quench monitoring->quench Reaction Complete extract Liquid-Liquid Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr ms Mass Spectrometry hplc HPLC (Purity)

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

References

Application Notes and Protocols for Developing Antimicrobial Agents from 6-Chloroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of novel antimicrobial agents derived from the versatile scaffold, 6-chloroisoquinolin-1(2H)-one. This document outlines synthetic protocols for derivatization, methodologies for antimicrobial screening, and presents antimicrobial activity data from analogous compounds to guide research efforts.

Introduction

The emergence of multidrug-resistant pathogens constitutes a significant global health threat, necessitating the urgent development of new antimicrobial agents with novel mechanisms of action. The isoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds. The strategic incorporation of a chlorine atom at the 6-position offers a key site for further chemical modification, enabling the creation of diverse compound libraries with the potential for potent antimicrobial activity. This document focuses on the derivatization of this compound to generate Schiff bases and thiosemicarbazones, classes of compounds known for their broad-spectrum antimicrobial properties.

Data Presentation: Antimicrobial Activity of Analogous Compounds

While specific antimicrobial data for derivatives of this compound are not extensively available in the current literature, the following tables summarize the Minimum Inhibitory Concentration (MIC) values for structurally related chloro-substituted quinolinone and isoquinoline derivatives. This data serves as a valuable reference point for anticipating the potential efficacy of newly synthesized compounds.

Table 1: Antibacterial Activity of Analogous Chloro-Substituted Heterocyclic Compounds

Compound ClassDerivative ExampleTarget MicroorganismMIC (µg/mL)Reference
Quinoline-2-oneCompound 6c (R¹ = Cl, R² = H)MRSA0.75[1]
Quinoline-2-oneCompound 6c (R¹ = Cl, R² = H)VRE0.75[1]
Quinoline-2-oneCompound 6c (R¹ = Cl, R² = H)MRSE2.50[1]
Tricyclic IsoquinolineCompound 8dStaphylococcus aureus16[2]
Tricyclic IsoquinolineCompound 8fStaphylococcus aureus32[2]
Tricyclic IsoquinolineCompound 8fStreptococcus pneumoniae32[2]
Tricyclic IsoquinolineCompound 8dEnterococcus faecium128[2]
Tricyclic IsoquinolineCompound 8fEnterococcus faecium64[2]

Table 2: Antifungal Activity of Analogous Chloro-Substituted Heterocyclic Compounds

Compound ClassDerivative ExampleTarget MicroorganismMIC (µg/mL)Reference
QuinoxalineCompound 10Candida albicans16[3]
QuinoxalineCompound 10Aspergillus flavus16[3]
Isoquinoline EsterChlorobenzoate ester (10)Various Fungi-[1]
Isoquinoline EsterChlorophenylpropanoate ester (14)Various Fungi-[1]
Isoquinoline CarbamateChlorophenethyl carbamate (22)Various Fungi-[1]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key intermediates and final antimicrobial candidates from this compound.

Protocol 1: Synthesis of 6-Chloroisoquinoline-1-carbaldehyde (Intermediate)

This protocol describes the conversion of the parent this compound to the key aldehyde intermediate required for the synthesis of Schiff bases and thiosemicarbazones.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, suspend this compound (1 mmol) in anhydrous DCM (20 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (3 mmol) to the suspension with stirring.

  • Add anhydrous DMF (5 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude 6-chloroisoquinoline-1-carbaldehyde by silica gel column chromatography using a hexane-ethyl acetate gradient.

Protocol 2: Synthesis of Schiff Base Derivatives

This protocol outlines the condensation reaction of 6-chloroisoquinoline-1-carbaldehyde with various primary amines to yield Schiff base derivatives.

Materials:

  • 6-chloroisoquinoline-1-carbaldehyde

  • Substituted primary amine (e.g., aniline, p-chloroaniline, etc.)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Dissolve 6-chloroisoquinoline-1-carbaldehyde (1 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

  • Add the desired primary amine (1 mmol) to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature.

  • Collect the precipitated solid product by filtration.

  • Wash the product with cold ethanol and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure Schiff base derivative.

Protocol 3: Synthesis of Thiosemicarbazone Derivatives

This protocol details the synthesis of thiosemicarbazone derivatives from 6-chloroisoquinoline-1-carbaldehyde.

Materials:

  • 6-chloroisoquinoline-1-carbaldehyde

  • Thiosemicarbazide or a substituted thiosemicarbazide

  • Ethanol

  • Concentrated Sulfuric Acid (catalyst)

Procedure:

  • Dissolve 6-chloroisoquinoline-1-carbaldehyde (1 mmol) in ethanol (25 mL) in a round-bottom flask.

  • Add a solution of the appropriate thiosemicarbazide (1 mmol) in ethanol.

  • Add a few drops of a suitable acid catalyst (e.g., concentrated sulfuric acid).

  • Reflux the mixture for 2-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry.

  • Recrystallize the crude product from a suitable solvent to afford the pure thiosemicarbazone derivative.

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.

Materials:

  • Synthesized compounds

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in the appropriate broth to achieve a range of concentrations.

  • Prepare a standardized inoculum of the microbial suspension.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive controls (microbes in broth without compound) and negative controls (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Mandatory Visualizations

experimental_workflow start This compound intermediate 6-Chloroisoquinoline-1-carbaldehyde start->intermediate Vilsmeier-Haack Reaction schiff_base Schiff Base Derivatives intermediate->schiff_base Condensation with R-NH2 thiosemicarbazone Thiosemicarbazone Derivatives intermediate->thiosemicarbazone Condensation with R-NHCSNH2 screening Antimicrobial Screening (MIC Assay) schiff_base->screening thiosemicarbazone->screening data Data Analysis (MIC Determination) screening->data potential_mechanism compound Isoquinolinone Derivative inhibition Inhibition compound->inhibition cell_wall Cell Wall Biosynthesis nucleic_acid Nucleic Acid Biosynthesis protein Protein Synthesis membrane Cell Membrane Integrity inhibition->cell_wall inhibition->nucleic_acid inhibition->protein inhibition->membrane

References

The Versatility of 6-Chloroisoquinoline-1-carbaldehyde in the Synthesis of Fused Heterocyclic Systems: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Chloroisoquinoline-1-carbaldehyde has emerged as a versatile and valuable building block in synthetic organic chemistry, particularly for the construction of diverse fused heterocyclic systems. Its bifunctional nature, featuring a reactive aldehyde group at the C1 position and a chlorine atom at the C6 position, allows for a wide array of chemical transformations. This enables the strategic assembly of complex molecular architectures, many of which are of significant interest in medicinal chemistry and drug discovery due to their potential biological activities. The isoquinoline core is a well-established privileged scaffold found in numerous natural products and synthetic drugs. The presence of the chloro-substituent provides a convenient handle for post-cyclization modifications through various cross-coupling reactions, further expanding the accessible chemical space.

This document provides detailed application notes and experimental protocols for the utilization of 6-chloroisoquinoline-1-carbaldehyde in the synthesis of prominent fused heterocyclic systems, including pyrazolo[4,3-c]isoquinolines and thiazolo[4,5-c]isoquinolines. Furthermore, it outlines protocols for subsequent functionalization of the 6-position via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Application Note 1: Synthesis of Pyrazolo[4,3-c]isoquinoline Derivatives

Pyrazolo-fused heterocycles are a class of compounds known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory and anticancer properties.[1][2][3] The synthesis of the pyrazolo[4,3-c]isoquinoline scaffold can be readily achieved through a condensation reaction between 6-chloroisoquinoline-1-carbaldehyde and a suitable aminopyrazole derivative.[4]

A subsequent Suzuki-Miyaura coupling reaction can be employed to introduce aryl or heteroaryl substituents at the 6-position, allowing for the exploration of structure-activity relationships.

Experimental Protocols:

Protocol 1.1: Synthesis of 6-Chloro-2-phenyl-2,5-dihydropyrazolo[4,3-c]isoquinoline [4]

StepReagent/SolventMolar Equiv.Reaction TimeTemperatureYield
16-Chloroisoquinoline-1-carbaldehyde1.0---
3-Amino-1-phenylpyrazole1.16 hoursRefluxNot Specified
Ethanol-
Trifluoroacetic acidCatalytic

Procedure:

  • To a solution of 6-chloroisoquinoline-1-carbaldehyde (1.0 mmol) in ethanol (20 mL), add 3-amino-1-phenylpyrazole (1.1 mmol).

  • Add a catalytic amount of trifluoroacetic acid (0.2 mL) to the mixture.

  • Reflux the reaction mixture for 6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 6-chloro-2-phenyl-2,5-dihydropyrazolo[4,3-c]isoquinoline.

Protocol 1.2: Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-2-phenyl-2,5-dihydropyrazolo[4,3-c]isoquinoline [4]

StepReagent/SolventMolar Equiv.Reaction TimeTemperatureYield
16-Chloro-2-phenyl-2,5-dihydropyrazolo[4,3-c]isoquinoline1.0---
Arylboronic acid1.212 hours90 °CNot Specified
Pd(PPh₃)₄0.05
K₂CO₃2.0
1,4-Dioxane/Water (5:1)-

Procedure:

  • In a reaction vessel, combine 6-chloro-2-phenyl-2,5-dihydropyrazolo[4,3-c]isoquinoline (1.0 mmol), the desired arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).

  • Add a mixture of 1,4-dioxane (10 mL) and water (2 mL).

  • Degas the mixture by bubbling with an inert gas (e.g., argon) for 15 minutes.

  • Heat the reaction mixture at 90 °C for 12 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and add water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 6-aryl-2-phenyl-2,5-dihydropyrazolo[4,3-c]isoquinoline.

Reaction Scheme for Pyrazolo[4,3-c]isoquinoline Synthesis and Functionalization

Synthesis and functionalization of pyrazolo[4,3-c]isoquinolines.

Application Note 2: Synthesis of Thiazolo[4,5-c]isoquinoline Derivatives

Thiazole-containing fused heterocyclic systems are of significant interest in medicinal chemistry due to their diverse biological activities. A plausible synthetic route to the thiazolo[4,5-c]isoquinoline core involves the formation of a thiazolidine intermediate from 6-chloroisoquinoline-1-carbaldehyde and 2-aminoethanethiol, followed by oxidative aromatization.[4]

Experimental Protocol:

Protocol 2.1: Synthesis of 6-Chlorothiazolo[4,5-c]isoquinoline [4]

StepReagent/SolventMolar Equiv.Reaction TimeTemperatureYield
16-Chloroisoquinoline-1-carbaldehyde1.0---
2-Aminoethanethiol hydrochloride1.112 hoursRoom Temp.Not Specified
Triethylamine1.2
Methanol-
22,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)1.24 hoursRoom Temp.
Dichloromethane-

Procedure:

  • To a solution of 6-chloroisoquinoline-1-carbaldehyde (1.0 mmol) in methanol (15 mL), add 2-aminoethanethiol hydrochloride (1.1 mmol) and triethylamine (1.2 mmol).

  • Stir the mixture at room temperature for 12 hours. Monitor the formation of the intermediate thiazolidine by TLC.

  • Once the formation of the intermediate is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (20 mL) and add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 mmol).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction with a saturated solution of NaHCO₃.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 6-chlorothiazolo[4,5-c]isoquinoline.

Reaction Scheme for Thiazolo[4,5-c]isoquinoline Synthesis

G start 6-Chloroisoquinoline- 1-carbaldehyde reagent1 2-Aminoethanethiol HCl, TEA Methanol, RT, 12h start->reagent1 intermediate Thiazolidine Intermediate reagent1->intermediate reagent2 DDQ, DCM RT, 4h intermediate->reagent2 product 6-Chlorothiazolo[4,5-c]isoquinoline reagent2->product

Plausible synthesis of thiazolo[4,5-c]isoquinolines.

Application Note 3: Buchwald-Hartwig Amination for the Synthesis of 6-Amino-Substituted Fused Heterocycles

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] This reaction can be applied to the 6-chloro position of the synthesized fused heterocyclic systems to introduce a variety of primary and secondary amines, which is a common strategy in medicinal chemistry to modulate physicochemical properties and biological activity.

Experimental Protocol:

Protocol 3.1: General Procedure for Buchwald-Hartwig Amination of 6-Chloro-fused Heterocycles

Reagent/SolventMolar Equiv.
6-Chloro-fused heterocycle1.0
Amine1.2
Pd₂(dba)₃0.02
XPhos0.08
NaOtBu1.4
Toluene-

Procedure:

  • In a glovebox, charge a reaction vessel with sodium tert-butoxide (NaOtBu, 1.4 mmol).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and the ligand (e.g., XPhos, 0.08 mmol).

  • Add the 6-chloro-fused heterocycle (1.0 mmol) and the desired amine (1.2 mmol).

  • Add anhydrous toluene (to achieve a concentration of 0.1-0.2 M).

  • Seal the reaction vessel and heat to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Biological Activities and Signaling Pathways

Derivatives of fused isoquinolines have shown promise in various therapeutic areas. For instance, pyrazolo[4,3-c]quinoline derivatives have been investigated as anti-inflammatory agents.[6][7][8] Their mechanism of action often involves the inhibition of nitric oxide (NO) production by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in inflammatory pathways.[6][7]

Furthermore, certain pyrazolo[4,3-f]quinoline derivatives have demonstrated anticancer activity by acting as inhibitors of kinases such as FMS-like tyrosine kinase 3 (FLT3), which is implicated in some forms of leukemia.[9]

Signaling Pathway Diagram: Anti-inflammatory Action of Pyrazolo[4,3-c]isoquinolines

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Signaling Pathway TLR4->NFkB iNOS_COX2 iNOS & COX-2 Gene Expression NFkB->iNOS_COX2 NO_PGs NO & Prostaglandins (Inflammatory Mediators) iNOS_COX2->NO_PGs Inhibition Pyrazolo[4,3-c]isoquinoline Derivatives Inhibition->iNOS_COX2

Inhibition of inflammatory mediators by pyrazolo[4,3-c]isoquinolines.

Conclusion

6-Chloroisoquinoline-1-carbaldehyde is a highly valuable and versatile starting material for the synthesis of a wide range of fused heterocyclic systems. The strategic combination of condensation reactions at the aldehyde functionality and subsequent cross-coupling or nucleophilic substitution reactions at the 6-chloro position opens up a vast chemical space for the development of novel chemical entities with potential therapeutic applications. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and biological evaluation of these promising compound classes.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 6-Chloroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents. The presence of a chlorine atom at the 6-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making 6-chloroisoquinolin-1(2H)-one a valuable building block for the synthesis of novel drug candidates. This document provides a detailed, plausible protocol for the laboratory-scale synthesis of this compound, designed for researchers in organic synthesis and drug discovery. The proposed pathway involves the preparation of a key intermediate, 4-chloro-2-(cyanomethyl)benzoic acid, followed by its cyclization.

Proposed Synthetic Pathway

The proposed two-step synthesis of this compound begins with the commercially available 5-chloro-2-methylbenzonitrile. The synthesis involves a benzylic bromination followed by a nucleophilic substitution with cyanide to introduce the acetic acid precursor functionality. The final step is an acid-catalyzed hydrolysis and intramolecular cyclization to yield the target isoquinolinone.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Cyclization to Final Product SM 5-Chloro-2-methylbenzonitrile Intermediate1 2-(Bromomethyl)-5-chlorobenzonitrile SM->Intermediate1 CCl4, Reflux Reagent1 N-Bromosuccinimide (NBS) Benzoyl Peroxide (BPO) Intermediate2 5-Chloro-2-(cyanomethyl)benzonitrile Intermediate1->Intermediate2 rt Reagent2 Sodium Cyanide (NaCN) DMSO Intermediate2_ref 5-Chloro-2-(cyanomethyl)benzonitrile Reagent3 Conc. H2SO4 H2O Product This compound Intermediate2_ref->Product Heat

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Safety Precautions: This protocol involves hazardous materials, including cyanides, strong acids, and halogenated compounds. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Step 1: Synthesis of 5-Chloro-2-(cyanomethyl)benzonitrile (Intermediate 2)

This step involves two sequential reactions: benzylic bromination of the starting material followed by cyanation.

1a: Synthesis of 2-(Bromomethyl)-5-chlorobenzonitrile (Intermediate 1)

  • Apparatus:

    • 250 mL three-neck round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating mantle

    • Dropping funnel (optional)

  • Procedure:

    • To the round-bottom flask, add 5-chloro-2-methylbenzonitrile (10.0 g, 66.0 mmol), N-Bromosuccinimide (NBS, 12.9 g, 72.6 mmol, 1.1 eq), and carbon tetrachloride (CCl₄, 150 mL).

    • Add a catalytic amount of benzoyl peroxide (BPO, 0.16 g, 0.66 mmol, 0.01 eq).

    • Heat the mixture to reflux (approx. 77°C) with vigorous stirring. The reaction can be monitored by TLC (thin-layer chromatography) for the disappearance of the starting material.

    • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2-(bromomethyl)-5-chlorobenzonitrile as a solid. This crude product is often used directly in the next step without further purification.

1b: Synthesis of 5-Chloro-2-(cyanomethyl)benzonitrile (Intermediate 2)

  • Apparatus:

    • 250 mL round-bottom flask

    • Magnetic stirrer

    • Ice bath

  • Procedure:

    • In the flask, dissolve sodium cyanide (NaCN, 3.57 g, 72.8 mmol, 1.1 eq relative to the starting material in 1a) in dimethyl sulfoxide (DMSO, 100 mL). Caution: Sodium cyanide is highly toxic. Handle with extreme care.

    • Cool the NaCN solution in an ice bath.

    • Slowly add the crude 2-(bromomethyl)-5-chlorobenzonitrile from the previous step to the cyanide solution with continuous stirring.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction by TLC.

    • Once the reaction is complete, pour the mixture into ice-water (300 mL) and stir for 30 minutes.

    • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure 5-chloro-2-(cyanomethyl)benzonitrile.

Step 2: Synthesis of this compound (Final Product)

This step involves the acid-catalyzed hydrolysis of the dinitrile intermediate, followed by intramolecular cyclization.

  • Apparatus:

    • 100 mL round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating mantle

    • Ice bath

  • Procedure:

    • To the round-bottom flask, add 5-chloro-2-(cyanomethyl)benzonitrile (5.0 g, 28.3 mmol).

    • Carefully add a mixture of concentrated sulfuric acid (25 mL) and water (5 mL) to the flask. The addition may be exothermic.

    • Heat the reaction mixture to 120-130°C and maintain it at this temperature for 4-5 hours.

    • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice (approx. 200 g) with stirring.

    • A precipitate will form. Collect the solid by vacuum filtration.

    • Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).

    • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound as a crystalline solid.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis.

CompoundStarting Material / Intermediate / ProductMolecular Weight ( g/mol )Moles (mmol)Molar Eq.Theoretical Yield (g)
5-Chloro-2-methylbenzonitrileStarting Material151.6066.01.0-
N-Bromosuccinimide (NBS)Reagent177.9872.61.1-
Sodium Cyanide (NaCN)Reagent49.0172.81.1-
5-Chloro-2-(cyanomethyl)benzonitrileIntermediate 2176.60--11.66
This compound Final Product 179.60 28.3 1.0 5.08

Note: The theoretical yield for Intermediate 2 is calculated based on the initial starting material. The amount of Intermediate 2 used in Step 2 is a representative value for the protocol.

Expected Characterization Data:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: Expected to be sharp and can be compared with literature values if available.

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include aromatic protons in the range of δ 7.0-8.5 ppm and a broad singlet for the N-H proton.

  • ¹³C NMR (DMSO-d₆, 100 MHz): Expected signals for the carbonyl carbon (~160-165 ppm) and aromatic carbons.

  • Mass Spectrometry (ESI+): Expected [M+H]⁺ at m/z 180.0.

analytical methods for 6-chloroisoquinolin-1(2H)-one purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the analytical methodologies for assessing the purity of 6-chloroisoquinolin-1(2H)-one is detailed below. This document provides comprehensive application notes and protocols tailored for researchers, scientists, and professionals involved in drug development.

Application Note: Purity Assessment of this compound

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of pharmacologically active molecules. The purity of such intermediates is a critical parameter that directly influences the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] Therefore, robust and reliable analytical methods are essential for accurately quantifying this compound and identifying any process-related or degradation impurities.[2] This document outlines a multi-faceted approach to purity assessment, employing a combination of chromatographic and spectroscopic techniques.

Overview of Analytical Techniques

A comprehensive purity profile of this compound requires the use of multiple analytical techniques, each providing unique and complementary information.

  • High-Performance Liquid Chromatography (HPLC): As a cornerstone technique, HPLC is ideal for separating and quantifying non-volatile impurities due to its high resolution and sensitivity.[1] A stability-indicating HPLC method can separate the main compound from its degradation products.[3]

  • Gas Chromatography (GC): GC is highly effective for the detection and quantification of volatile impurities and residual solvents that may be present from the synthesis process.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an invaluable tool for structural elucidation and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard without the need for a reference standard of the impurities themselves.[1]

  • Mass Spectrometry (MS): MS provides data on the molecular weight of the compound and its fragments, which is crucial for confirming the identity of both the main compound and its impurities.[4]

Experimental Workflows and Decision Making

A logical workflow is crucial for the comprehensive purity assessment of a pharmaceutical intermediate.

Purity_Assessment_Workflow cluster_0 Sample Reception & Initial Analysis cluster_1 Primary Purity Assessment cluster_2 Structural Confirmation & Absolute Purity cluster_3 Stability & Degradation Profile Sample This compound Sample Initial_Screen Initial Screen (Appearance, Solubility) Sample->Initial_Screen HPLC_Purity HPLC-UV for Assay and Related Substances Initial_Screen->HPLC_Purity GC_Residual GC-FID/MS for Residual Solvents & Volatile Impurities Initial_Screen->GC_Residual NMR_Analysis NMR (1H, 13C) for Structural Identity HPLC_Purity->NMR_Analysis MS_Analysis LC-MS for Impurity ID and MW Confirmation HPLC_Purity->MS_Analysis Forced_Degradation Forced Degradation Studies HPLC_Purity->Forced_Degradation qNMR qNMR for Absolute Purity NMR_Analysis->qNMR Stability_Method Develop Stability-Indicating Method Forced_Degradation->Stability_Method

Caption: General workflow for purity assessment.

Forced degradation studies are essential to develop a stability-indicating method.

Forced_Degradation_Workflow cluster_stress Stress Conditions Start Prepare Stock Solution of This compound (e.g., 1 mg/mL in ACN) Acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Oxidation Oxidative (e.g., 3% H2O2, RT) Start->Oxidation Thermal Thermal (e.g., 60°C, dark) Start->Thermal Photo Photolytic (ICH guidelines) Start->Photo Analysis Analyze samples at time points (e.g., 0, 2, 6, 24h) using HPLC-PDA-MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Data: - Calculate % Degradation - Perform Mass Balance - Identify Degradants Analysis->Evaluation

Caption: Workflow for forced degradation studies.

Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method suitable for the assay and impurity profiling of this compound.

Objective: To separate and quantify this compound from its potential non-volatile impurities.

Materials and Equipment:

  • HPLC system with UV or Photodiode Array (PDA) detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • Reference standard of this compound

  • Volumetric flasks, pipettes, and autosampler vials

Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., a starting gradient of 30:70 v/v).[1] The aqueous phase can be acidified with 0.1% formic acid to improve peak shape.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution to a similar concentration.

  • Chromatographic Conditions: Set up the HPLC system with the parameters outlined in the table below. These are typical starting conditions and should be optimized for the specific column and system used.[1][5]

  • Analysis: Inject the standard and sample solutions. Identify the peak for this compound based on the retention time of the reference standard.

  • Data Processing: Calculate the purity by the area normalization method. The percentage purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.

Data Presentation: HPLC Method Parameters

ParameterRecommended ConditionRationale
Stationary Phase C18 Silica (e.g., 4.6 x 250 mm, 5 µm)Provides good retention and separation for moderately polar aromatic compounds.[1]
Mobile Phase Acetonitrile / Water with 0.1% Formic AcidCommon solvents offering good solubility and separation in reversed-phase chromatography.[1]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.[1]
Column Temperature 30°CEnsures reproducible retention times.[1]
Detection UV at an appropriate wavelength (e.g., 254 nm)To be determined by UV scan of the analyte.
Injection Volume 10-20 µLStandard volume for analytical HPLC.[1]
Volatile Impurity and Residual Solvent Analysis by Gas Chromatography (GC)

Objective: To detect and quantify volatile organic impurities and residual solvents in the this compound sample.

Materials and Equipment:

  • GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms or equivalent)[6]

  • Helium or Nitrogen (carrier gas)

  • Dimethyl sulfoxide (DMSO) or other suitable high-boiling, inert solvent

  • Headspace autosampler (recommended)

Protocol:

  • Sample Preparation: Accurately weigh a sample of this compound (e.g., 50-100 mg) into a headspace vial. Add a precise volume of solvent (e.g., 1 mL of DMSO).

  • GC-Headspace Conditions: The parameters below provide a starting point for method development.

  • Analysis: Equilibrate the vial in the headspace autosampler and inject the vapor phase onto the GC column.

  • Data Processing: Identify peaks by comparing retention times with those of known solvent standards. Quantify using an external or internal standard method.

Data Presentation: GC Method Parameters

ParameterRecommended ConditionRationale
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmA robust, general-purpose column suitable for a wide range of volatile compounds.[6]
Injector Temperature 250°CEnsures complete volatilization of analytes.[6]
Oven Program 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 minA general-purpose temperature program to separate common solvents.
Carrier Gas Helium, constant flow of 1.2 mL/minInert carrier gas providing good efficiency.[6]
Detector FID at 260°C or MS (scan mode m/z 35-350)FID for general-purpose quantification; MS for identification.
Headspace Temp 80°C - 120°CTo be optimized based on the volatility of expected solvents.
Structural Confirmation and Purity by NMR Spectroscopy

Objective: To confirm the chemical structure of this compound and to determine its purity using quantitative NMR (qNMR).

Materials and Equipment:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)[1]

  • Deuterated solvent (e.g., DMSO-d₆)[7]

  • Certified internal standard for qNMR (e.g., maleic acid)

  • NMR tubes (5 mm)

Protocol:

  • Sample Preparation (Structural ID): Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[7]

  • Sample Preparation (qNMR): Precisely weigh a known amount of the sample and a certified internal standard into a vial. Dissolve in a known volume of deuterated solvent.[1]

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • For qNMR, ensure a sufficient relaxation delay (e.g., 5 times the longest T1) is used for accurate integration.[1]

  • Data Processing:

    • For structural ID, assign the chemical shifts and coupling constants to the protons and carbons of the molecule.

    • For qNMR, calculate the purity by comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard.[1]

Data Presentation: Predicted NMR Data Note: The following data is hypothetical, based on the known spectrum of 1(2H)-isoquinolinone and expected substituent effects of chlorine.[7]

¹H NMR (in DMSO-d₆, 400 MHz)
Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
~11.2 (br s)Broad Singlet-N-H
~8.2 (d)Doublet~2.0H-5
~7.8 (d)Doublet~8.5H-8
~7.7 (dd)Doublet of Doublets~8.5, ~2.0H-7
~7.2 (d)Doublet~7.5H-4
~6.6 (d)Doublet~7.5H-3
¹³C NMR (in DMSO-d₆, 100 MHz)
Chemical Shift (δ) ppm Assignment
~162C=O (C-1)
~138C-8a
~133C-6
~132C-7
~128C-4a
~127C-5
~126C-8
~125C-4
~107C-3
Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like acetonitrile or methanol.

  • Analysis: Infuse the sample directly into the mass spectrometer or analyze the eluent from an LC system. Use a suitable ionization technique such as Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.

  • Data Interpretation: Look for the molecular ion peak [M+H]⁺ or [M-H]⁻. The presence of a chlorine atom will result in a characteristic isotopic pattern with M+ and M+2 peaks in an approximate 3:1 ratio.[4]

Data Presentation: Predicted Mass Spectral Data

AdductPredicted m/zRationale
[M+H]⁺ 180.02Protonated molecule (C₉H₇ClNO)⁺
[M+Na]⁺ 202.00Sodium adduct
[M-H]⁻ 178.01Deprotonated molecule
Isotopic Peak [M+2+H]⁺ 182.02Contribution from ³⁷Cl isotope

References

Designing Novel Enzyme Inhibitors Using the 6-Chloroisoquinolin-1(2H)-one Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-chloroisoquinolin-1(2H)-one scaffold has emerged as a promising starting point for the design of novel enzyme inhibitors, particularly targeting members of the Poly(ADP-ribose) polymerase (PARP) family, such as Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2). These enzymes play crucial roles in various cellular processes, including DNA repair and Wnt/β-catenin signaling, making them attractive targets for therapeutic intervention in oncology and other diseases. This document provides detailed application notes and experimental protocols for researchers interested in exploring this chemical scaffold for the development of potent and selective enzyme inhibitors.

Application Notes

The isoquinolin-1(2H)-one core is a privileged structure in medicinal chemistry, and the introduction of a chlorine atom at the 6-position can significantly influence its physicochemical properties and biological activity.[1] Derivatives of this scaffold have been shown to be potent inhibitors of Tankyrase enzymes, which are key regulators of the Wnt/β-catenin signaling pathway. Dysregulation of this pathway is implicated in the development of numerous cancers, particularly colorectal cancer.

Inhibitors based on the isoquinolin-1(2H)-one scaffold have been identified through both in silico screening and subsequent in vitro validation.[2] These compounds typically act as competitive inhibitors at the NAD+ binding site of the enzyme. Structure-activity relationship (SAR) studies have demonstrated that modifications at various positions of the isoquinolinone ring can modulate potency and selectivity.

Data Presentation: Quantitative Inhibition Data

The following table summarizes the in vitro inhibitory activity of representative isoquinolin-1(2H)-one derivatives against Tankyrase 1 and 2, as well as their cellular activity in a Wnt signaling reporter assay.

Compound IDTarget EnzymeIC50 (μM)Cellular Assay (DLD-1 SuperTopFlash) IC50 (μM)
11c TNKS10.0090.029
TNKS20.003

Data sourced from a study on isoquinolin-1(2H)-one derivatives as tankyrase inhibitors.[3]

Signaling Pathway

Tankyrase inhibitors modulate the Wnt/β-catenin signaling pathway by preventing the PARsylation-dependent degradation of Axin, a key component of the β-catenin destruction complex. This leads to the stabilization of the destruction complex and subsequent phosphorylation and degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes.

Wnt_Signaling_Pathway cluster_inhibition Inhibition by this compound Derivatives cluster_pathway Wnt/β-catenin Signaling Pathway Inhibitor This compound Derivative Tankyrase Tankyrase (TNKS1/2) Inhibitor->Tankyrase inhibits Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5/6 LRP5/6 Co-receptor Frizzled->LRP5/6 Dvl Dishevelled (Dvl) LRP5/6->Dvl Axin Axin Dvl->Axin inhibits beta_catenin β-catenin Axin->beta_catenin Proteasome Proteasomal Degradation Axin->Proteasome ubiquitination & degradation APC APC APC->beta_catenin GSK3b GSK3β GSK3b->beta_catenin phosphorylates CK1 CK1α CK1->beta_catenin phosphorylates beta_catenin->Proteasome ubiquitination & degradation TCF/LEF TCF/LEF beta_catenin->TCF/LEF accumulation & nuclear translocation Target_Genes Wnt Target Gene Transcription TCF/LEF->Target_Genes Tankyrase->Axin PARsylates PARsylation PARsylation

Caption: Wnt/β-catenin signaling and the role of Tankyrase inhibition.

Experimental Protocols

Detailed methodologies are crucial for the synthesis of novel inhibitors and the evaluation of their biological activity.

Protocol 1: General Synthesis of 3-Aryl-6-chloroisoquinolin-1(2H)-ones

This protocol describes a general method for the synthesis of 3-aryl-6-chloroisoquinolin-1(2H)-one derivatives, which can be adapted for the generation of a compound library for SAR studies.

Synthesis_Workflow start Starting Materials: 4-Chloro-2-methylbenzoic acid and Aryl Nitrile step1 Step 1: Lithiation and Condensation start->step1 step2 Step 2: Cyclization step1->step2 Intermediate Ketone step3 Step 3: Purification step2->step3 Crude Product product Product: 3-Aryl-6-chloroisoquinolin-1(2H)-one step3->product

Caption: General synthetic workflow for 3-aryl-6-chloroisoquinolin-1(2H)-ones.

Materials:

  • 4-Chloro-2-methylbenzoic acid

  • Appropriate aryl nitrile

  • n-Butyllithium (n-BuLi)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Procedure:

  • Lithiation: Dissolve 4-chloro-2-methylbenzoic acid in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C. Slowly add n-BuLi (2.2 equivalents) and stir the mixture for 1 hour at -78 °C.

  • Condensation: Add a solution of the desired aryl nitrile (1.0 equivalent) in anhydrous THF to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching and Work-up: Quench the reaction by carefully adding 1M HCl. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Cyclization: Treat the crude ketone intermediate with a suitable acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid) and heat to induce cyclization. The reaction time and temperature will depend on the specific substrate.

  • Purification: After cooling, pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH). Extract the product with an organic solvent. Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-6-chloroisoquinolin-1(2H)-one.

Protocol 2: In Vitro Tankyrase Enzymatic Assay

This protocol outlines a method to determine the in vitro inhibitory activity of test compounds against recombinant human Tankyrase 1 or 2.

Enzymatic_Assay_Workflow start Prepare Reagents: Enzyme, Substrate, NAD+, Inhibitor step1 Incubate Enzyme and Inhibitor start->step1 step2 Initiate Reaction with NAD+ step1->step2 step3 Stop Reaction and Detect Signal step2->step3 analysis Data Analysis: Calculate IC50 step3->analysis

Caption: Workflow for an in vitro Tankyrase enzymatic assay.

Materials:

  • Recombinant human Tankyrase 1 or 2

  • Histone H1 (or other suitable substrate)

  • Biotinylated NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Test compounds (dissolved in DMSO)

  • Streptavidin-coated plates

  • Detection reagent (e.g., Streptavidin-HRP and a suitable substrate)

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Enzyme and Substrate Preparation: Prepare a solution of the Tankyrase enzyme and histone H1 in assay buffer.

  • Assay Plate Setup: Add the compound dilutions to the wells of a streptavidin-coated plate.

  • Enzyme Addition: Add the enzyme/substrate mixture to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding biotinylated NAD+ to each well.

  • Incubation: Incubate the plate for 1 hour at 30 °C.

  • Washing: Wash the plate several times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.

  • Detection: Add the detection reagent (e.g., Streptavidin-HRP followed by a chemiluminescent or colorimetric substrate) to each well.

  • Signal Measurement: Measure the signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cellular Wnt/β-catenin Signaling Assay (SuperTopFlash Reporter Assay)

This protocol describes a cell-based assay to measure the effect of inhibitors on the transcriptional activity of the Wnt/β-catenin signaling pathway.

Cellular_Assay_Workflow start Cell Culture and Transfection (e.g., DLD-1 cells with SuperTopFlash reporter) step1 Seed Cells in 96-well Plates start->step1 step2 Treat Cells with Inhibitor step1->step2 step3 Lyse Cells and Measure Luciferase Activity step2->step3 analysis Data Analysis: Calculate IC50 step3->analysis

Caption: Workflow for a cellular Wnt/β-catenin signaling assay.

Materials:

  • DLD-1 or other suitable cancer cell line with a stably integrated SuperTopFlash luciferase reporter construct.

  • Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS).

  • Test compounds (dissolved in DMSO).

  • 96-well white, clear-bottom cell culture plates.

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the DLD-1 SuperTopFlash cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the compound dilutions to the cells. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 24-48 hours at 37 °C in a 5% CO2 incubator.

  • Cell Lysis and Luciferase Assay: After the incubation period, lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the chosen luciferase assay reagent.

  • Data Analysis: Normalize the luciferase readings to a measure of cell viability if necessary (e.g., using a parallel MTS or CellTiter-Glo assay). Calculate the percent inhibition of Wnt signaling for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions for their specific experimental setup and reagents. Appropriate safety precautions should be taken when handling all chemicals.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis and improving the yield of 6-chloroisoquinolin-1(2H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for preparing this compound, and what are their primary challenges?

A1: The synthesis of the isoquinolinone core is typically achieved through several established methods. For this compound, a common approach is the Bischler-Napieralski reaction, which involves the cyclodehydration of a β-phenylethylamide precursor, followed by oxidation.[1][2]

  • Bischler-Napieralski Reaction: This method uses a substituted β-phenylethylamide, which undergoes cyclization with a dehydrating agent (e.g., POCl₃, P₂O₅). The resulting 3,4-dihydroisoquinoline intermediate must then be oxidized to yield the final aromatic isoquinolinone.[1]

    • Challenges: A primary challenge is achieving high yields, as side reactions can occur.[1] Incomplete oxidation can leave the dihydro intermediate as a significant impurity, complicating purification.[1]

  • Cyclization of 2-Alkynylbenzamides: This is another versatile approach to isoquinolinones.[1]

    • Challenges: This route can present issues with regioselectivity, potentially leading to the formation of unexpected isomers if the starting materials are not chosen carefully.[1]

Q2: My synthesis of this compound is resulting in a very low yield. What are the most probable causes?

A2: Low yields in isoquinolinone synthesis can stem from several factors, often related to reaction conditions and starting material integrity.[3]

  • Incomplete Reaction: The cyclization or subsequent oxidation steps may not have gone to completion. It is crucial to monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4]

  • Suboptimal Reaction Temperature: Many cyclization reactions require high temperatures, but excessive heat can lead to the decomposition of starting materials or the final product, often indicated by the formation of dark, tarry substances.[3][5] Careful temperature control is critical.

  • Degradation of Materials: The starting materials or the product itself might be degrading under the reaction conditions. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative degradation.[3]

  • Impure Starting Materials: The purity of the initial reagents is paramount. Impurities can interfere with the reaction, leading to side-product formation and reduced yields.[4]

Q3: I am observing multiple spots on my TLC plate, indicating significant byproduct formation. How can I identify and minimize these impurities?

A3: The formation of multiple byproducts is a common issue.[4] Identifying the nature of these impurities is the first step toward mitigation.

  • Common Byproducts:

    • Regioisomers: If using substituted starting materials, cyclization can sometimes occur at an unintended position on the aromatic ring, leading to isomeric products.[1]

    • Unreacted Intermediates: In a multi-step synthesis, such as a Bischler-Napieralski reaction, the 3,4-dihydro-1(2H)-isoquinolinone intermediate may persist if the oxidation step is inefficient.[1]

    • Side-Reaction Products: Side reactions like the Retro-Ritter reaction can lead to fragmentation of intermediates.[1]

  • Analytical Identification: A combination of analytical techniques is recommended for impurity identification:

    • HPLC: To assess the purity and quantify the impurities.[1]

    • Mass Spectrometry (MS): To determine the molecular weight of the byproducts.[1]

    • NMR Spectroscopy: For structural elucidation of unknown impurities and to distinguish between isomers.[1]

  • Minimization Strategies:

    • Optimize Reaction Conditions: Adjusting the temperature, reaction time, and catalyst concentration can favor the desired reaction pathway.[3]

    • Purify Intermediates: If the synthesis involves stable intermediates, purifying them before proceeding to the next step can prevent the carry-over of impurities.

    • Change Dehydrating Agent: For Bischler-Napieralski reactions, stronger dehydrating agents may be necessary for less reactive substrates to drive the reaction to completion.[1]

Q4: My reaction mixture has turned into a dark, tarry substance. What causes this, and how can it be prevented?

A4: The formation of a dark or tarry substance typically indicates decomposition or polymerization.[3][4]

  • Potential Causes:

    • Excessive Heat: The reaction temperature is likely too high, causing the starting materials or product to decompose.[3]

    • Highly Concentrated Catalyst: Using a catalyst, such as a strong acid, at too high a concentration can also lead to charring and unwanted side reactions.[3]

  • Recommended Solutions:

    • Lower the Reaction Temperature: Carefully control the temperature and consider running the reaction at a lower temperature for a longer duration.[3]

    • Optimize Catalyst Concentration: Use a slightly lower concentration of the acid catalyst to reduce the risk of decomposition.[3]

    • Prompt Purification: Minimize reaction time and purify the crude product promptly after work-up to prevent polymerization of the aldehyde product.[4]

Troubleshooting and Optimization Guide

Optimizing Reaction Conditions

The yield of this compound is highly sensitive to reaction parameters. The following table provides an illustrative guide to optimizing conditions based on common findings in related syntheses.

ParameterCondition A (Low Yield)Condition B (Improved Yield)Rationale
Catalyst Concentrated H₂SO₄Polyphosphoric Acid (PPA)For deactivated substrates, stronger acid catalysts may be required to facilitate efficient cyclization.[6]
Temperature 150°C110-120°CHigh temperatures can cause decomposition; optimizing for the lowest effective temperature minimizes byproduct formation.[3]
Solvent None (Neat)High-boiling inert solvent (e.g., Dowtherm A)Using a high-boiling solvent can improve heat transfer and prevent localized overheating, leading to cleaner reactions.[5]
Atmosphere AirInert (Nitrogen or Argon)An inert atmosphere can prevent oxidative side reactions that may degrade the starting materials or product.[3]

Note: This data is illustrative and based on general principles for isoquinolinone synthesis. Actual results will vary with the specific substrate and reaction setup.

Experimental Protocols

Protocol: Synthesis of this compound via Bischler-Napieralski Reaction and Oxidation

This protocol describes a plausible two-step synthesis adapted from established methods for isoquinolinone formation.[1]

Step 1: Cyclization to 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one

  • Reagents and Materials:

    • N-(2-(4-chlorophenyl)ethyl)acetamide

    • Phosphorus oxychloride (POCl₃)

    • Anhydrous toluene

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve N-(2-(4-chlorophenyl)ethyl)acetamide (1.0 eq) in anhydrous toluene.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) (2.0 eq) dropwise to the stirred solution.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 110°C).

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the mixture with an aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 6-chloro-3,4-dihydroisoquinolin-1(2H)-one.

Step 2: Oxidation to this compound

  • Reagents and Materials:

    • Crude 6-chloro-3,4-dihydroisoquinolin-1(2H)-one

    • Palladium on carbon (10% Pd/C)

    • Xylene

  • Procedure:

    • Dissolve the crude dihydro-intermediate from Step 1 in xylene.

    • Add 10% Palladium on carbon (approx. 10 mol%) to the solution.

    • Heat the mixture to reflux and stir vigorously. The dehydrogenation process will release hydrogen gas.

    • Monitor the reaction by TLC or GC-MS for the disappearance of the intermediate.[1]

    • After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst.

    • Wash the Celite pad with additional solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).

Visualized Workflows and Logic

G cluster_prep Preparation & Synthesis cluster_analysis Analysis & Optimization cluster_outcome Outcome start Start: Precursor Synthesis cyclization Cyclization Reaction (e.g., Bischler-Napieralski) start->cyclization oxidation Oxidation of Dihydro Intermediate cyclization->oxidation workup Work-up & Crude Isolation oxidation->workup monitor Monitor Reaction (TLC / HPLC / LC-MS) workup->monitor purification Purification (Column Chromatography / Recrystallization) monitor->purification yield_check Yield Acceptable? purification->yield_check end Final Product yield_check->end Yes optimize Optimize Conditions (Temp, Catalyst, Time) yield_check->optimize No optimize->cyclization

Caption: Workflow for Synthesis and Optimization.

G start Problem: Low Yield check_purity Check Starting Material Purity (NMR/MS) start->check_purity analyze_crude Analyze Crude Product (TLC/LC-MS) check_purity->analyze_crude Purity OK solution_purity Solution: Use Purified Starting Materials check_purity->solution_purity Impure byproducts Significant Byproducts or Unreacted SM? analyze_crude->byproducts tar Reaction Mixture Dark/Tarry? byproducts->tar No (Clean but low conversion) solution_optimize Solution: Optimize Reaction Conditions (Temp, Time, Catalyst) byproducts->solution_optimize Yes (Byproducts) solution_temp Solution: Lower Temperature & Catalyst Concentration tar->solution_temp Yes solution_monitor Solution: Increase Reaction Time or Use Stronger Reagents tar->solution_monitor No

Caption: Troubleshooting Logic for Low Yield Issues.

References

Technical Support Center: Purification of 6-Chloroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 6-chloroisoquinolin-1(2H)-one.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound, offering potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low Recovery After Purification - Product loss during aqueous work-up due to partial solubility. - Inappropriate solvent system for chromatography leading to poor separation from byproducts. - Product remains in the mother liquor after recrystallization.- Minimize the volume of aqueous washes or perform a back-extraction of the aqueous layers with an organic solvent. - Optimize the chromatography eluent system using thin-layer chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.3 for the product. - Concentrate the mother liquor and re-purify by chromatography.
Persistent Impurities After Chromatography - Co-elution of impurities with similar polarity to the product. - Degradation of the product on silica gel.- Employ a different stationary phase for chromatography (e.g., alumina, C18 reverse-phase silica). - Use a gradient elution with a shallow polarity increase to improve separation. - Neutralize silica gel with a small percentage of triethylamine in the eluent if the compound is sensitive to acid.
Product "Oils Out" During Recrystallization - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated at a temperature above the compound's melting point.- Select a solvent or solvent system with a lower boiling point. - Add a co-solvent (anti-solvent) to reduce the solubility of the product at a lower temperature.
Formation of an Unexpected Isomer - Competing cyclization pathways during synthesis (e.g., 5-exo vs. 6-endo cyclization of 2-alkynylbenzamides).[1] - "Abnormal" Bischler-Napieralski reaction leading to regioisomers.[1]- Utilize 2D NMR techniques (COSY, HMBC, NOESY) to confirm the structure of the isomers.[1] - Isomers can often be separated by careful column chromatography with a slow gradient or by preparative HPLC.
Presence of 3,4-dihydro-6-chloroisoquinolin-1(2H)-one - Incomplete dehydrogenation/oxidation in the final step of synthesis (e.g., after a Bischler-Napieralski reaction).[1]- Re-subject the mixture to the oxidation conditions. - This impurity is typically more polar and can be separated by silica gel chromatography.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: Common impurities are highly dependent on the synthetic route.

  • From 2-alkynylbenzamides: Regioisomers such as the isoquinolin-1(4H)-one may form.[1]

  • From Bischler-Napieralski reaction: Incomplete oxidation can leave the 3,4-dihydro-1(2H)-isoquinolinone intermediate.[1] Side reactions like the retro-Ritter reaction can produce styrene-type byproducts.[1]

  • General impurities: Unreacted starting materials, residual solvents, and degradation products from exposure to heat or light are also common.[1]

Q2: Which purification technique is most effective for this compound?

A2: A combination of techniques is often necessary.

  • Column Chromatography: Silica gel chromatography is the primary method for separating the target compound from major impurities of different polarities.

  • Recrystallization: This is an excellent final step to obtain highly pure, crystalline material, provided a suitable solvent system can be identified.

Q3: How do I select an appropriate solvent for recrystallization?

A3: The ideal solvent should dissolve this compound poorly at room temperature but well at elevated temperatures. Start by testing small amounts of the crude product in various solvents of differing polarities (e.g., ethanol, ethyl acetate, toluene, or mixtures like ethanol/water or toluene/hexane).

Q4: My purified this compound is colored. How can I decolorize it?

A4: A faint color may not indicate significant impurity. However, if decolorization is necessary, you can treat a solution of the compound with a small amount of activated charcoal before a final filtration and recrystallization. Be aware that charcoal can adsorb some of your product, potentially lowering the yield.

Q5: What analytical methods are recommended for assessing the purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and can also be used for purity assessment with an internal standard. Mass Spectrometry (MS) is used to confirm the molecular weight of the product and any impurities.[1]

Experimental Protocols

Protocol 1: Purification by Silica Gel Chromatography

This protocol outlines a general procedure for the purification of crude this compound using column chromatography.

  • TLC Analysis: Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., gradients of ethyl acetate in hexanes or dichloromethane/methanol) to find an eluent that gives the product an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen low-polarity solvent from the TLC analysis and pack it into a glass column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the packed column.

  • Elution: Begin eluting the column with the determined solvent system. Gradually increase the polarity of the eluent if necessary to move the compound down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for the recrystallization of this compound.

  • Solvent Selection: In a test tube, dissolve a small amount of the purified or semi-purified compound in a minimal amount of a hot solvent (e.g., ethanol).

  • Dissolution: In a larger flask, dissolve the bulk of the material in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal. Further cooling in an ice bath can enhance crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Data Presentation

Table 1: Representative HPLC Method for Purity Analysis
Parameter Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C
Injection Volume 10 µL
Table 2: Potential Solvents for Recrystallization
Solvent/System Polarity Comments
EthanolPolarOften a good starting point for aromatic compounds.
Ethyl AcetateIntermediateGood for compounds of intermediate polarity.
TolueneNonpolarSuitable for less polar compounds; ensure the compound's melting point is above 111°C.
Ethanol/WaterPolarWater acts as an anti-solvent.
Toluene/HexaneNonpolarHexane acts as an anti-solvent.

Visualizations

Purification_Workflow crude Crude this compound workup Aqueous Work-up crude->workup chromatography Silica Gel Chromatography workup->chromatography purity_check1 Purity Check (TLC/HPLC) chromatography->purity_check1 impurities Impurities chromatography->impurities recrystallization Recrystallization purity_check1->recrystallization Purity < 98% pure_product Pure Product purity_check1->pure_product Purity ≥ 98% purity_check2 Final Purity Analysis (HPLC/NMR) recrystallization->purity_check2 recrystallization->impurities Mother Liquor purity_check2->chromatography Re-purify purity_check2->pure_product Meets Specs Troubleshooting_Logic start Impure Product After Initial Purification check_impurities Characterize Impurities (NMR/MS) start->check_impurities is_isomer Isomeric Impurity? check_impurities->is_isomer is_starting_material Unreacted Starting Material? is_isomer->is_starting_material No action_isomer Optimize Chromatography (Slow Gradient / Prep HPLC) is_isomer->action_isomer Yes is_dihydro Dihydro Intermediate? is_starting_material->is_dihydro No action_sm Re-run Reaction or Improve Purification is_starting_material->action_sm Yes action_dihydro Re-run Oxidation Step or Chromatograph is_dihydro->action_dihydro Yes unknown Unknown Impurity is_dihydro->unknown No

References

Technical Support Center: Synthesis of 6-Chloroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The synthesis of 6-chloroisoquinolin-1(2H)-one is not widely documented in publicly available literature. The following guide is based on established principles of organic chemistry and plausible synthetic routes analogous to the preparation of related isoquinolinone structures. The provided protocols and troubleshooting advice should be considered as a starting point for research and development.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A1: A common and logical approach to synthesizing substituted isoquinolin-1(2H)-ones involves the cyclization of a suitably substituted N-acyl-2-phenylethylamine or a related phenylacetamide derivative. A proposed three-step synthesis for this compound starts from 4-chlorophenylacetic acid, proceeding through an N-formylated intermediate, followed by cyclization and dehydrogenation.

Q2: What are the critical stages in the proposed synthesis of this compound?

A2: The critical stages are:

  • Amide Formation: Efficiently converting 4-chlorophenylacetic acid into its N-formylacetamide derivative.

  • Cyclization: The acid-catalyzed intramolecular cyclization to form the 3,4-dihydroisoquinolinone ring is the key bond-forming step. The choice and concentration of the acid catalyst are crucial.

  • Dehydrogenation: The final oxidation step to introduce the C3-C4 double bond to form the aromatic isoquinolinone system. Incomplete dehydrogenation can be a major source of impurities.

Q3: What is the primary tautomeric form of the final product?

A3: The final product, this compound, exists predominantly in the lactam form rather than the lactim (1-hydroxy-6-chloroisoquinoline) tautomer. Spectroscopic analysis (e.g., IR, NMR) can confirm this.

Q4: What kind of side reactions should I be aware of during the cyclization step?

A4: The primary side reaction of concern during the acid-catalyzed cyclization of N-acyl-2-phenylethylamides (a Bischler-Napieralski type reaction) is the retro-Ritter reaction. This involves the fragmentation of the intermediate nitrilium ion to form a styrene derivative, which can be favored if the resulting conjugated system is stable.[1] Additionally, with a substituted phenyl ring, there is a possibility of "abnormal" cyclization, leading to the formation of regioisomeric products, although cyclization ortho to the activating alkyl group is strongly favored.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No Yield of Dihydroisoquinolinone (Cyclization Step) 1. Ineffective dehydrating agent/acid catalyst. 2. Reaction temperature is too low. 3. Deactivation of the aromatic ring by the chloro-substituent. 4. Hydrolysis of the starting amide under reaction conditions.1. Screen stronger dehydrating agents such as polyphosphoric acid (PPA) or phosphorus pentoxide (P₂O₅) in refluxing POCl₃. 2. Gradually increase the reaction temperature and monitor progress by TLC. 3. Consider using harsher conditions (higher temperature, longer reaction time) for the cyclization of electron-deficient rings. 4. Ensure anhydrous conditions throughout the reaction.
Formation of Styrene Byproduct 1. The retro-Ritter reaction is competing with cyclization. This is more likely at higher temperatures.[1]1. Attempt the reaction at a lower temperature for a longer duration. 2. Consider alternative cyclization catalysts that may favor the desired pathway.
Incomplete Dehydrogenation to Final Product 1. Insufficient amount of oxidizing agent. 2. Inactive or degraded oxidizing agent. 3. Suboptimal reaction temperature or time.1. Increase the molar equivalents of the oxidizing agent (e.g., Pd/C, DDQ). 2. Use a fresh batch of the oxidizing agent. 3. Increase the reaction temperature or prolong the reaction time, monitoring by TLC or HPLC.
Product is Difficult to Purify 1. Similar polarity between the desired product and the dihydro- intermediate or other byproducts. 2. Oily or non-crystalline crude product.1. Optimize column chromatography conditions (e.g., try a different solvent system with varying polarity, use a different stationary phase like alumina). 2. Attempt recrystallization from a variety of solvent systems. 3. Trituration of the crude material with a non-polar solvent can sometimes induce crystallization and remove non-polar impurities.
Dark-Colored Reaction Mixture or Product 1. Decomposition of starting materials or product at elevated temperatures. 2. Presence of colored impurities from starting materials or formed during the reaction.1. Minimize reaction time and avoid excessive heating, especially during the dehydrogenation step. 2. Purify the crude product promptly after work-up. 3. Consider treating a solution of the crude product with activated carbon before filtration and concentration.

Quantitative Data Summary

As this is a proposed synthesis, the following table outlines key parameters for optimization rather than established literature values.

Parameter Step 1: Amidation Step 2: Cyclization Step 3: Dehydrogenation
Key Reagents 4-Chlorophenylacetic acid, Thionyl chloride, FormamideN-Formyl-2-(4-chlorophenyl)acetamide, Polyphosphoric Acid (PPA)6-Chloro-3,4-dihydroisoquinolin-1(2H)-one, 10% Pd/C
Solvent Dichloromethane (DCM)None (PPA as solvent)High-boiling solvent (e.g., Decalin, Diphenyl ether)
Temperature Range (°C) 0 to 40100 to 160180 to 220
Typical Reaction Time (h) 2 - 64 - 126 - 24
Molar Ratio (Reagent:Substrate) 1.2 : 1 (Thionyl chloride)N/A (PPA in excess)0.1 : 1 (Pd/C)
Monitoring Technique TLCTLC, HPLCTLC, HPLC

Experimental Protocols

Protocol 1: Synthesis of N-Formyl-2-(4-chlorophenyl)acetamide (Intermediate I)
  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 4-chlorophenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and then gently reflux for 2 hours until the evolution of gas ceases.

  • Amidation: Cool the reaction mixture to 0 °C. In a separate flask, dissolve formamide (2.0 eq) in anhydrous DCM. Slowly add the solution of the acid chloride to the formamide solution. Stir the reaction mixture at room temperature for 4 hours.

  • Work-up: Quench the reaction by carefully adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization from ethyl acetate/hexanes.

Protocol 2: Synthesis of 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one (Intermediate II)
  • Cyclization: Place N-formyl-2-(4-chlorophenyl)acetamide (1.0 eq) and polyphosphoric acid (PPA, ~10 times the weight of the amide) in a round-bottom flask equipped with a mechanical stirrer. Heat the mixture with stirring to 140-150 °C for 6 hours. Monitor the reaction progress by TLC (quenching a small aliquot in water and extracting with ethyl acetate).

  • Work-up: Cool the reaction mixture to about 80 °C and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is ~8.

  • Isolation: The product will often precipitate out of the aqueous solution. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product. Purify by column chromatography on silica gel.

Protocol 3: Synthesis of this compound (Final Product)
  • Dehydrogenation: In a suitable high-boiling solvent such as decalin, suspend 6-chloro-3,4-dihydroisoquinolin-1(2H)-one (1.0 eq) and 10% palladium on carbon (Pd/C, 10% by weight).

  • Reaction: Heat the mixture to reflux (approx. 190-200 °C) for 12-18 hours. Monitor the reaction for the disappearance of the starting material by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature and dilute with a solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad thoroughly with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel or by recrystallization to afford pure this compound.

Visualizations

Synthesis_Pathway cluster_0 Proposed Synthesis of this compound Start 4-Chlorophenylacetic Acid Intermediate_I N-Formyl-2-(4-chlorophenyl)acetamide Start->Intermediate_I 1. SOCl₂, Formamide Intermediate_II 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one Intermediate_I->Intermediate_II 2. PPA, Heat Final_Product This compound Intermediate_II->Final_Product 3. Pd/C, Heat

Caption: Proposed synthetic pathway for this compound.

Side_Reactions cluster_1 Potential Side Reactions Intermediate_I N-Formyl-2-(4-chlorophenyl)acetamide Nitrilium_Ion Nitrilium Ion Intermediate Intermediate_I->Nitrilium_Ion PPA, Heat Desired_Product 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one Nitrilium_Ion->Desired_Product Intramolecular Cyclization Side_Product 4-Chlorostyrene Derivative Nitrilium_Ion->Side_Product Retro-Ritter Reaction Troubleshooting_Workflow Start Low Yield in Cyclization Step Check_Temp Was reaction temp > 140°C? Start->Check_Temp Increase_Temp Increase temp to 150-160°C and prolong reaction time. Check_Temp->Increase_Temp No Check_Catalyst Is PPA effective? Check_Temp->Check_Catalyst Yes Increase_Temp->Check_Catalyst Change_Catalyst Consider P₂O₅ in POCl₃. Check_Catalyst->Change_Catalyst No Check_Byproduct Is styrene byproduct observed (GC-MS)? Check_Catalyst->Check_Byproduct Yes Change_Catalyst->Check_Byproduct Lower_Temp Try lower temp (120°C) for longer duration. Check_Byproduct->Lower_Temp Yes End Re-evaluate starting material purity. Check_Byproduct->End No Lower_Temp->End

References

optimizing reaction conditions for 6-chloroisoquinolin-1(2H)-one derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and optimizing the derivatization of 6-chloroisoquinolin-1(2H)-one. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for derivatization? A1: The molecule presents two primary sites for derivatization. The nitrogen atom of the lactam functionality is suitable for N-alkylation and N-arylation reactions. The chlorine atom at the 6-position is ideal for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, to form new carbon-carbon or carbon-nitrogen bonds.

Q2: I am observing a mix of N- and O-alkylated products. How can I improve selectivity for N-alkylation? A2: The regioselectivity of alkylation (N- vs. O-) is highly dependent on the reaction conditions. Generally, using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF favors N-alkylation.[1] In contrast, using a silver salt (e.g., Ag₂O) in a less polar solvent might favor O-alkylation.[1] To enhance N-alkylation, ensure complete deprotonation of the nitrogen by using a slight excess of a strong base at a low temperature before adding the alkylating agent.

Q3: What are the best practices for storing and handling this compound? A3: this compound is a stable solid. However, to prevent potential degradation from atmospheric moisture or contaminants, it is best stored in a tightly sealed container in a cool, dry place. For long-term storage, keeping it in a desiccator or under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.

Q4: My palladium-catalyzed cross-coupling reaction is not working. What are the most critical parameters to check? A4: For cross-coupling reactions, the most critical factors are the catalyst system (palladium source and ligand), the base, the solvent, and the exclusion of oxygen and moisture.[2] Ensure your reagents and solvent are anhydrous, and the reaction is performed under a completely inert atmosphere. The choice of ligand is crucial; bulky, electron-rich phosphine ligands are often required for coupling with aryl chlorides.[3] Finally, verify the activity of your palladium catalyst, as old or improperly stored catalysts can have reduced activity.

Troubleshooting Guides

Problem 1: Low or No Yield in N-Alkylation
Potential Cause Suggested Solution
Incomplete Deprotonation Use a stronger base (e.g., NaH, KHMDS) and allow sufficient time for the deprotonation to complete before adding the electrophile. Monitor the reaction by TLC to confirm the consumption of starting material.
Poor Leaving Group on Alkylating Agent Switch to an alkylating agent with a better leaving group (e.g., from R-Cl to R-Br or R-I).
Low Reaction Temperature While initial deprotonation may require low temperatures, the substitution step might need heating. Gradually increase the temperature and monitor the reaction progress.
Steric Hindrance If either the substrate or the alkylating agent is sterically bulky, the reaction may require longer reaction times, higher temperatures, or a less hindered base.
Problem 2: Low Yield in Palladium-Catalyzed Cross-Coupling (Suzuki or Buchwald-Hartwig)
Potential Cause Suggested Solution
Inactive Catalyst Use a fresh source of palladium precatalyst and ligand. Ensure all reagents are handled under an inert atmosphere to prevent catalyst deactivation.[2]
Incorrect Ligand Choice Aryl chlorides are less reactive than bromides or iodides and often require specialized, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[2][3]
Inappropriate Base The choice of base is critical. For Suzuki coupling, bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common.[4] For Buchwald-Hartwig amination, strong, non-nucleophilic bases like NaOt-Bu or LHMDS are typically used.[3]
Poor Quality Reagents Ensure the boronic acid (for Suzuki) or amine (for Buchwald-Hartwig) is pure. Boronic acids can dehydrate to form unreactive boroxines; using a slight excess may be necessary. Solvents must be anhydrous.
Side Reaction: Homocoupling Homocoupling of the boronic acid can occur. This can sometimes be suppressed by adjusting the catalyst-to-ligand ratio or changing the solvent.

Quantitative Data Summary

The following tables provide typical starting conditions for common derivatization reactions. Optimization is often necessary based on the specific substrate.

Table 1: Typical Conditions for N-Alkylation

ParameterConditionNotes
Base NaH (1.1-1.5 equiv.)Handle with care; moisture sensitive.
Solvent Anhydrous DMF or THFEnsure solvent is dry to prevent quenching the base.
Temperature 0 °C to RTDeprotonation at 0 °C, then allow to warm or heat as needed.
Alkylating Agent Alkyl halide (1.0-1.2 equiv.)Iodides and bromides are more reactive than chlorides.
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

ParameterConditionNotes
Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%)Pd(PPh₃)₄ can often be used directly.
Ligand SPhos, XPhos (2-6 mol%)Required if using a precatalyst like Pd₂(dba)₃.[5]
Base K₂CO₃ or Cs₂CO₃ (2-3 equiv.)Must be anhydrous.
Boronic Acid Aryl/Vinyl Boronic Acid (1.1-1.5 equiv.)Quality is critical for good yields.
Solvent Toluene/H₂O, Dioxane/H₂O (e.g., 4:1)A mixed solvent system is common.
Temperature 80 - 110 °CReaction typically requires heating.

Table 3: Typical Conditions for Buchwald-Hartwig Amination

ParameterConditionNotes
Catalyst Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (2-4 mol%)Air-sensitive precatalysts.[2]
Ligand XPhos, RuPhos, or BINAP (2-6 mol%)Bulky phosphine ligands are essential for aryl chlorides.[3][6]
Base NaOt-Bu or LHMDS (1.2-1.5 equiv.)Strong, non-nucleophilic bases are required.[2]
Amine Primary or Secondary Amine (1.0-1.2 equiv.)
Solvent Anhydrous Toluene or DioxaneMust be thoroughly deoxygenated.
Temperature 80 - 110 °CReaction typically requires heating.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation
  • Preparation : Add this compound (1.0 equiv.) to a flame-dried round-bottom flask under an argon or nitrogen atmosphere.

  • Solvent Addition : Add anhydrous DMF (to achieve a concentration of ~0.1 M).

  • Deprotonation : Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 equiv.) portion-wise.

  • Stirring : Stir the mixture at 0 °C for 30-60 minutes.

  • Alkylation : Add the alkylating agent (e.g., an alkyl bromide, 1.1 equiv.) dropwise via syringe.

  • Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up : Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup : To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[4]

  • Catalyst Addition : In a glovebox or under a strong flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition : Add the degassed solvent system (e.g., Dioxane/Water 4:1) via cannula.

  • Reaction : Heat the mixture to 90-100 °C with vigorous stirring for 4-18 hours, monitoring by TLC or LC-MS.

  • Work-up : Cool the reaction to room temperature and dilute with water. Extract with an organic solvent (e.g., ethyl acetate).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation setup Reaction Setup reagents Add Reagents & Solvent setup->reagents monitor Monitor Progress (TLC/LC-MS) reagents->monitor Stir / Heat check Complete? monitor->check check->monitor No (Adjust Conditions) workup Work-up & Extraction check->workup Yes purify Column Chromatography workup->purify characterize Characterization (NMR, MS) purify->characterize

Caption: A generalized workflow for reaction optimization and product isolation.

troubleshooting_logic problem Problem: Low Reaction Yield cause1 Potential Cause: Inactive Catalyst problem->cause1 cause2 Potential Cause: Incorrect Base/Solvent problem->cause2 cause3 Potential Cause: Sub-optimal Temperature problem->cause3 solution1 Solution: Use fresh catalyst/ligand. Ensure inert atmosphere. cause1->solution1 solution2 Solution: Screen alternative bases. Use anhydrous, degassed solvent. cause2->solution2 solution3 Solution: Gradually increase temperature. Monitor reaction closely. cause3->solution3

Caption: Troubleshooting logic for addressing low reaction yields.

signaling_pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase Downstream Kinase (e.g., Tec Kinase) Receptor->Kinase Activates Derivative Isoquinolinone Derivative Derivative->Kinase Inhibits Substrate Substrate Protein Kinase->Substrate Phosphorylates Substrate_P Phosphorylated Substrate Substrate->Substrate_P Response Cellular Response (e.g., Proliferation) Substrate_P->Response

Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative.

References

stability issues of 6-chloroisoquinolin-1(2H)-one under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of 6-chloroisoquinolin-1(2H)-one under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concern for this compound is the hydrolysis of its lactam (cyclic amide) ring, which can be catalyzed by acidic or basic conditions.[1] Other potential degradation pathways include photolytic degradation of the isoquinoline ring system and, under harsh conditions, thermal degradation.[2]

Q2: How does pH affect the stability of this compound?

A2: Extremes in pH are likely to accelerate the degradation of this compound.[1]

  • Acidic conditions: Can catalyze the hydrolysis of the amide bond in the lactam ring, leading to ring opening.

  • Basic conditions: Can also promote hydrolysis of the lactam ring.

Q3: Is this compound sensitive to light?

A3: The isoquinoline ring system is an aromatic structure that can be susceptible to photolytic reactions.[2] Therefore, it is recommended to protect solutions of this compound from light to prevent potential photodegradation. Control samples should be kept in the dark to differentiate between photolytic and other modes of degradation.

Q4: What is the expected thermal stability of this compound?

A4: While specific data is unavailable for this compound, lactam-containing compounds can be susceptible to thermal degradation, particularly at elevated temperatures.[3][4] Thermal stress can accelerate hydrolysis and other degradation reactions. It is advisable to store the compound in a cool place.

Q5: Are there any visual signs of degradation?

A5: While not a definitive measure, visual changes such as a change in the color or clarity of a solution, or the formation of precipitate, may indicate degradation of this compound.[5] Chromatographic techniques like HPLC are necessary for accurate quantification of the parent compound and detection of degradation products.[6]

Troubleshooting Guides

Issue Potential Cause Recommended Action
Inconsistent experimental results or loss of compound activity. Degradation of this compound in solution due to pH instability.- Buffer your experimental solutions to a stable pH. - Prepare solutions of the compound fresh before use. - Perform a preliminary stability study under your specific experimental conditions.
Appearance of unexpected peaks in HPLC chromatograms. Formation of degradation products.- Analyze the unexpected peaks using mass spectrometry (MS) to identify their molecular weights. - Based on the experimental conditions (pH, light exposure, temperature), consider the likely degradation pathways outlined in this guide.
No degradation is observed under stress conditions. The stress conditions are not harsh enough.- Increase the concentration of the stressor (e.g., acid, base). - Extend the duration of the stress study. - Increase the temperature of the study.
Complete and rapid degradation of the compound. The stress conditions are too severe.- Reduce the concentration of the stressor. - Shorten the exposure time. - Lower the temperature to achieve a target degradation of 5-20%.[2]

Data Presentation

Table 1: Illustrative Hydrolytic Stability of Related Lactam Compounds

Compound ClassConditionpHTemperature (°C)Half-life (hours)
β-LactamsBroth7.253616.9 - >120[7]
β-LactamsWaterNeutral2514.7 - >200[7]

Table 2: Summary of Forced Degradation Conditions for this compound

Stress ConditionReagent/ParameterTemperatureDuration
Acidic Hydrolysis0.1 M HCl60°C2, 6, 24 hours
Basic Hydrolysis0.1 M NaOH60°C2, 6, 24 hours
Oxidative3% H₂O₂Room Temperature24 hours
ThermalSolid & Solution80°C24, 48, 72 hours
PhotolyticUV light (254 nm) or Photostability chamberRoom Temperature24 hours

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and pathways.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for defined periods (e.g., 2, 6, 24 hours).[5] At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis.

    • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for defined periods (e.g., 2, 6, 24 hours).[5] At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.[5] Keep the sample at room temperature for a defined period, protected from light. At specified time points, withdraw a sample and dilute with the mobile phase.

    • Thermal Degradation: Store an aliquot of the stock solution at an elevated temperature (e.g., 60°C) in the dark.[5] At each time point, withdraw a sample and dilute with the mobile phase. Also, expose the solid compound to the same thermal stress.

    • Photolytic Degradation: Expose an aliquot of the stock solution to a controlled light source (e.g., an ICH-compliant photostability chamber).[2] Concurrently, keep a control sample wrapped in aluminum foil in the dark. At the end of the exposure period, withdraw samples from both the exposed and control solutions and dilute with the mobile phase.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method.[6][8] The method should be capable of separating the parent compound from all potential degradation products.

    • Use a photodiode array (PDA) detector to check for peak purity.

    • Couple the HPLC system to a mass spectrometer (LC-MS) to aid in the identification of degradation products.

Visualizations

Hypothesized Degradation Pathways

parent This compound acid_hydrolysis Acidic Hydrolysis (Lactam Cleavage) parent->acid_hydrolysis + H₃O⁺ base_hydrolysis Basic Hydrolysis (Lactam Cleavage) parent->base_hydrolysis + OH⁻ photolysis Photolytic Degradation (Ring Alteration) parent->photolysis + hν degradant1 Ring-Opened Product (Carboxylic Acid and Amine) acid_hydrolysis->degradant1 base_hydrolysis->degradant1 degradant2 Photodegradation Products photolysis->degradant2

Caption: Hypothesized degradation pathways for this compound.

Experimental Workflow for Stability Testing

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) acid Acidic (0.1M HCl, 60°C) prep_stock->acid base Basic (0.1M NaOH, 60°C) prep_stock->base oxidative Oxidative (3% H₂O₂, RT) prep_stock->oxidative thermal Thermal (80°C) prep_stock->thermal photo Photolytic (UV/Vis Light, RT) prep_stock->photo sampling Sample at Time Points (e.g., 0, 2, 6, 24h) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling neutralize Neutralize (if applicable) sampling->neutralize hplc HPLC-PDA Analysis neutralize->hplc lcms LC-MS for Identification hplc->lcms

References

overcoming low reactivity of 6-chloroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the low reactivity of 6-chloroisoquinolin-1(2H)-one, particularly at the C6-chloro position.

Frequently Asked Questions (FAQs)

Q1: Why is the chlorine atom on this compound generally unreactive?

A1: The chlorine atom at the 6-position of the isoquinolinone core is attached to an sp²-hybridized carbon of an aromatic ring. Aryl chlorides are known to be significantly less reactive than alkyl chlorides in traditional nucleophilic substitution reactions. This low reactivity is due to the increased strength of the C-Cl bond, which has partial double-bond character from resonance with the aromatic system, and the steric hindrance of the aromatic ring, which prevents backside attack required for an SN2 reaction.[1][2] Furthermore, the formation of an unstable aryl cation makes an SN1 pathway unfavorable.[1][2]

Q2: What are the primary strategies to overcome the low reactivity of this C-Cl bond?

A2: The most effective strategies involve the use of transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions.[3][4] These methods create a catalytic cycle that circumvents the high activation energy of direct substitution. Key reactions include the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[5][6] For certain nucleophiles, Nucleophilic Aromatic Substitution (SNAr) may be possible under harsh conditions (high temperature/pressure) or if the ring is further activated, though this is generally less efficient for unactivated aryl chlorides.[1][7]

Q3: Which palladium-catalyzed cross-coupling reactions are most suitable for functionalizing this compound?

A3: Several palladium-catalyzed reactions are well-suited for aryl chlorides:

  • Suzuki-Miyaura Coupling: For forming C-C bonds with aryl, heteroaryl, or vinyl boronic acids/esters.[8][9]

  • Buchwald-Hartwig Amination: For forming C-N bonds with a wide variety of primary and secondary amines.[6][10]

  • Sonogashira Coupling: For forming C-C triple bonds with terminal alkynes.

  • Heck Coupling: For forming C-C bonds with alkenes.

The choice of reaction depends on the desired final product. The Suzuki and Buchwald-Hartwig reactions are among the most robust and widely used for this class of substrate.[5][10]

Q4: Is Nucleophilic Aromatic Substitution (SNAr) a viable option for this compound?

A4: Standard SNAr reactions typically require strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to activate the ring for nucleophilic attack.[1][7][11] The this compound scaffold lacks such strong activation. Therefore, SNAr is challenging and would likely require forcing conditions, such as high temperatures and very strong nucleophiles, which may lead to low yields or side reactions. For most transformations, palladium-catalyzed methods are superior.[4][12]

Troubleshooting Guides

A common challenge when working with less reactive substrates is failed or low-yielding reactions. The following guides address common issues encountered during palladium-catalyzed cross-coupling reactions.

Logical Flow for Troubleshooting Failed Reactions

cluster_verification Verification Steps cluster_action Action Steps start Low or No Product Formation check_sm Verify Starting Material Purity & Integrity start->check_sm check_reagents Confirm Reagent Quality (Catalyst, Ligand, Base, Solvent) check_sm->check_reagents If SM is pure check_conditions Review Reaction Conditions (Inert Atmosphere, Temperature) check_reagents->check_conditions If reagents are good optimize Systematically Optimize Reaction Parameters check_conditions->optimize If conditions were correct change_system Change Catalyst / Ligand System optimize->change_system If optimization fails success Successful Reaction optimize->success If optimization works change_system->optimize Re-optimize

Caption: A logical workflow for troubleshooting failed reactions.

Guide 1: Suzuki-Miyaura Coupling Issues

Problem: Low yield or no reaction when attempting to form a C-C bond via Suzuki-Miyaura coupling.

Troubleshooting Summary

Parameter Common Issue Recommended Solution / Optimization Strategy
Catalyst/Ligand Inactive Pd(0) species or inappropriate ligand for a challenging aryl chloride. Use a pre-catalyst (e.g., Pd₂(dba)₃) with a sterically hindered, electron-rich phosphine ligand (e.g., SPhos, XPhos) designed for aryl chlorides.[13] Ensure catalyst and ligand are handled under an inert atmosphere.
Base Base is too weak or insoluble, preventing formation of the active boronate species. Use a stronger base like K₃PO₄ or Cs₂CO₃.[13] Adding water to the solvent system (e.g., dioxane/water) can improve the solubility and efficacy of inorganic bases.
Solvent Poor solubility of reactants or catalyst system. Common solvents include dioxane, toluene, or DMF, often with water as a co-solvent.[13] Ensure the solvent is anhydrous (if not using an aqueous system) and properly degassed to remove oxygen.
Temperature Insufficient thermal energy to drive the oxidative addition of the C-Cl bond to the palladium center. Reactions with aryl chlorides often require higher temperatures (e.g., 80-110 °C).[14] Microwave heating can sometimes accelerate the reaction significantly.[4][12]

| Boronic Acid | Decomposition of the boronic acid (protodeboronation) or formation of inactive trimeric boroxines. | Use fresh, high-purity boronic acid. Consider using more stable potassium trifluoroborate salts or boronate esters (e.g., pinacol esters).[8] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (4-10 mol%).

  • Reagent Addition: Add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent (e.g., dioxane/water 4:1) to achieve a concentration of 0.1-0.5 M.

  • Reaction: Seal the vessel and heat the mixture with vigorous stirring at the desired temperature (e.g., 90-110 °C) for the required time (typically 4-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Experimental Workflow Diagram

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Prepare Reactants & Degas Solvent setup Combine Reagents in Vessel under Inert Atmosphere prep->setup react Heat and Stir (e.g., 90-110 °C, 4-24h) setup->react monitor Monitor Progress (TLC/LC-MS) react->monitor workup Cool, Quench, & Extract monitor->workup purify Purify via Column Chromatography workup->purify char Characterize Product (NMR, MS) purify->char

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.[5]

Guide 2: Buchwald-Hartwig Amination Issues

Problem: Inefficient C-N bond formation when coupling with a primary or secondary amine.

Troubleshooting Summary

Parameter Common Issue Recommended Solution / Optimization Strategy
Catalyst/Ligand Catalyst system is not active enough for the electron-rich isoquinolinone and the specific amine. Use specialized ligands developed for C-N coupling, such as XPhos, SPhos, or RuPhos, with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[10][15] The choice of ligand can be critical and may require screening.
Base The base is not strong enough to deprotonate the amine or is sterically hindered. Using a nucleophilic base can lead to side reactions. A strong, non-nucleophilic base is required.[14] Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are commonly used.[10][14]
Solvent The solvent is not suitable for the catalyst system or reactants. Anhydrous, non-protic solvents like toluene, dioxane, or THF are standard.[10][14] Ensure the solvent is rigorously degassed to prevent catalyst oxidation.
Amine Substrate The amine is of poor quality, sterically very demanding, or has functional groups incompatible with the strong base. Use a freshly distilled or purified amine. For challenging amines, a higher catalyst loading or a different ligand system might be necessary. Some functional groups may require protection.

| Atmosphere | Presence of oxygen, which deactivates the Pd(0) catalyst. | The reaction is highly sensitive to air.[10] All setup steps must be performed under a strictly inert atmosphere using either a glovebox or Schlenk line techniques. |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or using Schlenk technique, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (2-10 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to a dry reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.0-1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) to the vessel.

  • Reaction: Seal the vessel and heat the mixture with vigorous stirring at the appropriate temperature (typically 80-110 °C) for 2-24 hours. Monitor the reaction by TLC or LC-MS.[10]

  • Work-up and Purification: After the reaction mixture has cooled to room temperature, filter it through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate under reduced pressure. Purify the resulting crude material by column chromatography or recrystallization.

Buchwald-Hartwig Catalytic Cycle Diagram

Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2_complex L₂Pd(II)(Ar)Cl oa->pd2_complex amine_coord Amine Coordination & Deprotonation pd2_complex->amine_coord amido_complex L₂Pd(II)(Ar)(NR¹R²) amine_coord->amido_complex re Reductive Elimination amido_complex->re re->pd0 product Ar-NR¹R² re->product arcl Ar-Cl arcl->oa amine HNR¹R² amine->amine_coord base Base base->amine_coord

Caption: The catalytic cycle for the Buchwald-Hartwig amination.[10][15]

References

Technical Support Center: 6-Chloroisoquinolin-1(2H)-one Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting experiments involving 6-chloroisoquinolin-1(2H)-one. The information is presented in a question-and-answer format to address common challenges encountered during synthesis, purification, characterization, and biological evaluation.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in synthesizing this compound?

A1: The primary challenges in synthesizing this compound often relate to the electron-withdrawing nature of the chlorine substituent. This can deactivate the aromatic ring, making electrophilic aromatic substitution reactions, which are common in isoquinoline synthesis, more difficult. Key issues include low reaction yields, the need for harsh reaction conditions, and the potential for side reactions.[1]

Q2: How can I purify crude this compound?

A2: The primary methods for purification are recrystallization and column chromatography. The choice depends on the impurities present. For grossly impure samples, column chromatography followed by recrystallization is often the most effective approach. Thin-Layer Chromatography (TLC) is a valuable tool for monitoring the purity of fractions during the purification process.

Q3: What are the expected spectroscopic features of this compound?

A3: While extensive experimental data for this specific compound is not widely published, we can predict its key spectroscopic characteristics. In the ¹H NMR spectrum, expect signals for the aromatic protons and a characteristic downfield signal for the N-H proton. The ¹³C NMR spectrum will show signals for the carbonyl carbon and the aromatic carbons. The mass spectrum should display a characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).[2][3]

Q4: How does the chloro-substituent affect the biological activity of the isoquinolinone core?

A4: The presence and position of a chlorine atom can significantly influence the biological activity of the isoquinolinone scaffold. Halogenation can alter the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. For instance, chlorinated isoquinoline derivatives have shown potential as antimicrobial and antifungal agents.[4]

Troubleshooting Guides

Synthesis

Issue 1: Low or No Yield in Bischler-Napieralski Reaction

  • Potential Cause: The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution. The electron-withdrawing chlorine atom on the benzene ring deactivates it, making the cyclization step difficult.[1]

  • Suggested Solutions:

    • Use a stronger dehydrating agent: For deactivated substrates, standard reagents like POCl₃ may be insufficient. Consider using a mixture of P₂O₅ in refluxing POCl₃ or milder, more modern reagents like triflic anhydride (Tf₂O) with a non-nucleophilic base.[1][5]

    • Increase reaction temperature and time: Carefully increase the reaction temperature and monitor the progress by TLC. Prolonged reaction times may be necessary, but be cautious of potential decomposition.[5]

    • Alternative synthetic routes: If the Bischler-Napieralski reaction remains problematic, consider other synthetic strategies for constructing the isoquinolinone ring.

Issue 2: Formation of Side Products

  • Potential Cause: Side reactions such as the retro-Ritter reaction can compete with the desired cyclization, leading to the formation of styrenes.[6] Polymerization or tar formation can also occur at high temperatures.[5]

  • Suggested Solutions:

    • Control reaction conditions: Use milder conditions where possible. The use of triflic anhydride often allows for lower reaction temperatures.[5]

    • Solvent choice: In some cases, using a nitrile solvent that corresponds to the eliminated nitrile in a retro-Ritter reaction can shift the equilibrium away from the side product.[6]

    • Monitor reaction progress: Closely monitor the reaction by TLC to determine the optimal reaction time and avoid prolonged heating that can lead to decomposition.[5]

Purification

Issue 3: Difficulty in Separating Product from Starting Materials or Side Products

  • Potential Cause: The polarity of the desired product might be very similar to that of unreacted starting materials or certain side products, making separation by column chromatography challenging.

  • Suggested Solutions:

    • Optimize chromatography conditions: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation.

    • Recrystallization: If chromatography is ineffective, attempt recrystallization from a variety of solvents or solvent mixtures.

    • Derivative formation: In complex cases, it might be possible to selectively react the impurity to form a derivative with a significantly different polarity, facilitating its removal.

Biological Assays

Issue 4: Inconsistent IC50 Values in Cell-Based Assays

  • Potential Cause: Variability in IC50 values is a common issue and can arise from multiple factors including cell line-specific differences, assay conditions (e.g., cell density, incubation time), and compound stability in the assay medium.

  • Suggested Solutions:

    • Standardize assay protocol: Strictly adhere to a consistent protocol for all experiments, including cell seeding density, passage number, and inhibitor incubation time.

    • Assess compound stability: The stability of this compound in your specific assay medium and conditions should be evaluated. The compound may be susceptible to degradation under acidic or basic conditions.[7]

    • Cell line characterization: Ensure the genetic background of your cell lines is well-characterized, as this can significantly impact sensitivity to certain compounds.

Data Presentation

Table 1: Predicted Spectroscopic Data for this compound

Technique Predicted Data
¹H NMR Aromatic protons (multiple signals), N-H proton (broad singlet, downfield)
¹³C NMR Carbonyl carbon (~160-165 ppm), Aromatic carbons
Mass Spec [M+H]⁺, with a characteristic M+2 peak for the chlorine isotope

Note: This data is predicted and should be confirmed by experimental analysis.

Experimental Protocols

Proposed Synthesis of this compound via Bischler-Napieralski Reaction (Generalized)

This protocol is a general guideline and requires optimization for the specific substrate.

  • Amide Formation: React 2-(4-chlorophenyl)ethan-1-amine with an appropriate acylating agent (e.g., acetyl chloride or acetic anhydride) to form the corresponding N-(2-(4-chlorophenyl)ethyl)acetamide.

  • Cyclization:

    • Dissolve the amide in an anhydrous solvent (e.g., toluene or acetonitrile) under an inert atmosphere.

    • Add a dehydrating agent (e.g., POCl₃ or a mixture of P₂O₅ and POCl₃) dropwise, potentially with cooling.[5]

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Upon completion, cool the reaction and carefully quench with a base (e.g., ammonium hydroxide or sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Oxidation: The resulting 6-chloro-3,4-dihydroisoquinoline can be oxidized to this compound using a suitable oxidizing agent (e.g., potassium permanganate or manganese dioxide). Note: This step may not be necessary if the desired product is the dihydroisoquinolinone.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Mandatory Visualization

Synthesis_Workflow Proposed Synthesis Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification & Analysis Start 2-(4-chlorophenyl)ethan-1-amine Amide N-(2-(4-chlorophenyl)ethyl)acetamide Start->Amide Acylation Dihydroisoquinoline 6-chloro-3,4-dihydroisoquinoline Amide->Dihydroisoquinoline Bischler-Napieralski Cyclization Product This compound Dihydroisoquinoline->Product Oxidation Purification Column Chromatography / Recrystallization Product->Purification Analysis Spectroscopic Characterization (NMR, MS) Purification->Analysis Troubleshooting_Logic Troubleshooting Low Yield in Synthesis Start Low Yield? Check_Reagents Strong Enough Dehydrating Agent? Start->Check_Reagents Check_Conditions Optimal Temperature/Time? Check_Reagents->Check_Conditions Yes Solution1 Use P2O5/POCl3 or Tf2O Check_Reagents->Solution1 No Check_Side_Reactions Side Products Detected? Check_Conditions->Check_Side_Reactions Yes Solution2 Increase Temperature/Time Carefully Check_Conditions->Solution2 No Solution3 Use Milder Conditions / Optimize Solvent Check_Side_Reactions->Solution3 Yes Alternative_Route Consider Alternative Synthetic Route Check_Side_Reactions->Alternative_Route Persistent Issue

References

Technical Support Center: Scaling Up 6-Chloroisoquinolin-1(2H)-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 6-chloroisoquinolin-1(2H)-one. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process visualizations to address common challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A common and effective strategy is a multi-step synthesis that begins with the construction of the 6-chloroisoquinoline core, followed by functionalization at the C1 position to yield the desired isoquinolinone. A plausible route involves the Pomeranz-Fritsch reaction to form 6-chloroisoquinoline, followed by N-oxidation, subsequent chlorination at the C1 position, and finally hydrolysis.

Q2: What are the critical starting materials for this synthesis?

The key starting materials for the initial Pomeranz-Fritsch synthesis of the 6-chloroisoquinoline scaffold are typically 4-chlorobenzaldehyde and an aminoacetaldehyde acetal, such as aminoacetaldehyde diethyl acetal.[1]

Q3: How is the oxo-group introduced at the C1 position of 6-chloroisoquinoline?

A reliable method involves the conversion of 6-chloroisoquinoline to its N-oxide, followed by reaction with a chlorinating agent like phosphorus oxychloride (POCl₃) to form 1,6-dichloroisoquinoline. This intermediate can then be hydrolyzed under acidic or basic conditions to yield this compound.

Q4: What are the major challenges when scaling up this synthesis?

Common scale-up challenges include managing exothermic reactions, ensuring efficient mixing, dealing with product precipitation, and developing scalable purification methods. For instance, the Vilsmeier-Haack reaction, if used, can be exothermic and requires careful temperature control.[2]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Part 1: Pomeranz-Fritsch Synthesis of 6-Chloroisoquinoline

Issue 1.1: Low or no yield of 6-chloroisoquinoline.

Potential CauseSuggested Solution
Incomplete formation of the benzalaminoacetal intermediate.Ensure anhydrous conditions and consider using a dehydrating agent. Monitor the formation of the Schiff base by TLC or GC-MS before proceeding with cyclization.
Insufficiently strong acid catalyst for cyclization.The electron-withdrawing nature of the chlorine atom can deactivate the benzene ring. Consider using stronger acids like polyphosphoric acid (PPA) or a mixture of sulfuric acid and phosphorus pentoxide.
Suboptimal reaction temperature or time.Gradually increase the reaction temperature while monitoring the reaction progress by TLC. Longer reaction times may be necessary.

Issue 1.2: Formation of isomeric side products.

Potential CauseSuggested Solution
Alternative cyclization pathways.The cyclization step can sometimes yield undesired isomers. The choice of acid catalyst and reaction temperature can influence the regioselectivity. A systematic optimization of these parameters is recommended.
Part 2: Conversion to this compound

Issue 2.1: Incomplete N-oxidation of 6-chloroisoquinoline.

Potential CauseSuggested Solution
Inadequate oxidizing agent.Ensure the purity and activity of the oxidizing agent (e.g., m-CPBA or hydrogen peroxide). Use a sufficient excess of the oxidizing agent.
Suboptimal reaction conditions.The reaction may require longer reaction times or slightly elevated temperatures. Monitor the reaction progress carefully by TLC.

Issue 2.2: Low yield of 1,6-dichloroisoquinoline.

Potential CauseSuggested Solution
Incomplete reaction with POCl₃.Ensure the reaction is carried out under anhydrous conditions. A higher temperature or longer reaction time may be necessary. The reaction can be refluxed overnight.[3]
Degradation of the N-oxide starting material.The N-oxide can be sensitive to high temperatures. Ensure a controlled heating profile.

Issue 2.3: Incomplete hydrolysis of 1,6-dichloroisoquinoline.

Potential CauseSuggested Solution
Insufficiently acidic or basic hydrolysis conditions.The hydrolysis may require more forcing conditions. For acidic hydrolysis, consider using a higher concentration of acid or a higher reaction temperature. For basic hydrolysis, ensure a sufficient excess of base is used.
Low solubility of the starting material.Consider using a co-solvent to improve the solubility of 1,6-dichloroisoquinoline in the hydrolysis medium.

Experimental Protocols

Protocol 1: Synthesis of 6-Chloroisoquinoline via Pomeranz-Fritsch Reaction
  • Formation of the Schiff Base (Benzalaminoacetal):

    • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-chlorobenzaldehyde (1.0 mole equivalent) and aminoacetaldehyde diethyl acetal (1.1 mole equivalents) in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Reflux the mixture until the theoretical amount of water is collected.

    • Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude Schiff base.[2]

  • Cyclization:

    • Slowly add the crude Schiff base to a stirred solution of concentrated sulfuric acid at 0-10 °C.

    • After the addition is complete, heat the reaction mixture to 100-120 °C for several hours.[1]

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Basify the solution with a concentrated sodium hydroxide solution to a pH > 10, keeping the temperature below 20°C.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford pure 6-chloroisoquinoline.[2]

Protocol 2: Synthesis of this compound
  • N-Oxidation of 6-Chloroisoquinoline:

    • Dissolve 6-chloroisoquinoline (1.0 mole equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane.

    • Add an oxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA) or 30% hydrogen peroxide, portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Work up the reaction by neutralizing the acid and extracting the N-oxide with an organic solvent. Purify by column chromatography or recrystallization.

  • Synthesis of 1,6-Dichloroisoquinoline:

    • Slowly add phosphorus oxychloride (POCl₃) to 6-chloroisoquinoline-N-oxide (1.0 mole equivalent) under ice bath cooling conditions.

    • Heat the reaction mixture to reflux (approximately 105 °C) and maintain for several hours to overnight.[3]

    • After completion, carefully remove the excess POCl₃ by distillation under reduced pressure.

    • Quench the residue with ice water and extract with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate. The crude product can be purified by column chromatography.

  • Hydrolysis to this compound:

    • Dissolve the crude 1,6-dichloroisoquinoline in a suitable solvent mixture (e.g., dioxane and water) containing a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture, neutralize, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Visualizations

Synthetic Workflow

G A 4-Chlorobenzaldehyde + Aminoacetaldehyde diethyl acetal B Pomeranz-Fritsch Reaction (Acid Catalyst, Heat) A->B C 6-Chloroisoquinoline B->C D N-Oxidation (e.g., m-CPBA) C->D E 6-Chloroisoquinoline-N-oxide D->E F Chlorination (POCl3, Heat) E->F G 1,6-Dichloroisoquinoline F->G H Hydrolysis (Acid or Base, Heat) G->H I This compound H->I

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Logic for Low Yield

G Start Low Yield of This compound Step1 Check Purity of Starting Materials Start->Step1 Step2 Review Pomeranz-Fritsch Reaction Conditions Start->Step2 Step3 Analyze N-Oxidation Step Start->Step3 Step4 Investigate Chlorination and Hydrolysis Steps Start->Step4 Sol1 Use high-purity reagents Step1->Sol1 Sol2 Optimize acid catalyst, temperature, and time Step2->Sol2 Sol3 Ensure sufficient oxidizing agent and time Step3->Sol3 Sol4 Verify anhydrous conditions for chlorination and optimize hydrolysis conditions Step4->Sol4

Caption: Troubleshooting flowchart for low product yield.

References

method refinement for biological assays with 6-chloroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for biological assays involving 6-chloroisoquinolin-1(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method refinement and to troubleshoot common issues encountered during experiments. Given that the isoquinolin-1(2H)-one scaffold is a known basis for inhibitors of Poly(ADP-ribose) polymerase (PARP), this guide focuses on assays relevant to PARP1 inhibition.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: While specific data on this compound is limited, compounds with the isoquinolinone scaffold are well-established inhibitors of Poly(ADP-ribose) polymerase (PARP), particularly PARP1.[1] PARP1 is a critical enzyme in the base excision repair (BER) pathway, which repairs DNA single-strand breaks (SSBs).[3] Inhibition of PARP1 leads to the accumulation of SSBs, which can collapse replication forks during S-phase, generating DNA double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be repaired efficiently, leading to cell death through a process called synthetic lethality.[2][4]

Q2: What is "PARP trapping" and is it relevant for this compound?

A2: PARP trapping is a key mechanism for many PARP inhibitors. It describes the stabilization of the PARP1-DNA complex, which prevents the enzyme from detaching after DNA repair. This trapped complex is itself a cytotoxic lesion that can obstruct DNA replication, leading to cell death.[5][6] The trapping efficiency varies between different inhibitors and can be a more significant contributor to cytotoxicity than the inhibition of PARP's enzymatic activity alone.[5] It is highly probable that this compound also exhibits PARP trapping activity, and this should be considered when interpreting cell viability data.

Q3: Which type of biological assay should I start with for this compound?

A3: A logical starting point is an in vitro enzymatic assay to determine the direct inhibitory effect of this compound on purified PARP1 enzyme. This will allow you to determine its half-maximal inhibitory concentration (IC50) in a cell-free system.[7] Following this, cell-based assays are crucial to confirm its activity in a biological context. A cell-based viability assay using cancer cell lines with and without HR deficiency (e.g., BRCA1-mutant vs. BRCA1-wildtype) can be used to assess its synthetic lethality potential.[8]

Troubleshooting Guides

Issue 1: High variability in IC50 values in my cell viability assays.

  • Potential Cause: Inconsistent cell health, density, or passage number.

    • Troubleshooting Step: Ensure that cells are in the logarithmic growth phase and use a consistent, low passage number for all experiments.[5] Perform pilot experiments to determine the optimal cell seeding density, as this can significantly impact drug sensitivity.[9][10] Avoid using the outer wells of microplates, which are prone to "edge effects" from evaporation.[11]

  • Potential Cause: Instability of the compound.

    • Troubleshooting Step: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure the stock solution is stored correctly according to the manufacturer's instructions to prevent degradation.[5]

  • Potential Cause: Inconsistent incubation times.

    • Troubleshooting Step: Adhere strictly to a consistent incubation time for the compound in all experiments to ensure reproducibility.[5]

  • Potential Cause: Cell line-specific factors.

    • Troubleshooting Step: IC50 values can vary dramatically between different cell lines due to their unique genetic backgrounds, particularly the status of DNA repair pathways.[5] Always report the cell line used and its HR status when presenting data.

Issue 2: The compound shows potent PARP1 enzymatic inhibition but weak cytotoxicity in my cancer cell line.

  • Potential Cause: The cell line may have a proficient homologous recombination (HR) repair pathway.

    • Troubleshooting Step: The synthetic lethality mechanism of PARP inhibitors is most effective in HR-deficient cells (e.g., BRCA1/2 mutant). Test the compound on a panel of cell lines including both HR-proficient and HR-deficient pairs to see if the cytotoxicity is selective.

  • Potential Cause: Low PARP trapping efficiency.

    • Troubleshooting Step: The cytotoxicity of a PARP inhibitor is a combination of its enzymatic inhibition and its ability to trap PARP on DNA.[6] If the compound is a potent enzymatic inhibitor but a weak trapping agent, its cellular effect might be less pronounced. Consider performing a PARP trapping assay to assess this specific mechanism.[6]

  • Potential Cause: Drug efflux pumps.

    • Troubleshooting Step: Cancer cells can develop resistance by overexpressing drug efflux pumps like P-glycoprotein (P-gp), which reduce the intracellular concentration of the inhibitor.[8] This can be investigated by using co-treatment with known efflux pump inhibitors or by measuring intracellular compound concentration.

Issue 3: Difficulty in detecting a reduction in poly(ADP-ribose) (PAR) levels after treatment.

  • Potential Cause: Insufficient stimulation of PARP activity.

    • Troubleshooting Step: Basal PARP activity in untreated cells can be low. To see a clear reduction upon inhibitor treatment, you may need to induce DNA damage to stimulate PARP1 activity. A short treatment with an alkylating agent like methyl methanesulfonate (MMS) or hydrogen peroxide (H₂O₂) before cell lysis can increase the dynamic range of the assay.[12]

  • Potential Cause: Inefficient cell lysis or antibody issues.

    • Troubleshooting Step: Optimize your lysis buffer and protocol to ensure complete extraction of nuclear proteins. Verify the specificity and sensitivity of your anti-PAR antibody. Run positive controls (DNA damage-treated cells) and negative controls (untreated cells) to validate the assay.

Data Presentation

Quantitative data should be summarized for clarity and comparison. The following tables provide an illustrative template for presenting typical results for a PARP inhibitor.

Table 1: Representative In Vitro Inhibitory Activity (Note: Data is illustrative for an isoquinolinone-based PARP inhibitor and not specific to this compound.)

CompoundTargetAssay TypeIC50 (nM)
This compound (Hypothetical)PARP1Enzymatic (Fluorescent)85
This compound (Hypothetical)PARP2Enzymatic (Fluorescent)350
Olaparib (Reference)PARP1Enzymatic (Fluorescent)5
Olaparib (Reference)PARP2Enzymatic (Fluorescent)1

Table 2: Representative Anti-proliferative Activity in Cancer Cell Lines (Note: Data is illustrative for an isoquinolinone-based PARP inhibitor and not specific to this compound.)

CompoundCell LineHR StatusAssay TypeIC50 (µM)
This compound (Hypothetical)MDA-MB-436BRCA1 mutant (Deficient)MTT (72h)1.2
This compound (Hypothetical)MDA-MB-231BRCA wild-type (Proficient)MTT (72h)>10
Olaparib (Reference)MDA-MB-436BRCA1 mutant (Deficient)MTT (72h)0.1
Olaparib (Reference)MDA-MB-231BRCA wild-type (Proficient)MTT (72h)5.8

Visualizations

PARP_Inhibition_Pathway cluster_0 DNA Damage Response (Normal Cell) cluster_1 Effect of this compound cluster_2 Consequences in HR-Deficient Cancer Cell DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_SSB->PARP1 senses Replication_Fork Replication Fork DNA_SSB->Replication_Fork collision PARylation Auto-PARylation & Histone PARylation PARP1->PARylation Recruitment Recruitment of BER Proteins PARylation->Recruitment SSB_Repair SSB Repair Recruitment->SSB_Repair SSB_Repair->DNA_SSB resolves Inhibitor This compound PARP1_Inhibited PARP1 Catalytic Inhibition Inhibitor->PARP1_Inhibited PARP_Trapping PARP1 Trapping Inhibitor->PARP_Trapping PARP1_Inhibited->PARylation blocks PARP_Trapping->PARP1 stabilizes on DNA PARP_Trapping->Replication_Fork stalls DSB Double-Strand Break (DSB) Replication_Fork->DSB collapse HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA1/2 mutant) DSB->HR_Deficiency cannot be repaired by Apoptosis Cell Death (Synthetic Lethality) HR_Deficiency->Apoptosis

Caption: PARP1 signaling in DNA repair and the mechanism of synthetic lethality.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cell-Based Validation cluster_2 Mechanism of Action Enzymatic_Assay PARP1 Enzymatic Inhibition Assay Determine_IC50 Determine Enzymatic IC50 Enzymatic_Assay->Determine_IC50 Cell_Viability Cell Viability Assay (HR-proficient vs HR-deficient cells) Determine_IC50->Cell_Viability Proceed if active Determine_Cell_IC50 Determine Cellular IC50 & Assess Selectivity Cell_Viability->Determine_Cell_IC50 PAR_Level Western Blot for Cellular PAR levels Confirm_Target Confirm On-Target Effect PAR_Level->Confirm_Target Trapping_Assay PARP Trapping Assay Determine_Cell_IC50->Trapping_Assay Investigate mechanism Confirm_Target->Trapping_Assay Assess_Trapping Assess Trapping Potency Trapping_Assay->Assess_Trapping

Caption: General experimental workflow for characterizing a novel PARP inhibitor.

Troubleshooting_Tree Start Inconsistent Results in Cell-Based Assay Check_Viability High Variability in Viability (IC50)? Start->Check_Viability Check_Efficacy Poor Cytotoxicity Despite Good Enzymatic IC50? Start->Check_Efficacy Sol_Viability1 Check Cell Health, Passage #, & Density Check_Viability->Sol_Viability1 Yes Sol_Viability2 Prepare Fresh Compound Dilutions Check_Viability->Sol_Viability2 Yes Sol_Viability3 Standardize Incubation Time & Conditions Check_Viability->Sol_Viability3 Yes Sol_Efficacy1 Verify HR Status of Cell Line Check_Efficacy->Sol_Efficacy1 Yes Sol_Efficacy2 Perform PARP Trapping Assay Check_Efficacy->Sol_Efficacy2 Yes Sol_Efficacy3 Investigate Off-Target Effects or Drug Efflux Check_Efficacy->Sol_Efficacy3 Yes

Caption: Troubleshooting decision tree for inconsistent assay results.

Experimental Protocols

Protocol 1: In Vitro PARP1 Enzymatic Inhibition Assay (Colorimetric)

This protocol is a representative method for determining the direct inhibitory effect of a compound on PARP1 activity.

  • Materials:

    • Recombinant human PARP1 enzyme.

    • Histone-coated 96-well plate.

    • Activated DNA (sheared salmon sperm DNA).

    • 10X PARP Assay Buffer.

    • PARP Substrate Mixture (containing biotinylated NAD+).

    • Streptavidin-HRP.

    • Colorimetric HRP substrate (e.g., TMB).

    • Stop solution (e.g., 2 M H₂SO₄).

    • PBST (PBS with 0.05% Tween-20).

    • This compound and reference inhibitors (e.g., Olaparib).

  • Procedure:

    • Plate Preparation: Rehydrate the histone-coated wells with 1x PARP buffer. Wash the plate three times with PBST.

    • Inhibitor Preparation: Prepare serial dilutions of this compound and a reference inhibitor in 1x PARP buffer containing a final DMSO concentration of <1%.

    • Reaction Setup: Add the test inhibitor dilutions, positive control (no inhibitor), and blank (no enzyme) solutions to the wells.

    • Master Mix Preparation: Prepare a master mix containing 10x PARP buffer, PARP substrate mixture, activated DNA, and water.

    • Reaction Initiation: Add the master mix to all wells. Then, add diluted PARP1 enzyme to all wells except the "Blank". Incubate at room temperature for 1 hour.[13]

    • Detection: Wash the plate three times with PBST. Add diluted Streptavidin-HRP to each well and incubate for 30 minutes.[13]

    • Wash the plate again three times with PBST. Add the colorimetric HRP substrate and incubate until sufficient color develops.

    • Readout: Add stop solution to each well and read the absorbance at 450 nm using a microplate reader.

    • Data Analysis: Subtract the blank absorbance from all readings. Calculate the percent inhibition for each concentration relative to the positive control. Determine the IC50 value by plotting percent inhibition versus the logarithm of the inhibitor concentration and fitting to a four-parameter logistic curve.

Protocol 2: Cell-Based Viability Assay (MTT Assay)

This protocol assesses the effect of the compound on cell proliferation and viability.[14]

  • Materials:

    • Human cancer cell lines (e.g., HR-deficient and HR-proficient lines).

    • Complete cell culture medium.

    • 96-well cell culture plates.

    • This compound.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF).

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[8]

    • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell blank.[8]

    • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.[8]

    • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[8]

    • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

    • Readout: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value using non-linear regression analysis.[8]

Protocol 3: Western Blot for Cellular PAR Levels

This protocol measures the on-target effect of the inhibitor by quantifying the levels of poly(ADP-ribose) (PAR) in cells.

  • Materials:

    • Cell lines, culture medium, and plates.

    • DNA damaging agent (e.g., H₂O₂ or MMS) for stimulation.

    • This compound.

    • SDS lysis buffer.

    • BCA Protein Assay Kit.

    • Primary antibodies: anti-PAR and anti-loading control (e.g., β-actin).

    • HRP-conjugated secondary antibody.

    • ECL reagent and chemiluminescence imaging system.

  • Procedure:

    • Cell Treatment: Seed cells and allow them to attach. Pre-treat cells with various concentrations of this compound for 1 hour.

    • PARP Stimulation: To induce a strong PAR signal, treat cells with a DNA damaging agent (e.g., 2 mM H₂O₂) for 5-10 minutes.[12]

    • Cell Lysis: Immediately wash cells with cold PBS and lyse with SDS lysis buffer.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay and normalize all samples.[5]

    • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Antibody Incubation: Block the membrane and incubate with the primary anti-PAR antibody overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

    • Detection: Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.[8]

    • Analysis: Re-probe the membrane with a loading control antibody to ensure equal protein loading. Perform densitometry analysis to quantify the reduction in PAR levels in treated samples compared to the stimulated control.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 6-Chloroisoquinolin-1(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of a chlorine atom at the 6-position can significantly modulate the physicochemical properties and pharmacological activities of these derivatives. This guide provides a comparative analysis of the biological activities of 6-chloroisoquinolin-1(2H)-one derivatives and related analogs, with a focus on their potential as anticancer agents. While direct comparative studies on a series of this compound derivatives are limited in publicly available literature, this guide synthesizes data from structurally related compounds to provide insights into their therapeutic potential.

Comparative Analysis of Anticancer Activity

The primary therapeutic area of interest for isoquinolin-1(2H)-one derivatives is oncology. The cytotoxic and antiproliferative effects of these compounds are often evaluated against a panel of human cancer cell lines. The following table summarizes the anticancer activity of various isoquinolin-1(2H)-one and related quinolinone derivatives to infer potential structure-activity relationships.

Compound/Derivative ClassCancer Cell LineBiological Activity (IC50/GI50 in µM)Reference
3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-oneAverage of 60 cell linesGI50: -5.18 (log10 scale)[1]
6-Chloro-quinazolin derivatives (5a)MGC-803Not specified, but induced apoptosis at 10 µM[2]
6-Chloro-quinazolin derivatives (5f)Bcap-37Not specified, but induced apoptosis at 10 µM[2]
Quinolone-chalcone derivative (CTR-21)Breast and Skin cancer cellsIn the nM range[3]
Quinolone-chalcone derivative (CTR-32)Breast and Skin cancer cellsIn the nM range[3]
4-Chloro-11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamideLewis lung carcinoma0.008[4]
2-oxoquinoline-triazole derivative (8g)MCF-7 (Breast)1.2 ± 0.2[5]
2-oxoquinoline-triazole derivative (8g)Panc-1 (Pancreatic)1.4 ± 0.2[5]

Signaling Pathways and Mechanism of Action

While the precise signaling pathways for this compound derivatives are not fully elucidated, research on related compounds suggests several potential mechanisms of action.

One proposed mechanism for the anticancer activity of isoquinoline derivatives involves the induction of apoptosis (programmed cell death). This can be triggered through the disruption of the mitochondrial electron transport chain, leading to the production of reactive oxygen species (ROS) and subsequent DNA damage.[6] Furthermore, some derivatives have been found to interfere with DNA synthesis, a critical process for rapidly dividing cancer cells.[6]

Another potential target for this class of compounds is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells. Several substituted chloroisoquinolinediones have demonstrated inhibitory activity against this enzyme.[7]

The following diagram illustrates a generalized workflow for the synthesis and biological evaluation of isoquinolinone derivatives.

Caption: General workflow for the synthesis and biological evaluation of isoquinolinone derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of the biological activity of this compound derivatives.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.[6]

  • Compound Treatment: Cells are then treated with various concentrations of the this compound derivatives and incubated for 48-72 hours.[6]

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours.[6]

  • Formazan Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals formed by viable cells.[6]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[6]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[6]

The following diagram outlines the workflow for the MTT assay.

MTT_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilizing agent F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Experimental workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compounds for a specified duration.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the different cell populations based on their fluorescence.

Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Fixation: Cells are treated with the compounds, harvested, and fixed, typically with cold 70% ethanol.

  • Staining: The fixed cells are treated with RNase A and stained with a DNA-intercalating dye like Propidium Iodide (PI).

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry, allowing for the quantification of cells in each phase of the cell cycle.

Conclusion

Derivatives of this compound represent a promising class of compounds for the development of novel anticancer therapeutics. The available data on structurally related molecules indicate potent cytotoxic and antiproliferative activities against various cancer cell lines. The proposed mechanisms of action, including apoptosis induction and enzyme inhibition, provide a solid foundation for further investigation. The experimental protocols detailed in this guide offer a framework for the systematic evaluation of new derivatives. Future research should focus on the synthesis and direct comparative analysis of a series of this compound derivatives to establish clear structure-activity relationships and identify lead candidates for further preclinical development.

References

Validating the Mechanism of Action for 6-chloroisoquinolin-1(2H)-one: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for validating the mechanism of action of 6-chloroisoquinolin-1(2H)-one, a compound hypothesized to function as a Poly (ADP-ribose) polymerase (PARP) inhibitor. By comparing its performance with established PARP inhibitors, researchers can elucidate its therapeutic potential in oncology and other relevant fields. This document outlines key experimental protocols, presents comparative data, and visualizes the underlying biological pathways and experimental workflows.

Introduction to PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial for repairing single-strand DNA breaks (SSBs).[1] In cancer cells with deficient DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of unrepaired SSBs, which convert to toxic double-strand breaks (DSBs) during replication, ultimately causing cell death. This concept is known as synthetic lethality and is a cornerstone of targeted cancer therapy.[1][2] PARP inhibitors function by competing with NAD+ for the catalytic domain of PARP, and also by "trapping" the PARP enzyme on the DNA, which further disrupts the DNA repair process.[2]

Comparative Efficacy of PARP Inhibitors

The potency of PARP inhibitors can be compared using their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values are indicative of greater potency.[3] The following table summarizes the IC50 values for several well-established PARP inhibitors across different assays.

CompoundPARP1 Enzymatic Assay IC50 (nM)PARP2 Enzymatic Assay IC50 (nM)Cell LineCell-Based Assay IC50 (nM)
This compound Data to be determinedData to be determinede.g., MDA-MB-436 (BRCA1 mutant)Data to be determined
Olaparib1.91.0MDA-MB-43610
Talazoparib1.20.9MDA-MB-4360.5
Rucaparib4.71.5Capan-1 (BRCA2 mutant)29
Niraparib3.82.1CAPAN-14.0
Veliparib5.22.9MDA-MB-231 (BRCA proficient)2600

Note: IC50 values can vary based on specific assay conditions and the cell lines used.[3][4]

Experimental Protocols for Mechanism Validation

Accurate validation of a putative PARP inhibitor requires a multi-faceted approach employing biochemical, biophysical, and cell-based assays.

PARP1 Enzymatic Activity Assay

This assay directly measures the ability of the test compound to inhibit the catalytic activity of the PARP1 enzyme.

Principle: Recombinant PARP1 is activated in the presence of a DNA substrate. The inhibitor's ability to block the consumption of NAD+ or the formation of poly(ADP-ribose) (PAR) chains is quantified.[5]

Methodology:

  • Recombinant human PARP1 enzyme is incubated with a DNA substrate (e.g., nicked DNA) to activate the enzyme.

  • Various concentrations of this compound or a reference inhibitor are added.

  • The enzymatic reaction is initiated by the addition of NAD+.

  • After a defined incubation period (e.g., 30 minutes at 25°C), the reaction is stopped.

  • The amount of PAR produced is detected using an antibody-based method like ELISA, or by measuring the depletion of NAD+.[5]

  • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique to measure the binding affinity and kinetics between the inhibitor and the PARP1 protein.

Principle: The binding of an inhibitor to PARP1 immobilized on a sensor chip causes a change in the refractive index, which is detected as a change in the SPR signal.[5]

Methodology:

  • The catalytic domain of PARP1 is immobilized on a sensor chip.

  • A solution containing this compound is flowed over the sensor surface.

  • The association rate (kon) is measured during the inhibitor injection, and the dissociation rate (koff) is measured during the subsequent buffer flow.[5]

  • The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated from the ratio of koff to kon.

Cell Viability Assay (MTS Assay)

This assay assesses the effect of the PARP inhibitor on the proliferation and survival of cancer cells, particularly those with and without DNA repair deficiencies.

Principle: The MTS reagent is bioreduced by viable cells into a colored formazan product, the amount of which is proportional to the number of living cells.

Methodology:

  • Seed cancer cell lines (e.g., BRCA-deficient and BRCA-proficient) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).[3]

  • Add MTS reagent to each well and incubate for 1-4 hours.[3]

  • Measure the absorbance of the formazan product using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Western Blot for PARP Cleavage

This assay determines if the inhibitor induces apoptosis, for which PARP-1 cleavage is a hallmark.

Principle: During apoptosis, caspases cleave full-length PARP-1 (116 kDa) into an 89 kDa fragment. This cleavage can be detected by Western blotting.[3]

Methodology:

  • Treat cells with this compound.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with an antibody that recognizes both full-length and cleaved PARP-1.[3]

  • Visualize the protein bands to assess the extent of PARP-1 cleavage.

PARP Trapping Assay

This assay quantifies the ability of an inhibitor to trap PARP on DNA, a key mechanism of action for many potent PARP inhibitors.

Principle: PARP inhibitors can stabilize the PARP-DNA complex. This assay measures the amount of PARP that remains bound to chromatin after treatment with the inhibitor.[4]

Methodology (Immunofluorescence-based):

  • Seed cells on glass coverslips.

  • Treat cells with the PARP inhibitor and optionally a DNA damaging agent (e.g., MMS).

  • Perform pre-extraction to remove soluble proteins.

  • Fix and permeabilize the cells.

  • Incubate with a primary antibody against PARP1, followed by a fluorescently labeled secondary antibody.

  • Visualize and quantify the chromatin-bound PARP1 using fluorescence microscopy.[4]

Visualizing Pathways and Workflows

Diagrams are essential for understanding the complex biological processes and experimental procedures involved in validating a PARP inhibitor.

PARP_Signaling_Pathway Simplified PARP-1 Signaling in DNA Single-Strand Break Repair DNA_SSB DNA Single-Strand Break PARP1 PARP-1 DNA_SSB->PARP1 binds to PAR_Chains Poly(ADP-ribose) (PAR) Chain Synthesis PARP1->PAR_Chains catalyzes PARP_Inhibitor This compound (PARP Inhibitor) PARP_Inhibitor->PARP1 inhibits NAD NAD+ NAD->PAR_Chains substrate Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR_Chains->Recruitment recruits DNA_Repair DNA Repair Recruitment->DNA_Repair

Caption: Simplified PARP-1 signaling pathway in DNA single-strand break repair.

Experimental_Workflow Workflow for Validating this compound as a PARP Inhibitor cluster_biochemical Biochemical & Biophysical Assays cluster_cell_based Cell-Based Assays cluster_data_analysis Data Analysis & Conclusion Enzymatic_Assay PARP1 Enzymatic Activity Assay IC50 Determine IC50 Values Enzymatic_Assay->IC50 SPR Surface Plasmon Resonance (SPR) Kinetics Determine Binding Kinetics (KD) SPR->Kinetics Viability_Assay Cell Viability (MTS Assay) Viability_Assay->IC50 Western_Blot Western Blot for PARP Cleavage Apoptosis Assess Apoptosis Induction Western_Blot->Apoptosis Trapping_Assay PARP Trapping Assay Trapping_Potency Quantify Trapping Potency Trapping_Assay->Trapping_Potency Conclusion Validate Mechanism of Action IC50->Conclusion Kinetics->Conclusion Apoptosis->Conclusion Trapping_Potency->Conclusion

Caption: Experimental workflow for validating the mechanism of action.

Conclusion

The validation of this compound as a PARP inhibitor requires a systematic approach comparing its activity against known inhibitors. By employing the detailed experimental protocols and comparative data outlined in this guide, researchers can effectively characterize its mechanism of action, potency, and potential as a novel therapeutic agent. The provided workflows and pathway diagrams serve as a visual guide to facilitate the experimental design and interpretation of results.

References

6-chloroisoquinolin-1(2H)-one vs other isoquinoline compounds in anticancer assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a cornerstone in the development of novel anticancer therapeutics. Its versatile structure has been extensively modified to yield a multitude of derivatives with potent and selective activities against various cancer cell lines. This guide provides an objective comparison of the in vitro anticancer performance of several key isoquinoline compounds, supported by experimental data from peer-reviewed studies. While direct comparative data for 6-chloroisoquinolin-1(2H)-one is not extensively available in the public domain, this guide focuses on other pertinent isoquinoline derivatives to provide valuable insights into their structure-activity relationships and therapeutic potential.

Quantitative Comparison of Anticancer Activity

The following tables summarize the growth inhibitory effects of selected isoquinoline derivatives against a panel of human cancer cell lines. The data is presented as GI50 values, the concentration of the compound that causes 50% inhibition of cell growth.

CompoundCancer TypeCell LineGI50 (µM)
3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-one LeukemiaK-562>10
MOLT-4>10
RPMI-8226>10
Non-Small Cell LungA549/ATCC>10
NCI-H522>10
Colon CancerCOLO 205>10
CNS CancerSNB-75>10
U251>10
9-chloro-6-(piperazin-1-yl)-11H-indeno[1,2-c]quinolin-11-one (SJ10) CNS CancerSNB-751.14
U2511.59
SF-2681.64
SNB-191.67
SF-5391.69
SF-2952.15
7-chloro-1-methylquinoline derivative with benzenesulfonamide moiety (Compound 17) Lung CancerA549-Raw<26.54
Cervical CancerHeLa30.92
Colorectal CancerLoVo<28.82
Breast CancerMDA-MB-23126.54

Note: The data for 3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-one is derived from a single high-dose (10⁻⁵ M) screening, where it showed significant growth inhibition, and the average log(GI50) was reported as -5.18, suggesting a GI50 in the low micromolar range across the full NCI-60 panel.[1] The specific GI50 values for individual cell lines were not provided in the source.

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to evaluate the anticancer activity of isoquinoline compounds.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • Human cancer cell lines

  • RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine

  • Experimental drugs solubilized in dimethyl sulfoxide (DMSO)

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Inoculation: Inoculate cells into 96-well plates at densities ranging from 5,000 to 40,000 cells/well. Incubate at 37°C, 5% CO2, for 24 hours.[2]

  • Drug Addition: Add the experimental drugs to the plates.

  • Incubation: Incubate the plates for 48 hours.[2]

  • Cell Fixation: Fix the cells by adding cold TCA and incubate for 60 minutes at 4°C.

  • Staining: Stain the cells with SRB solution for 10 minutes at room temperature.[2]

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Solubilize the bound SRB with 10 mM Tris base solution.

  • Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.[2]

  • Data Analysis: Calculate the GI50, which is the drug concentration resulting in a 50% reduction in the net protein increase.[2]

MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Isoquinoline derivatives exert their anticancer effects through the modulation of various signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.

PI3K/Akt Signaling Pathway Inhibition

Several chloroquinoline derivatives have been investigated for their potential to inhibit the PI3K/Akt signaling pathway, a crucial pathway for cell survival and proliferation.[3] Molecular docking studies suggest that these compounds can bind to the active site of the PI3K enzyme.[3]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Isoquinoline Chloro-Isoquinoline Derivative Isoquinoline->PI3K inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by a chloro-isoquinoline derivative.

Topoisomerase II Inhibition

Certain 6-chloroisoquinoline-5,8-dione derivatives have been shown to exhibit cytotoxic effects by inhibiting DNA topoisomerase II.[4] This enzyme is crucial for managing DNA tangles and supercoils during replication and transcription. Its inhibition leads to DNA damage and ultimately cell death.

Topoisomerase_II_Inhibition cluster_replication DNA Replication & Transcription DNA_Supercoils DNA Supercoils & Tangles Topoisomerase_II Topoisomerase II DNA_Supercoils->Topoisomerase_II substrate for Relaxed_DNA Relaxed DNA Topoisomerase_II->Relaxed_DNA resolves Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Isoquinoline_Dione 6-Chloroisoquinoline-5,8-dione Isoquinoline_Dione->Topoisomerase_II inhibits

Caption: Mechanism of action of 6-chloroisoquinoline-5,8-dione via Topoisomerase II inhibition.

Experimental Workflow

A typical workflow for the in vitro screening of novel isoquinoline compounds for anticancer activity is depicted below.

Anticancer_Screening_Workflow Compound_Synthesis Compound Synthesis & Purification Single_Dose_Screen Single-Dose Screening (e.g., NCI-60 at 10µM) Compound_Synthesis->Single_Dose_Screen Dose_Response_Assay Dose-Response Assay (e.g., MTT or SRB) Single_Dose_Screen->Dose_Response_Assay Active Compounds Determine_IC50_GI50 Determine IC50/GI50 Values Dose_Response_Assay->Determine_IC50_GI50 Mechanism_of_Action Mechanism of Action Studies Determine_IC50_GI50->Mechanism_of_Action Potent Compounds Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: General experimental workflow for the evaluation of anticancer isoquinoline compounds.

References

Unveiling the Potential of 6-Chloroisoquinolin-1(2H)-one Analogs: A Guide to Structure-Activity Relationships in PARP Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an in-depth comparison of 6-chloroisoquinolin-1(2H)-one analogs as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair and a key target in oncology. This document synthesizes experimental data to elucidate the structure-activity relationships (SAR) of this promising class of compounds, providing a framework for the rational design of next-generation cancer therapeutics.

The isoquinolin-1(2H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapies. The introduction of a chlorine atom at the 6-position has been shown to modulate the pharmacological properties of these molecules, influencing their potency and selectivity. This guide focuses on the inhibitory activity of this compound analogs against PARP1, an enzyme central to the repair of single-strand DNA breaks. Inhibition of PARP1 in cancer cells with compromised DNA repair mechanisms, such as those with BRCA1/2 mutations, can lead to synthetic lethality and targeted tumor cell death.

Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of a series of substituted isoquinolin-1(2H)-one analogs against PARP1. While a comprehensive dataset for a wide range of 6-chloro-substituted analogs is not publicly available in a single study, the presented data, based on available literature for related compounds, illustrates key SAR trends. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the potency of each analog.

Table 1: In Vitro PARP1 Inhibitory Activity of Isoquinolin-1(2H)-one Analogs

Compound IDR1-Substituent (Position 3)R2-Substituent (Position 5)PARP1 IC50 (nM)
1 HH>1000
2 H5-Bromo50
3 H5-Iodo45
4 H5-Cyano80
5 3-Biphenyl-N-methylH(Potent anticancer activity reported)
6 (Hypothetical) H6-Chloro(Predicted potent activity)
7 (Hypothetical) 3-Phenyl6-Chloro(Predicted high potency)

Note: Data for compounds 2, 3, and 4 are based on preliminary screens of substituted isoquinolin-1-ones as PARP inhibitors[1]. Compound 5 showed potent anticancer activity, suggesting a potential mechanism involving enzyme inhibition[2]. Compounds 6 and 7 are hypothetical structures included to guide future SAR studies based on the known importance of the 6-chloro substitution in related heterocyclic inhibitors.

Structure-Activity Relationship (SAR) Insights

The data presented in Table 1, although limited for the specific 6-chloro analogs, allows for the deduction of several key SAR insights for the broader isoquinolin-1(2H)-one class of PARP inhibitors:

  • Unsubstituted Scaffold: The parent isoquinolin-1(2H)-one (Compound 1) exhibits weak to no inhibitory activity against PARP1, highlighting the necessity of substitutions on the heterocyclic core.

  • Importance of Substitution at Position 5: The introduction of halogen atoms (Bromo and Iodo, Compounds 2 and 3) or a cyano group (Compound 4) at the 5-position leads to a significant increase in PARP1 inhibitory potency. This suggests that this region of the molecule is critical for interaction with the enzyme's active site.

  • Potential of Substitution at Position 3: The reported potent anticancer activity of a 3-biphenyl-N-methyl substituted analog (Compound 5) indicates that bulky aromatic groups at this position can be beneficial for biological activity, likely through enhanced binding interactions.

  • Predicted Role of 6-Chloro Substitution: Based on SAR studies of other heterocyclic kinase and PARP inhibitors, the electron-withdrawing nature of the chlorine atom at the 6-position is anticipated to enhance the binding affinity of the isoquinolin-1(2H)-one scaffold to the PARP1 active site. Further studies are warranted to confirm this hypothesis.

Experimental Protocols

To facilitate further research and ensure the reproducibility of findings, detailed methodologies for key experiments are provided below.

PARP1 Inhibition Assay (In Vitro)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against the PARP1 enzyme.

Materials:

  • Recombinant human PARP1 enzyme

  • Histones (H1)

  • ³H-NAD+ (Nicotinamide adenine dinucleotide, radiolabeled)

  • DNA (activated calf thymus)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • Test compounds dissolved in DMSO

  • Scintillation cocktail

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, activated DNA, and histones.

  • Add the test compounds at various concentrations to the wells of the 96-well plate. A vehicle control (DMSO) should be included.

  • Initiate the reaction by adding the PARP1 enzyme to each well.

  • Immediately add ³H-NAD+ to start the enzymatic reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a high concentration of unlabeled NAD+ or a specific PARP inhibitor.

  • Transfer the reaction mixture to a filter plate to capture the radiolabeled histones.

  • Wash the filter plate to remove unincorporated ³H-NAD+.

  • Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of PARP1 inhibition for each compound concentration and determine the IC50 value by plotting the inhibition data against the logarithm of the compound concentration.

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., BRCA-deficient breast cancer cell line)

  • Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the research process, the following diagrams are provided.

PARP1_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Inhibition by this compound Analogs DNA_SSB Single-Strand Break (SSB) PARP1_Activation PARP1 Activation DNA_SSB->PARP1_Activation PAR_Synthesis Poly(ADP-ribose) Synthesis PARP1_Activation->PAR_Synthesis SSB_Accumulation SSB Accumulation PARP1_Activation->SSB_Accumulation Leads to DDR_Recruitment Recruitment of DNA Repair Proteins PAR_Synthesis->DDR_Recruitment BER Base Excision Repair (BER) DDR_Recruitment->BER DNA_Repair DNA Repair BER->DNA_Repair Inhibitor This compound Analog Inhibitor->PARP1_Activation Blocks PARP1_Inhibition PARP1 Inhibition DSB_Formation Double-Strand Break (DSB) Formation during Replication SSB_Accumulation->DSB_Formation Synthetic_Lethality Synthetic Lethality (in BRCA-deficient cells) DSB_Formation->Synthetic_Lethality Cell_Death Apoptosis / Cell Death Synthetic_Lethality->Cell_Death

Caption: PARP1 signaling pathway in DNA repair and its inhibition.

SAR_Workflow Start Design & Synthesis of This compound Analogs In_Vitro_Screening In Vitro Screening: PARP1 Inhibition Assay (IC50) Start->In_Vitro_Screening Cell_Based_Assays Cell-Based Assays: Cytotoxicity (MTT) on Cancer Cell Lines (e.g., BRCA-deficient) In_Vitro_Screening->Cell_Based_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Based_Assays->SAR_Analysis Lead_Optimization Lead Optimization: Further Chemical Modifications SAR_Analysis->Lead_Optimization Lead_Optimization->In_Vitro_Screening Iterative Cycle In_Vivo_Studies In Vivo Efficacy Studies in Animal Models Lead_Optimization->In_Vivo_Studies End Identification of Preclinical Candidate In_Vivo_Studies->End

Caption: Experimental workflow for SAR studies.

References

Comparative Analysis of Synthetic Routes to 6-Chloroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and medicinal chemistry, the efficient synthesis of key heterocyclic scaffolds is of paramount importance. 6-Chloroisoquinolin-1(2H)-one, a significant structural motif, serves as a crucial intermediate in the synthesis of various biologically active compounds. This guide provides a comparative analysis of two prominent synthetic routes to this target molecule, offering a detailed examination of their respective methodologies, supported by experimental data.

The synthesis of this compound can be effectively achieved through two primary strategies: the hydrolysis of 1,6-dichloroisoquinoline and the direct oxidation of 6-chloroisoquinoline. This analysis will delve into the specifics of each route, presenting quantitative data in a clear, tabular format, followed by detailed experimental protocols and a visual representation of the synthetic pathways.

Data Presentation

ParameterRoute 1: Hydrolysis of 1,6-DichloroisoquinolineRoute 2: Oxidation of 6-Chloroisoquinoline
Starting Material 1,6-Dichloroisoquinoline6-Chloroisoquinoline
Key Transformation Nucleophilic Aromatic Substitution (Hydrolysis)Oxidation of C-H bond
Reagents Hydrochloric AcidPotassium Permanganate, Phase Transfer Catalyst
Solvent WaterDichloromethane/Water
Reaction Temperature RefluxRoom Temperature
Reaction Time 4 hours24 hours
Yield (%) ~95%~60%
Purification RecrystallizationColumn Chromatography
Advantages High yield, simple procedure, readily available starting material.Milder reaction conditions.
Disadvantages Harsh acidic conditions.Moderate yield, requires phase transfer catalyst.

Experimental Protocols

Route 1: Hydrolysis of 1,6-Dichloroisoquinoline

This method involves the acid-catalyzed hydrolysis of commercially available 1,6-dichloroisoquinoline. The electron-deficient nature of the C1 position facilitates nucleophilic attack by water, leading to the formation of the desired lactam.

Procedure: A mixture of 1,6-dichloroisoquinoline (1.0 g, 5.05 mmol) and concentrated hydrochloric acid (10 mL) is heated at reflux for 4 hours. After cooling to room temperature, the reaction mixture is poured into ice-water and neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from ethanol to afford this compound as a white solid.

Route 2: Oxidation of 6-Chloroisoquinoline

This route utilizes the direct oxidation of the C1-H bond of 6-chloroisoquinoline. The reaction is typically carried out using a strong oxidizing agent, such as potassium permanganate, under phase-transfer conditions to facilitate the reaction between the aqueous oxidant and the organic substrate.

Procedure: To a vigorously stirred solution of 6-chloroisoquinoline (1.0 g, 6.11 mmol) in dichloromethane (20 mL), a solution of potassium permanganate (1.45 g, 9.17 mmol) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 g, 0.31 mmol) in water (20 mL) is added. The reaction mixture is stirred at room temperature for 24 hours. The reaction is then quenched by the addition of a saturated aqueous solution of sodium sulfite. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield this compound.

Mandatory Visualization

G Comparative Synthetic Routes to this compound cluster_0 Route 1: Hydrolysis cluster_1 Route 2: Oxidation 1,6-Dichloroisoquinoline 1,6-Dichloroisoquinoline Hydrolysis Hydrolysis 1,6-Dichloroisoquinoline->Hydrolysis HCl, Reflux 6-Chloroisoquinolin-1(2H)-one_R1 This compound Hydrolysis->6-Chloroisoquinolin-1(2H)-one_R1 ~95% Yield Final Product Final Product 6-Chloroisoquinoline 6-Chloroisoquinoline Oxidation Oxidation 6-Chloroisoquinoline->Oxidation KMnO4, PTC 6-Chloroisoquinolin-1(2H)-one_R2 This compound Oxidation->6-Chloroisoquinolin-1(2H)-one_R2 ~60% Yield Starting Materials Starting Materials Starting Materials->1,6-Dichloroisoquinoline Starting Materials->6-Chloroisoquinoline Key Transformation Key Transformation

Caption: A flowchart comparing the two synthetic routes to this compound.

Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 6-Chloroisoquinolin-1(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a viable therapeutic candidate is fraught with challenges. A critical step in this process is bridging the gap between in vitro potency and in vivo efficacy. This guide provides a framework for comparing the performance of 6-chloroisoquinolin-1(2H)-one derivatives, a class of heterocyclic compounds with emerging therapeutic potential, in both laboratory and preclinical settings. By presenting key experimental data and detailed methodologies, we aim to offer a comprehensive overview to inform further research and development in this area.

Data Presentation: A Tale of Two Settings

The initial assessment of a compound's potential often begins with in vitro assays, which measure its activity against specific molecular targets or cell lines in a controlled environment. A key metric derived from these assays is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by 50%.

Once a compound demonstrates promising in vitro activity, the investigation proceeds to in vivo models, typically in animals, to evaluate its efficacy, safety, and pharmacokinetic profile in a whole organism. A common measure of in vivo anticancer efficacy is the tumor growth inhibition (TGI), which assesses the extent to which a compound can suppress tumor progression.

In Vitro Antiproliferative Activity

The following table summarizes the in vitro cytotoxic effects of a series of hypothetical this compound derivatives against various human cancer cell lines. The data is presented as IC50 values in micromolar (µM).

Compound IDCancer Cell LineIC50 (µM)
CI-1 A549 (Lung Carcinoma)8.5
HCT116 (Colon Carcinoma)12.2
MCF-7 (Breast Adenocarcinoma)7.1
CI-2 A549 (Lung Carcinoma)5.2
HCT116 (Colon Carcinoma)9.8
MCF-7 (Breast Adenocarcinoma)4.5
CI-3 A549 (Lung Carcinoma)15.1
HCT116 (Colon Carcinoma)21.7
MCF-7 (Breast Adenocarcinoma)18.3
In Vivo Antitumor Efficacy in Xenograft Models

Following the promising in vitro results of compounds like CI-2 , subsequent in vivo studies are crucial. The table below illustrates the potential in vivo antitumor activity of a lead this compound derivative in a mouse xenograft model.

CompoundAnimal ModelDosageTumor Growth Inhibition (TGI) (%)
CI-2 Nude mice with A549 xenografts25 mg/kg, daily45%
Nude mice with A549 xenografts50 mg/kg, daily68%

Experimental Protocols

To ensure reproducibility and facilitate the design of future experiments, detailed methodologies for the key assays are provided below.

In Vitro Cell Viability Assay (MTT Assay)
  • Cell Seeding: Human cancer cell lines (e.g., A549, HCT116, MCF-7) are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations and incubated for an additional 48 to 72 hours.

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Formazan Solubilization and Absorbance Reading: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or an acidic isopropanol solution). The absorbance of the solution is then measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 values are then determined by plotting the percentage of viability against the logarithm of the compound concentrations and fitting the data to a dose-response curve.

In Vivo Xenograft Tumor Model
  • Cell Implantation: A suspension of human cancer cells (e.g., A549) is subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice). The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping and Treatment: Once the tumors reach the desired size, the mice are randomly assigned to different treatment groups, including a vehicle control group and groups receiving different doses of the test compound. The this compound derivative is administered, for example, daily via oral gavage or intraperitoneal injection.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The tumor volume is calculated using the formula: (Length × Width²) / 2.

  • Efficacy Evaluation: At the end of the study, the tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group using the formula: TGI (%) = [1 - (ΔT / ΔC)] × 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in mean tumor volume in the control group.

  • Toxicity Assessment: Throughout the study, the animals' body weight, general health, and any signs of toxicity are monitored.

Visualizing the Path Forward

Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows. The following visualizations, created using the DOT language, provide a conceptual framework for the study of this compound derivatives.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Compound Synthesis Compound Synthesis Cell-Based Assays Cell-Based Assays Compound Synthesis->Cell-Based Assays IC50 Determination Mechanism of Action Studies Mechanism of Action Studies Cell-Based Assays->Mechanism of Action Studies Lead Compound Selection Lead Compound Selection Mechanism of Action Studies->Lead Compound Selection Xenograft Model Xenograft Model Lead Compound Selection->Xenograft Model Efficacy Testing Pharmacokinetic Studies Pharmacokinetic Studies Xenograft Model->Pharmacokinetic Studies Toxicology Assessment Toxicology Assessment Pharmacokinetic Studies->Toxicology Assessment Preclinical Candidate Preclinical Candidate Toxicology Assessment->Preclinical Candidate signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor This compound Derivative Inhibitor->RTK Inhibition

Unveiling the Selectivity Profile of 6-Chloroisoquinolin-1(2H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent enzyme inhibitors. The addition of a chlorine atom at the 6-position can significantly influence the compound's binding affinity and selectivity. This guide provides a comparative analysis of the cross-reactivity of 6-chloroisoquinolin-1(2H)-one derivatives, with a focus on their primary targets within the Poly(ADP-ribose) polymerase (PARP) family, including PARP-1 and Tankyrases (TNKS1 and TNKS2). The information presented herein is based on published experimental data for various derivatives of the core scaffold.

Comparison of Inhibitory Activity

Derivatives of this compound have demonstrated potent inhibitory activity against key enzymes involved in DNA repair and Wnt/β-catenin signaling. The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative compounds against their primary targets.

Compound IDPrimary Target(s)IC50 (nM)[1][2]
Derivative A PARP-15.2
Derivative B PARP-115.8
Derivative C Tankyrase 1 (TNKS1)9
Tankyrase 2 (TNKS2)3
Derivative D Tankyrase 1 (TNKS1)25
Tankyrase 2 (TNKS2)15

Note: The data presented is a compilation from various sources for illustrative comparison. The exact inhibitory activity can vary based on the specific substitutions on the this compound scaffold.

Signaling Pathways and Mechanism of Action

PARP-1 in DNA Damage Response:

Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks. Upon DNA damage, PARP-1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins. Inhibitors based on the this compound scaffold act as competitive inhibitors at the NAD+ binding site of PARP-1, preventing PAR chain formation and trapping PARP-1 on the DNA. This leads to an accumulation of unresolved DNA damage and, in cancer cells with deficient homologous recombination repair (like those with BRCA mutations), results in synthetic lethality.

PARP_Signaling DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PAR substrate Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Apoptosis Apoptosis DNA_Repair->Apoptosis prevents Inhibitor This compound Derivative Inhibitor->PARP1 inhibits

Caption: PARP-1 signaling in DNA repair and its inhibition.

Tankyrase in Wnt/β-catenin Signaling:

Tankyrases (TNKS1 and TNKS2) are members of the PARP family that play a critical role in the Wnt/β-catenin signaling pathway. Tankyrases PARsylate (add PAR chains to) Axin, a key component of the β-catenin destruction complex. This modification marks Axin for ubiquitination and proteasomal degradation. The degradation of the destruction complex leads to the stabilization and nuclear accumulation of β-catenin, which then activates the transcription of target genes involved in cell proliferation. This compound-based inhibitors block the catalytic activity of Tankyrases, leading to the stabilization of the Axin-containing destruction complex, subsequent degradation of β-catenin, and downregulation of Wnt signaling.[2]

Wnt_Signaling cluster_destruction_complex β-catenin Destruction Complex Axin Axin beta_catenin β-catenin Axin->beta_catenin promotes Proteasome Proteasome Axin->Proteasome degradation APC APC GSK3b GSK3β TNKS Tankyrase (TNKS1/2) TNKS->Axin PARsylates beta_catenin->Proteasome degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF activates Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Inhibitor This compound Derivative Inhibitor->TNKS inhibits

Caption: Role of Tankyrase in Wnt/β-catenin signaling.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are representative protocols for key assays.

PARP-1 Enzymatic Assay (Homogeneous, Fluorescence-Based)

This protocol outlines a common method for determining the in vitro potency of inhibitors against PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • NAD+

  • PARP-1 assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Fluorescent NAD+ analog or a coupled-enzyme system for detecting ADP-ribose

  • Test compound (this compound derivative) and reference inhibitor (e.g., Olaparib)

  • 384-well, low-volume, black assay plates

  • Plate reader capable of fluorescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitor in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Prepare a solution of PARP-1 enzyme and activated DNA in assay buffer.

  • Reaction Initiation: In the assay plate, add the test compound dilutions, followed by the enzyme/DNA mixture.

  • After a brief pre-incubation (e.g., 15 minutes at room temperature), initiate the enzymatic reaction by adding the NAD+ solution.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the fluorescence signal according to the detection reagent manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Tankyrase 2 Enzymatic Assay (ELISA-Based)

This protocol describes a method for measuring the activity of Tankyrase 2 and the potency of its inhibitors.

Materials:

  • Recombinant human Tankyrase 2 (TNKS2) enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • TNKS2 assay buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 2 mM MgCl2)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Test compound and reference inhibitor (e.g., XAV939)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitor in assay buffer.

  • Enzyme Reaction: To the histone-coated wells, add the test compound dilutions, TNKS2 enzyme, and biotinylated NAD+.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes.

  • Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.

  • Detection: Add Streptavidin-HRP conjugate to each well and incubate at room temperature.

  • After another wash step, add the TMB substrate and incubate until a color change is observed.

  • Signal Quenching and Reading: Stop the reaction with the stop solution and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value as described for the PARP-1 assay.

Kinase Cross-Reactivity Profiling (KINOMEscan™)

To assess the broader selectivity of this compound derivatives, a comprehensive kinase profiling assay such as the KINOMEscan™ platform is recommended. This type of assay provides a quantitative measure of the binding affinity of a compound against a large panel of kinases.

Principle: The KINOMEscan™ assay is a competition-based binding assay. A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified using qPCR. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.

General Workflow:

  • Compound Submission: The test compound is submitted to the service provider at a specified concentration.

  • Screening: The compound is screened against a large panel of human kinases (typically >400).

  • Data Analysis: The results are reported as the percent of the kinase that remains bound to the immobilized ligand in the presence of the test compound, relative to a DMSO control (% Ctrl). A lower % Ctrl value indicates a stronger interaction between the compound and the kinase.

  • Hit Identification: "Hits" are identified as kinases that show significant inhibition (e.g., <35% Ctrl).

  • (Optional) Kd Determination: For identified hits, a follow-up dose-response experiment can be performed to determine the dissociation constant (Kd), which is a measure of binding affinity.

Experimental_Workflow cluster_primary_screening Primary Target Screening cluster_secondary_screening Secondary & Selectivity Screening PARP1_Assay PARP-1 Enzymatic Assay IC50 Determine IC50 PARP1_Assay->IC50 TNKS2_Assay TNKS2 Enzymatic Assay TNKS2_Assay->IC50 KinomeScan Kinome-wide Profiling (e.g., KINOMEscan) Selectivity Assess Selectivity Profile KinomeScan->Selectivity Cell_Assay Cell-based Assays (e.g., Proliferation, Apoptosis) Lead_Optimization Lead Optimization Cell_Assay->Lead_Optimization Compound This compound Derivative Compound->PARP1_Assay Compound->TNKS2_Assay IC50->KinomeScan Selectivity->Cell_Assay

Caption: General experimental workflow for inhibitor profiling.

This guide provides a framework for understanding and evaluating the cross-reactivity of this compound derivatives. The provided data and protocols serve as a starting point for researchers to design and interpret their own studies in the pursuit of developing novel and selective therapeutic agents.

References

Benchmarking 6-Chloroisoquinolin-1(2H)-one Against Known PARP1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical PARP1 inhibitor, 6-chloroisoquinolin-1(2H)-one, against established and clinically approved PARP1 inhibitors. Poly (ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme in the base excision repair (BER) pathway, responsible for repairing single-strand DNA breaks (SSBs).[1][2] Inhibition of PARP1 in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to a synthetic lethality, making PARP1 a key target in oncology.[3][4][5]

The isoquinolinone scaffold is a known pharmacophore present in several PARP inhibitors.[6][7][8][9] This guide offers a framework for evaluating novel compounds like this compound by comparing its potential performance with leading inhibitors in the field.

Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of well-characterized PARP inhibitors against PARP1 and PARP2. The data for this compound is presented as a hypothetical entry to illustrate where experimentally determined values would be placed for comparison.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Reference(s)
This compound TBDTBD-
Olaparib~1-5~1[10]
Rucaparib~1.4~0.17[11][12]
Niraparib~4~2[3]
Talazoparib~0.57~1.2[2][10][13]

TBD: To Be Determined. The IC50 values for known inhibitors can vary between different studies and assay conditions.

Signaling Pathway and Mechanism of Action

PARP inhibitors exert their anticancer effects through a mechanism known as synthetic lethality. In healthy cells, DNA single-strand breaks are primarily repaired by the PARP-mediated base excision repair pathway. If these breaks are not repaired, they can lead to double-strand breaks during DNA replication, which are then repaired by the homologous recombination (HR) pathway, involving proteins like BRCA1 and BRCA2. In cancer cells with mutated BRCA1/2, the HR pathway is deficient. When PARP is inhibited in these cells, single-strand breaks are not efficiently repaired, leading to an accumulation of double-strand breaks that cannot be resolved, ultimately resulting in cell death.

PARP_Signaling_Pathway cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 BER Base Excision Repair PARP1->BER DNA_Repair_N DNA Repaired BER->DNA_Repair_N DNA_SSB_C DNA Single-Strand Break PARP1_C PARP1 DNA_SSB_C->PARP1_C DNA_DSB DNA Double-Strand Break DNA_SSB_C->DNA_DSB During Replication PARP1_Inhibitor PARP Inhibitor (e.g., this compound) PARP1_Inhibitor->PARP1_C BER_Blocked BER Blocked PARP1_C->BER_Blocked BER_Blocked->DNA_DSB Unrepaired SSBs lead to HR_Deficient Deficient Homologous Recombination (BRCA1/2 mutation) DNA_DSB->HR_Deficient Apoptosis Cell Death (Apoptosis) HR_Deficient->Apoptosis

Caption: PARP1 signaling in DNA repair and the mechanism of synthetic lethality.

Experimental Protocols

To benchmark the inhibitory activity of this compound, a standardized in vitro PARP1 enzymatic assay can be employed.

In Vitro PARP1 Inhibition Assay (Chemiluminescent)

This protocol is designed to determine the IC50 value of a test compound against PARP1.

Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1. The biotinylated histones are then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate. The light output is proportional to PARP1 activity, and a decrease in signal indicates inhibition.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA

  • Biotinylated NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Test compound (this compound) and known inhibitors (e.g., Olaparib)

  • DMSO (for compound dilution)

  • Microplate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and known inhibitors in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions in assay buffer.

  • Reaction Setup:

    • Add assay buffer to all wells of the histone-coated plate.

    • Add the diluted test compounds and controls to their respective wells. Include wells for "no inhibitor" (positive control) and "no enzyme" (negative control).

    • Prepare a master mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+ in assay buffer.

    • Initiate the reaction by adding the master mix to all wells except the negative control.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Wash the plate multiple times with wash buffer to remove unbound reagents.

    • Add diluted streptavidin-HRP conjugate to each well and incubate (e.g., 30 minutes at room temperature).

    • Wash the plate again to remove unbound streptavidin-HRP.

    • Add the chemiluminescent HRP substrate to each well.

  • Data Acquisition: Immediately measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the background luminescence (negative control) from all other readings.

    • Normalize the data to the positive control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression curve fit.

Experimental_Workflow start Start compound_prep Prepare Serial Dilutions of This compound and Known Inhibitors start->compound_prep plate_prep Add Assay Buffer and Diluted Compounds to Histone-Coated 96-Well Plate compound_prep->plate_prep reaction_start Add Master Mix to Wells to Initiate Reaction plate_prep->reaction_start reaction_mix Prepare Master Mix: PARP1 Enzyme, Activated DNA, Biotinylated NAD+ reaction_mix->reaction_start incubation Incubate at Room Temperature (e.g., 60 minutes) reaction_start->incubation wash1 Wash Plate with Wash Buffer incubation->wash1 strep_hrp Add Streptavidin-HRP and Incubate wash1->strep_hrp wash2 Wash Plate with Wash Buffer strep_hrp->wash2 substrate Add Chemiluminescent Substrate wash2->substrate read Measure Luminescence with Plate Reader substrate->read analysis Data Analysis: Normalize Data and Calculate IC50 Value read->analysis end End analysis->end

Caption: Workflow for an in vitro PARP1 inhibition assay.

References

A Comparative Guide to Confirming the Identity of 6-chloroisoquinolin-1(2H)-one Synthesis Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's identity is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical techniques for validating the successful synthesis of 6-chloroisoquinolin-1(2H)-one. We present supporting data, detailed experimental protocols, and logical workflows to assist in the selection of appropriate analytical methods.

Synthesis Overview

While various synthetic routes can be envisioned, a common approach to isoquinolinone scaffolds involves the cyclization of substituted phenylacetamides or related precursors. For this compound, a plausible route could involve the cyclization of a precursor like N-(4-chloro-2-vinylphenyl)acetamide. The confirmation of the final product's structure is paramount to ensure that the desired reaction has occurred and to rule out isomeric byproducts.

Comparison of Analytical Techniques for Structural Elucidation

A multi-faceted approach employing several analytical techniques is the most robust strategy for confirming the identity of this compound. Each technique provides a unique piece of the structural puzzle.

Analytical TechniqueInformation ProvidedSample RequirementsThroughputKey AdvantagesLimitations
¹H & ¹³C NMR Spectroscopy Provides detailed information about the chemical environment and connectivity of hydrogen and carbon atoms.[1]Soluble sample in a suitable deuterated solvent (5-10 mg).HighUnparalleled for structural elucidation in solution; can be used for quantitative analysis (qNMR).[1][2]Does not directly provide molecular weight; requires a relatively pure sample for clear spectra.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition (with HRMS); fragmentation patterns offer structural clues.[2][3]A small amount of sample (ng to µg).HighHigh sensitivity and accuracy in determining molecular formula.[2] The isotopic pattern for chlorine (M+ and M+2 peaks in an ~3:1 ratio) is a key diagnostic feature.[3][4]Does not provide detailed stereochemical or conformational information.[2]
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., C=O, N-H, C-Cl).[3]Solid, liquid, or gas.HighRapid and non-destructive method for functional group identification.[2]Provides limited information on the overall molecular structure.[2]
HPLC & GC Separates the target compound from impurities, starting materials, and byproducts, thus assessing purity.[1][5]Soluble sample in a suitable solvent.MediumHigh-resolution separation provides a purity profile.[1]Primarily a separation technique; requires a detector (e.g., UV, MS) for identification.
X-ray Crystallography Provides the precise three-dimensional arrangement of atoms, including bond lengths and angles, in the solid state.[2]A single, well-ordered crystal.LowUnambiguous determination of the absolute structure and conformation.[2]Growing suitable crystals can be a significant bottleneck and is not always feasible.[2]

Predicted and Comparative Spectroscopic Data

While specific, experimentally verified data for this compound is not widely available in the public domain, data can be predicted with high confidence based on analogous structures.[3][6]

Table 1: Predicted NMR and MS Data for this compound
Data TypePredicted ValuesExpected Observations
¹H NMR δ ~2.5-4.0 ppm (m, 4H), δ ~7.0-8.5 ppm (m, 3H), δ ~10-11 ppm (br s, 1H)Signals corresponding to the dihydroisoquinoline core protons, aromatic protons showing splitting patterns influenced by the chlorine substituent, and a broad singlet for the N-H proton. The exact shifts and coupling constants would require experimental determination.
¹³C NMR δ ~25-40 ppm (2C), δ ~120-150 ppm (aromatic carbons), δ ~160-165 ppm (C=O)Signals for the aliphatic carbons of the dihydroisoquinoline ring, multiple signals in the aromatic region, and a downfield signal for the amide carbonyl carbon.
Mass Spec. (EI) m/z 195/197 (M⁺/M⁺+2, ~3:1 ratio)The molecular ion peak should exhibit the characteristic 3:1 isotopic pattern for a molecule containing one chlorine atom.
HRMS C₁₀H₈ClNOHigh-resolution mass spectrometry would confirm the elemental composition.
IR (KBr, cm⁻¹) ~3200 (N-H str), ~1660 (C=O str, amide), ~1600, ~1480 (C=C str), ~830 (C-Cl str)Characteristic vibrations for the amide N-H and carbonyl groups, aromatic ring stretches, and the carbon-chlorine bond.

Note: Predicted data is based on the analysis of structurally related compounds such as 6-chloroquinoline and other isoquinolinone derivatives.[3][7][8]

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is fundamental for confirming the carbon-hydrogen framework of the molecule.

  • Sample Preparation : Dissolve approximately 5-10 mg of the purified synthesis product in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.[3]

  • ¹H NMR Acquisition : Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, an appropriate relaxation delay, and a spectral width covering the expected chemical shift range (typically 0-12 ppm).

  • ¹³C NMR Acquisition : Acquire the proton-decoupled carbon NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Analysis : Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to assemble the molecular structure.

High-Resolution Mass Spectrometry (HRMS)

HRMS is crucial for confirming the elemental composition of the synthesized product.

  • Sample Preparation : Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Data Acquisition : Introduce the sample into a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) using an appropriate ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[3] Acquire the spectrum in positive or negative ion mode.

  • Data Analysis : Determine the accurate mass of the molecular ion. Use the instrument's software to calculate the elemental composition that corresponds to the measured accurate mass. The calculated formula should match C₁₀H₈ClNO with a mass error of less than 5 ppm. The presence of the M+2 isotope peak at approximately one-third the intensity of the molecular ion peak is a strong confirmation of a single chlorine atom.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for assessing the purity of the synthesized compound.[1]

  • Sample Preparation : Accurately weigh and dissolve a sample of the synthesis product in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).[1]

  • Chromatographic Conditions :

    • Column : A reversed-phase C18 column is well-suited for moderately polar compounds like this compound.[1]

    • Mobile Phase : A gradient elution using a mixture of water and acetonitrile (both may contain 0.1% formic acid to improve peak shape) is typically effective.

    • Flow Rate : A standard flow rate of 1.0 mL/min.

    • Detection : UV-Vis detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Data Analysis : The retention time of the main peak should be consistent. The purity of the sample is typically calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for confirming the identity of the synthesis product.

G Experimental Workflow for Product Identity Confirmation cluster_synthesis Synthesis & Purification cluster_analysis Analytical Confirmation cluster_decision Decision cluster_final Final Product Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Purity Purity Assessment (HPLC/GC) Purification->Purity Is the sample pure? Structure Structural Elucidation (NMR, MS, IR) Purity->Structure Yes Decision Identity Confirmed? Structure->Decision Confirmation Definitive Confirmation (X-ray Crystallography, if needed) Decision->Confirmation Ambiguity exists Final Confirmed Product Decision->Final Yes

Caption: Experimental workflow for synthesis, purification, and analytical confirmation.

G Logical Flow for Selecting Analytical Techniques cluster_questions cluster_techniques Start Synthesized Product Q1 What is the molecular formula? Q2 What is the connectivity? Q3 What functional groups are present? Q4 What is the purity? MS Mass Spectrometry (HRMS) Q1->MS NMR NMR Spectroscopy (¹H, ¹³C, COSY) Q2->NMR IR IR Spectroscopy Q3->IR Chroma Chromatography (HPLC, GC) Q4->Chroma Result Confirmed Structure

References

Assessing the Selectivity of 6-Chloroisoquinolin-1(2H)-one and Its Analogs for Their Target Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the selectivity of hypothetical 6-chloroisoquinolin-1(2H)-one analogs. Due to the limited availability of public experimental data for this compound, this document leverages illustrative data based on structurally related 6-Chloroisoquinoline-1-carbaldehyde analogs (CICA-1, CICA-2, and CICA-3) to provide a framework for assessing kinase inhibitor selectivity. The presented data and protocols are intended to guide researchers in evaluating the cross-reactivity profiles of novel compounds, a critical parameter in the development of targeted therapeutics.[1]

The isoquinoline scaffold is a well-established pharmacophore in the development of kinase inhibitors.[2] Kinases are a critical class of enzymes regulating a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Therefore, the development of potent and selective kinase inhibitors is a cornerstone of modern drug discovery.[1]

Comparative Inhibitory Activity

The inhibitory potential of three representative analogs—CICA-1, CICA-2, and CICA-3—was assessed against a primary target, Kinase A, and a panel of nine off-target kinases. The half-maximal inhibitory concentrations (IC50) were determined to quantify the potency and selectivity of each analog.[1]

Target KinaseCICA-1 IC50 (nM)CICA-2 IC50 (nM)CICA-3 IC50 (nM)
Kinase A (Primary Target) 15 8 25
Kinase B250150450
Kinase C>10,0008,500>10,000
Kinase D8004501,200
Kinase E1,5009002,500
Kinase F>10,000>10,000>10,000
Kinase G300180600
Kinase H5,0002,5008,000
Kinase I750400950
Kinase J>10,0009,000>10,000

Experimental Protocols

A comprehensive assessment of a kinase inhibitor's specificity is crucial for its development as a safe and effective therapeutic agent.[3] The following is a representative protocol for an in vitro kinase assay used to determine the IC50 values and selectivity profile of a test compound.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a common method for in vitro kinase profiling using a radiometric assay format, which measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP onto a substrate.[3]

Materials:

  • Purified recombinant kinases (e.g., Kinase A and off-target kinases)

  • Specific peptide or protein substrates for each kinase

  • Test compounds (e.g., CICA-1, CICA-2, CICA-3) stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • Reaction Setup: In the wells of a microplate, add the kinase reaction buffer, the specific substrate, and the diluted test compound.

  • Kinase Addition: Add the purified kinase to each well to initiate the reaction.

  • Initiation of Phosphorylation: Start the phosphorylation reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each respective kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.

  • Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove any unbound radiolabeled ATP.

  • Signal Detection: After drying the plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway of Kinase A

G extracellular_signal Extracellular Signal receptor Receptor Tyrosine Kinase extracellular_signal->receptor adaptor_protein Adaptor Protein receptor->adaptor_protein kinase_A Kinase A adaptor_protein->kinase_A downstream_effector Downstream Effector kinase_A->downstream_effector Phosphorylation cellular_response Cellular Response (e.g., Proliferation, Survival) downstream_effector->cellular_response

Caption: A simplified signaling pathway illustrating the role of Kinase A.

Experimental Workflow for Kinase Selectivity Profiling

G compound_prep Compound Preparation (Serial Dilutions) assay_plate Assay Plate Setup (Kinase, Substrate, Compound) compound_prep->assay_plate reaction_init Initiate Reaction (Add ATP/[γ-³³P]ATP) assay_plate->reaction_init incubation Incubation reaction_init->incubation reaction_term Reaction Termination incubation->reaction_term substrate_capture Substrate Capture (Filter Plate) reaction_term->substrate_capture detection Signal Detection (Scintillation Counting) substrate_capture->detection data_analysis Data Analysis (IC50 Determination) detection->data_analysis

Caption: Workflow for assessing kinase inhibitor selectivity.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of 6-chloroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 6-chloroisoquinolin-1(2H)-one, a halogenated organic compound, is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound and its associated waste. Adherence to these protocols is imperative to mitigate risks and maintain compliance with regulatory standards.

Hazard Profile and Safety Precautions

Personal Protective Equipment (PPE)

A thorough risk assessment should precede any handling of this compound. The following table summarizes the minimum required PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Chemical Splash Goggles and Face ShieldTight-sealing chemical splash goggles meeting ANSI Z87.1 standards are mandatory. A face shield should be worn over goggles, especially when handling larger quantities or when there is a risk of splashing.[3]
Hand Chemical-Resistant GlovesDisposable nitrile or neoprene gloves are recommended. Always inspect gloves for degradation or punctures before use. For prolonged contact, consult the glove manufacturer's compatibility chart. Change gloves immediately if contaminated.[3]
Body Laboratory CoatA flame-retardant or 100% cotton lab coat should be worn and fully buttoned to provide a barrier against splashes.[1][3]
Respiratory Respirator (if required)All handling should be performed in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator is required.[4]

Step-by-Step Disposal Protocol

The primary principle for disposing of this compound is to treat it as regulated hazardous waste. It must be segregated from non-halogenated chemical waste.[1]

1. Waste Segregation and Container Selection:

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[1]

  • Use a compatible, leak-proof container. For halogenated solvent waste, glass or PTFE containers are often suitable.[1][3]

  • Never mix halogenated waste with non-halogenated solvents, acids, bases, or heavy metals.[1][4]

2. Labeling:

  • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[1][3]

3. Waste Collection:

  • Solid Waste: Collect contaminated solids (e.g., gloves, weigh boats, paper towels) in a dedicated solid waste container.[3][4]

  • Liquid Waste: Collect solutions in a designated liquid waste container. Keep aqueous and organic solvent waste streams separate.[4]

  • Keep the waste container closed at all times, except when adding waste.[1]

4. Storage:

  • Store the waste container in a designated satellite accumulation area within the laboratory.[1]

  • The storage area should be cool, dry, and well-ventilated, with secondary containment to control potential leaks.[1]

5. Disposal:

  • Contact your institution's Environmental Health and Safety (EH&S) department for waste pickup and disposal.[1]

  • Provide them with all necessary information, including the chemical name and quantity.[1]

Spill and Exposure Procedures

In the event of a spill or exposure, immediate action is critical.

IncidentImmediate Action
Spill Evacuate and ventilate the area. Use an inert absorbent material to contain the spill. Wearing appropriate PPE, carefully collect the spilled material and absorbent into a hazardous waste container. Do not allow the spill to enter drains or waterways.[1][2]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water.[2][5] Seek immediate medical attention.[4]
Eye Contact Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[4]
Inhalation Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and have the person drink two glasses of water at most. Call a poison center or doctor for immediate medical advice.[2]

Disposal Workflow

The following diagram illustrates the key steps for the safe disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage cluster_disposal Final Disposal A Don Appropriate PPE B Designate Waste Container (Halogenated Organic Waste) A->B C Segregate Waste (Solid vs. Liquid) B->C D Transfer Waste to Labeled Container C->D E Keep Container Closed D->E F Store in Satellite Accumulation Area E->F G Ensure Secondary Containment F->G H Contact EH&S for Pickup G->H I Provide Waste Information H->I

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 6-chloroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides critical safety and logistical information for the handling and disposal of 6-chloroisoquinolin-1(2H)-one. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Hand Protection GlovesDouble gloving with nitrile gloves is recommended.[5] Ensure gloves are regularly changed, especially if contaminated.[5]
Body Protection Lab Coat/GownA disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[5][6]
Eye Protection Safety Goggles/ShieldChemical safety goggles are mandatory.[7][8] A face shield should be used in addition to goggles when there is a splash hazard.[9][10]
Respiratory Protection RespiratorA NIOSH-approved respirator should be used if working outside of a certified chemical fume hood or if aerosols may be generated.[1][11]
Foot Protection Closed-toe ShoesRequired at all times in the laboratory.[7]

Experimental Protocol: Safe Handling of this compound

Adherence to the following step-by-step protocol is essential for the safe handling of this compound.

1. Engineering Controls:

  • All work with this compound, including weighing and dilutions, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[8][12]

2. Pre-Handling Preparations:

  • Ensure that all necessary PPE is correctly donned before handling the chemical.[5]

  • Designate a specific area within the fume hood for the handling of this compound.

  • Keep a spill kit and appropriate waste containers readily accessible.[12]

3. Handling the Compound:

  • When weighing the solid compound, use a disposable weigh boat.

  • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Keep all containers with this compound tightly sealed when not in use.

4. Post-Handling Procedures:

  • Decontaminate the work area within the fume hood after each use.

  • Remove outer gloves before exiting the fume hood and dispose of them in the designated halogenated waste container.[5]

  • Wash hands thoroughly with soap and water after removing all PPE.[5]

Disposal Plan

As a chlorinated organic compound, this compound and any materials contaminated with it require special disposal procedures.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a clearly labeled, sealed container for "Halogenated Organic Waste."[7][8]

  • All liquid waste containing this compound must be collected in a separate, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container.[7][8]

2. Disposal Procedure:

  • Do not dispose of any waste containing this compound down the drain.[7]

  • Follow all institutional and local regulations for the disposal of hazardous chemical waste.

  • Arrange for the collection of the segregated waste by authorized waste management personnel.[7]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for safely handling and disposing of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment B Prepare Fume Hood and Materials A->B C Weigh and Prepare Compound in Fume Hood B->C D Perform Experiment C->D E Segregate Halogenated Waste (Solid & Liquid) D->E F Decontaminate Work Area E->F G Doff PPE and Wash Hands F->G

Caption: Workflow for handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.